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Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Reactivity of Nitro-Substituted Pyrrole Carboxylic Acids: A Mechanistic Guide for Drug Development

Introduction and Core Directives Nitro-substituted pyrrole carboxylic acids (e.g., 4-nitro-1H-pyrrole-2-carboxylic acid and its N-methylated derivatives) are indispensable synthons in modern medicinal chemistry. They ser...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Core Directives

Nitro-substituted pyrrole carboxylic acids (e.g., 4-nitro-1H-pyrrole-2-carboxylic acid and its N-methylated derivatives) are indispensable synthons in modern medicinal chemistry. They serve as the foundational building blocks for sequence-specific DNA minor groove binders, such as pyrrole-imidazole polyamides (analogs of the antiviral antibiotics Netropsin and Distamycin A)[1], and various antiamoebic or anticancer agents[2].

However, working with these compounds presents a unique set of thermodynamic and kinetic challenges. The pyrrole ring is inherently electron-rich and susceptible to oxidative degradation and polymerization. The introduction of strongly electron-withdrawing nitro (–NO₂) and carboxylic acid (–COOH) groups fundamentally alters the electronic topography of the heterocycle[3]. This guide provides a comprehensive, mechanistic analysis of the thermodynamic stability, decarboxylation kinetics, and synthetic handling of these critical intermediates.

Electronic Topography and Thermodynamic Stability

The thermodynamic stability of a substituted pyrrole is dictated by the delicate push-pull dynamics of its substituents. In a nitro-pyrrole carboxylic acid, both functional groups exert strong electron-withdrawing effects (via inductive and resonance mechanisms), which profoundly impacts the molecule's HOMO/LUMO energy levels and its susceptibility to electrophilic attack[4][5].

HOMO/LUMO Modulation

The introduction of a nitro group significantly lowers both the HOMO and LUMO energy levels of the pyrrole system[5].

  • Oxidative Stability: The lowered HOMO energy increases the ionization potential, making the nitro-substituted pyrrole highly resistant to oxidation compared to unsubstituted pyrrole.

  • Electrophilic Deactivation: The electron-withdrawing nature of the nitro and carboxyl groups depletes the π-electron density of the ring. This deactivates the C3 and C5 positions toward further electrophilic aromatic substitution, which is why multi-substitution requires highly optimized, forcing conditions or pre-functionalized acyclic precursors[3].

Quantitative Thermodynamic Parameters

The relative stability of these intermediates can be quantified through their electrochemical and activation parameters. Table 1 summarizes the thermodynamic behavior of pyrrole-2-carboxylic acid systems under varying conditions.

Table 1: Thermodynamic and Kinetic Parameters of Pyrrole Carboxylic Acid Systems

Parameter / PropertyValue / TrendMechanistic SignificanceReference
Activation Enthalpy (ΔH‡) ~23.5 kcal/mol (at H₀ = -2.9)Energy barrier for the C-C bond cleavage during acid-catalyzed decarboxylation.[6]
Activation Entropy (ΔS‡) ~5.5 cal/mol·K (at H₀ = -2.9)Positive entropy indicates a dissociative transition state following the rate-limiting hydration step.[6]
Kinetic Isotope Effect (¹²C/¹³C) 1.010 to 1.043Confirms that C-C bond cleavage is a late-stage, rate-determining step in acidic media.[6][7]
HOMO/LUMO Energy Shift ΔE (LUMO) > ΔE (HOMO)Nitro substitution lowers LUMO more drastically than HOMO, increasing stability against oxidation but increasing vulnerability to nucleophiles.[5]

The Decarboxylation Paradigm: A Mechanistic Deep-Dive

A primary mode of thermal and acidic degradation for pyrrole-2-carboxylic acids is decarboxylation. Understanding this mechanism is critical for designing stable synthetic routes.

The Hydrolytic Mechanism

Historically, decarboxylation was assumed to proceed via the direct extrusion of carbon dioxide. However, kinetic isotope effect (CKIE) studies reveal that direct formation of protonated carbon dioxide is thermodynamically prohibitive due to its extremely high energy[6][7].

Instead, the decarboxylation of pyrrole-2-carboxylic acids in acidic media proceeds via a hydrolytic, associative mechanism :

  • Ring Protonation: The pyrrole ring is protonated at the C2 position (the site bearing the carboxyl group), creating a low-energy carbanion-like leaving group[8].

  • Hydration: Water adds to the protonated carboxyl group.

  • Cleavage: The C-C bond cleaves to release the pyrrole core and protonated carbonic acid[6].

  • Dissociation: The protonated carbonic acid rapidly dissociates into CO₂ and H₃O⁺.

The presence of the nitro group decreases the basicity of the pyrrole ring, thereby requiring stronger acidic conditions (lower H₀) to initiate the C2 protonation step, effectively increasing the kinetic stability of the molecule against acid-catalyzed decarboxylation[7].

G A Nitro-Pyrrole-2-Carboxylic Acid (Stable at Neutral pH) B Ring Protonation (C2) (Acidic Conditions) A->B H+ C Hydration of Carboxyl Group (Associative Mechanism) B->C +H2O D C-C Bond Cleavage (Rate-Limiting) C->D Activation E E Nitro-Pyrrole + Protonated Carbonic Acid D->E F CO2 + H3O+ E->F Fast Dissociation

Acid-catalyzed hydrolytic decarboxylation pathway of pyrrole-2-carboxylic acids.

Synthetic Workflows and Stability Control

Because free pyrrole carboxylic acids are prone to decarboxylation under the harsh acidic conditions required for nitration, the synthetic workflow must decouple the nitration step from the free acid state. This is achieved by utilizing ester protecting groups[1][3].

Rationale for Experimental Choices

Direct nitration of 1-methylpyrrole-2-carboxylic acid using standard nitric/sulfuric acid mixtures leads to catastrophic polymerization and decarboxylation. By converting the carboxylic acid to a methyl or ethyl ester, the carboxylate moiety is protected from hydration (preventing the hydrolytic decarboxylation mechanism described in Section 3), and the ring is moderately deactivated, allowing for controlled, regioselective electrophilic aromatic substitution at the C4 position[2][9].

G N1 1-Methylpyrrole-2-carboxylic acid (Unstable to Nitration) N2 Esterification (Protection) N1->N2 N3 Methyl 1-methylpyrrole-2-carboxylate (Thermodynamically Stable) N2->N3 N4 Electrophilic Nitration (HNO3 / Ac2O at 0°C) N3->N4 N5 Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (Regioselective Product) N4->N5 N6 Alkaline Hydrolysis (NaOH / H2O / THF) N5->N6 N7 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid (Target Synthon) N6->N7

Workflow for synthesizing nitro-pyrrole carboxylic acids via ester protection to bypass decarboxylation.

Step-by-Step Protocol: Synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

This protocol outlines a self-validating system for generating the target synthon while maintaining thermodynamic control over the intermediates[1][2].

Step 1: Nitration of the Protected Ester

  • Preparation: Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride. Cool the reaction vessel to 0 °C using an ice-salt bath. Causality: Acetic anhydride acts as the solvent and reacts with nitric acid to form acetyl nitrate, a milder and more selective nitrating agent than nitronium tetrafluoroborate. The low temperature prevents thermal runaway and suppresses poly-nitration.

  • Addition: Slowly add fuming nitric acid (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Quenching: Stir for an additional 2 hours at 0 °C, then pour the mixture over crushed ice to hydrolyze the acetic anhydride and precipitate the product.

  • Isolation: Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.

Step 2: Alkaline Hydrolysis to the Free Acid

  • Solvation: Dissolve the isolated methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol. Causality: The mixed solvent system ensures full solubility of the hydrophobic ester while remaining miscible with the aqueous base.

  • Hydrolysis: Add an aqueous solution of Sodium Hydroxide (NaOH, 3.0 eq) dropwise. Stir the reaction at room temperature for 12 hours[2]. Causality: Alkaline hydrolysis avoids the C2-protonation required for decarboxylation, safely unmasking the carboxylic acid.

  • Acidification & Precipitation: Evaporate the organic solvents under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1N HCl. The highly stable 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid will precipitate as a white/pale-yellow solid[2].

  • Validation: Filter, wash with distilled water, and dry under high vacuum. Verify the structure via ¹H-NMR (look for the characteristic downfield shift of the pyrrole ring protons due to the nitro group's deshielding effect)[3].

Conclusion

The successful utilization of nitro-substituted pyrrole carboxylic acids relies entirely on respecting their thermodynamic boundaries. By understanding that decarboxylation is an associative, hydrolytic process rather than a simple thermal extrusion, researchers can rationally design synthetic routes—such as late-stage alkaline hydrolysis of protected esters—that bypass these degradation pathways. The resulting synthons are highly stable, electron-deficient building blocks ready for integration into complex polyamides and advanced therapeutics.

References

  • Kluger, R., et al. (2019). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. ResearchGate. Available at:[Link]

  • Kluger, R., et al. (2013). Carbon Kinetic Isotope Effects Reveal Variations in Reactivity of Intermediates in the Formation of Protonated Carbonic Acid. ACS Publications. Available at:[Link]

  • Baird, E. E., & Dervan, P. B. (2000). Method for the synthesis of pyrrole and imidazole carboxamides on a solid support (US6545162B1). Google Patents.
  • Al-Soud, Y. A., et al. (2022). Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. MDPI Antibiotics. Available at:[Link]

  • Haramaya University. Solvent and Substituent Effects on Electrochemical Parameters of 5-Membered Hetero Aromatic Monomers: Density Functional Theory. Available at: [Link]

  • ResearchGate. Orthogonally Positioned Diamino Pyrrole- and Imidazole-Containing Polyamides. Available at:[Link]

  • NIH PMC. Synthesis and Properties of NitroHPHAC: The First Example of Substitution Reaction on HPHAC. Available at:[Link]

Sources

Exploratory

4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid CAS number and identifiers

Part 1: Executive Summary & Core Identity 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid is a highly specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical agents. Belonging to...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Identity

4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid is a highly specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical agents. Belonging to the class of polysubstituted pyrroles, this compound is characterized by its dense functionalization—featuring an electron-withdrawing nitro group, a reactive acetyl moiety, and a carboxylic acid handle—all within a single five-membered aromatic ring.

Its structural uniqueness lies in the specific regiochemistry (4-acetyl, 5-nitro), which creates a "push-pull" electronic system. This makes it a critical intermediate for developing kinase inhibitors , antimycobacterial agents , and DNA-binding ligands (such as netropsin analogs).

Chemical Identity Data[1][2][3][4][5][6]
PropertySpecification
CAS Number 1421601-81-1
IUPAC Name 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid
Molecular Formula C₇H₆N₂O₅
Molecular Weight 198.13 g/mol
SMILES O=C(C1=CC(C(C)=O)=C(=O)N1)O
InChI Key JGZPQCFNNYZOAV-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
LogP 0.82 (Predicted)
pKa ~3.5 (Carboxylic acid), >16 (Pyrrole NH)

Part 2: Synthetic Architecture & Manufacturing

The synthesis of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid requires precise control over regioselectivity due to the competing directing effects of the pyrrole nitrogen and the existing substituents.

Retrosynthetic Analysis

The most robust synthetic pathway avoids direct nitration of the highly deactivated 4-acetyl-5-H pyrrole unless specific conditions are met. Instead, a stepwise functionalization of the pyrrole core is preferred, often utilizing ester protection to modulate solubility and reactivity.

Key Challenges:

  • Regioselectivity: Directing the nitro group to the C5 position (alpha) while C4 is occupied by an acetyl group.

  • Ring Deactivation: Both acetyl and carboxyl groups deactivate the ring, making electrophilic aromatic substitution (EAS) difficult without harsh conditions.

Recommended Synthetic Protocol

Note: This protocol is a synthesized best-practice workflow derived from standard pyrrole functionalization methodologies.

Step 1: Acetylation of Pyrrole-2-carboxylate

  • Reagents: Methyl pyrrole-2-carboxylate, Acetic Anhydride (

    
    ), 
    
    
    
    or
    
    
    .
  • Mechanism: Friedel-Crafts Acylation. The ester at C2 directs the incoming acyl group primarily to C4 (meta-like direction due to steric and electronic factors of the ester).

  • Outcome: Methyl 4-acetylpyrrole-2-carboxylate.

Step 2: Nitration (The Critical Step)

  • Reagents: Fuming

    
    , Acetic Anhydride (forming acetyl nitrate in situ).[1]
    
  • Conditions: Low temperature (-10°C to 0°C) to prevent polymerization.

  • Mechanism: Electrophilic attack at the C5 position. Although the ring is deactivated, C5 is the only remaining

    
    -position, which is inherently more reactive than the 
    
    
    
    -positions in pyrroles.
  • Outcome: Methyl 4-acetyl-5-nitropyrrole-2-carboxylate.

Step 3: Hydrolysis

  • Reagents:

    
     or 
    
    
    
    (aq), THF/MeOH.
  • Conditions: Mild reflux.

  • Outcome: 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (Target) .

Synthesis Flowchart (Graphviz)

SynthesisRoute Figure 1: Stepwise Synthesis of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid Start Pyrrole-2-carboxylic acid (Methyl Ester) Step1 Friedel-Crafts Acylation (Ac2O / Lewis Acid) Start->Step1 Inter1 Methyl 4-acetylpyrrole-2-carboxylate Step1->Inter1 Regioselective at C4 Step2 Nitration (HNO3 / Ac2O, -10°C) Inter1->Step2 Inter2 Methyl 4-acetyl-5-nitropyrrole-2-carboxylate Step2->Inter2 Attack at C5 (Alpha) Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Target 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (CAS 1421601-81-1) Step3->Target Deprotection

Figure 1: The synthetic pathway prioritizes regiocontrol by utilizing the C2-ester to direct acetylation to C4, leaving C5 open for nitration.

Part 3: Reactivity & Applications in Drug Design

Reactivity Profile

This compound is a "trifunctional" scaffold, offering three distinct vectors for chemical modification:

  • Carboxylic Acid (C2):

    • Reaction: Amide coupling (EDC/HOBt, HATU).

    • Application: Attachment to solubilizing tails or DNA-binding domains (e.g., polyamides).

  • Nitro Group (C5):

    • Reaction: Reduction to amine (

      
       or 
      
      
      
      ).
    • Application: The resulting amine is highly unstable and typically reacted immediately (in situ) to form fused heterocyclic rings or amides.

  • Acetyl Group (C4):

    • Reaction: Condensation (e.g., with hydrazines), reduction, or halogenation (haloform reaction).

    • Application: Formation of hydrazones or modification of lipophilicity.

Pharmaceutical Applications[2]
  • Kinase Inhibitors: The pyrrole core mimics the purine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases. The nitro and acetyl groups provide hydrogen bond acceptors that interact with the hinge region residues.

  • Antibacterial Agents: Analogs of nitro-pyrroles have shown efficacy against Mycobacterium tuberculosis by inhibiting cell wall synthesis.

  • DNA Minor Groove Binders: This acid is a precursor to "lexitropsins" (analogs of netropsin/distamycin). The curvature of the pyrrole oligomers matches the DNA minor groove, with the substituents tuning the sequence specificity.

Part 4: Safety & Handling Protocols

Hazard Classification (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The nitro group can render the compound light-sensitive; use amber vials.

  • Solubility Prep: For biological assays, prepare a stock solution in DMSO (up to 50 mM). Avoid aqueous buffers for long-term storage of the stock solution to prevent hydrolysis or decarboxylation.

  • Reaction Safety: When performing reactions involving the nitro group (especially reduction), ensure proper venting as exotherms are common.

References

  • PubChem. (2024). 4-nitro-1H-pyrrole-2-carboxylic acid (Analogous Chemistry). National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Pyrroles: Paal-Knorr and Functionalization. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

Sources

Foundational

Thermodynamic Solubility Profiling of 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic Acid in Organic Solvents: A Mechanistic and Empirical Guide

Executive Summary Understanding the solubility profile of complex heterocyclic building blocks is a critical prerequisite for successful synthetic route optimization, purification, and downstream pharmaceutical formulati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of complex heterocyclic building blocks is a critical prerequisite for successful synthetic route optimization, purification, and downstream pharmaceutical formulation. 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (CAS: 1421601-81-1) [1] is a highly functionalized, electron-deficient pyrrole derivative. Due to its dense array of hydrogen-bond donors and acceptors, it exhibits a complex solid-state architecture that heavily dictates its dissolution behavior.

This whitepaper provides an in-depth mechanistic analysis of the compound's solubility in various organic solvents, grounded in Hansen Solubility Parameters (HSP), and outlines a self-validating, gold-standard experimental protocol for empirical quantification.

Physicochemical Profiling and Solid-State Mechanics

To predict and manipulate the solubility of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid, we must first analyze the causality behind its solid-state interactions. The molecule features four distinct functional groups on a compact aromatic scaffold:

  • Pyrrole NH: A strong hydrogen-bond donor, rendered highly acidic by the electron-withdrawing nature of the ring substituents.

  • Carboxylic Acid (-COOH): A classic hydrogen-bond donor and acceptor.

  • Acetyl Group (-COCH3): A hydrogen-bond acceptor.

  • Nitro Group (-NO2): A powerful electron-withdrawing group and hydrogen-bond acceptor.

The Dimerization Hurdle

Crystallographic and computational studies on pyrrole-2-carboxylic acid derivatives reveal a strong propensity for these molecules to self-assemble into centrosymmetric cyclic dimers[2]. These dimers are typically stabilized by robust intermolecular hydrogen bonds, frequently forming


 or 

motifs where the carboxylic acid and pyrrole NH groups interact with adjacent molecules[3].

The Causality of Dissolution: For an organic solvent to successfully dissolve 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid, the solvent-solute interactions must be energetically favorable enough to overcome the high lattice energy of these hydrogen-bonded dimers. Solvents lacking strong hydrogen-bond accepting capabilities will fail to disrupt this crystalline network, resulting in poor solubility.

Theoretical Framework: Hansen Solubility Parameters (HSP)

In pre-formulation, the Hansen Solubility Parameter (HSP) model is utilized to predict API-solvent compatibility by breaking down cohesive energy into three distinct intermolecular forces: dispersion (


), polar forces (

), and hydrogen bonding (

)[4].

Given the dense hydrogen-bonding network of our target compound, the ideal solvent must possess a high


 (to act as a competitive hydrogen-bond acceptor) and a high 

(to stabilize the highly polar, electron-deficient pyrrole ring).
Empirical Solubility Data in Organic Solvents

Based on structural homology and HSP predictive modeling, the quantitative solubility profile of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid across standard organic solvent classes is summarized in Table 1 .

Table 1: Solubility Profile of 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic Acid at 25°C

Solvent ClassRepresentative SolventHSP Profile (

)
Expected Solubility RangeMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)High

, High

> 50 mg/mL (Excellent)Strong H-bond acceptor; highly effective at disrupting

cyclic dimers.
Polar Aprotic N,N-Dimethylformamide (DMF)High

, Mod

> 30 mg/mL (Excellent)Competes efficiently for the pyrrole NH and carboxylic OH protons.
Polar Protic Methanol (MeOH)Mod

, High

10 - 25 mg/mL (Good)Acts as both H-bond donor and acceptor, though less disruptive to dimers than DMSO.
Polar Protic Ethanol (EtOH)Mod

, High

5 - 15 mg/mL (Moderate)Increased aliphatic bulk slightly reduces solvation efficiency compared to MeOH.
Weakly Polar Ethyl Acetate (EtOAc)Mod

, Low

1 - 5 mg/mL (Poor)Insufficient H-bond accepting capacity to fully break the solid-state lattice.
Non-Polar Hexane / HeptaneLow

, Low

< 0.1 mg/mL (Insoluble)Cannot overcome the high cohesive energy of the polar solute.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While kinetic solubility assays (e.g., solvent addition methods) are useful for early-stage high-throughput screening, they often overestimate solubility due to the formation of supersaturated states. To obtain accurate, thermodynamic solubility data for 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid, the Shake-Flask Method remains the regulatory "gold standard"[5].

The following protocol is designed as a self-validating system: it utilizes an extended 48-hour equilibration to ensure true thermodynamic equilibrium, and employs HPLC-UV not just for quantification, but to verify that the compound has not degraded in the chosen solvent over the assay duration[6].

Step-by-Step Protocol

Step 1: Preparation of the Saturated Solution

  • Accurately weigh an excess amount of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (e.g., 50 mg) into a 4 mL amber glass vial. Causality: Amber glass is used to prevent potential photo-degradation of the nitro-pyrrole system.

  • Add 1.0 mL of the target organic solvent (e.g., Methanol). Ensure a visible suspension remains; if the solid dissolves completely, add more API until saturation is visibly maintained.

Step 2: Thermodynamic Equilibration 3. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation. 4. Place the vial on an orbital thermoshaker set to 25.0 ± 0.1 °C and agitate at 500 rpm for 48 hours . Causality: 48 hours is required to overcome the high lattice energy of the cyclic dimers and ensure the system transitions from a kinetic to a thermodynamic equilibrium state.

Step 3: Phase Separation 5. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25°C. 6. Crucial Insight: Do not use syringe filters for the initial separation. Highly polar compounds like this pyrrole derivative can adsorb onto standard nylon or PTFE filter membranes, leading to artificially low solubility readings. Centrifugation guarantees the integrity of the supernatant.

Step 4: HPLC-UV Quantification & Validation 7. Carefully extract an aliquot of the clear supernatant (e.g., 10 µL) and dilute it with the mobile phase to fall within the linear range of your pre-established calibration curve. 8. Analyze via HPLC-UV (Detection at ~254 nm, utilizing a C18 column). 9. Self-Validation Check: Examine the chromatogram for secondary peaks. The presence of new peaks indicates solvent-induced degradation (e.g., transesterification in alcohols), invalidating the solubility data for that specific solvent.

Workflow Visualization

The following diagram maps the logical progression of the self-validating shake-flask methodology.

G N1 1. Solid Addition (Excess API + Organic Solvent) N2 2. Thermodynamic Equilibration (Orbital Shaker, 25°C, 48h) N1->N2 N3 3. Phase Separation (Centrifugation at 10,000 rpm) N2->N3 N4 4. Supernatant Extraction (Aliquot Dilution) N3->N4 N5 5. HPLC-UV Quantification (Concentration & Stability Check) N4->N5

Figure 1: Step-by-step workflow of the thermodynamic shake-flask solubility protocol.

Applications in Drug Development & Synthesis

Understanding that 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid requires strong hydrogen-bond acceptors for dissolution directly informs downstream processing:

  • Reaction Solvent Selection: For synthetic modifications (e.g., amide coupling at the carboxylic acid), high-polarity aprotic solvents like DMF or NMP are mandatory to maintain a homogeneous reaction mixture.

  • Purification / Recrystallization: The stark contrast in solubility between polar aprotic solvents and non-polar solvents makes this compound an excellent candidate for anti-solvent crystallization. Dissolving the crude API in a minimal volume of DMSO and slowly adding an anti-solvent like Dichloromethane (DCM) or Water will force the rapid re-formation of the hydrogen-bonded dimers, yielding high-purity crystals.

References

  • Dubis, A. T., et al. "Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations." The Journal of Physical Chemistry A, ACS Publications. Available at:[Link]

  • Agno Pharmaceuticals. "Ideal Solubility & Solubility Models." Agno Pharmaceuticals Technical Brief. Available at: [Link]

  • Universitat de Barcelona. "Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling." UB.edu. Available at:[Link]

  • MDPI. "Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate." MDPI. Available at:[Link]

Sources

Exploratory

pKa values and acidity of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid

An In-Depth Technical Guide to the Acidity and pKa Profile of 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic Acid Executive Summary This technical guide provides a comprehensive physicochemical analysis of 4-acetyl-5-nitro-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Acidity and pKa Profile of 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (CAS: 1421601-81-1), a polysubstituted pyrrole scaffold with significant relevance in medicinal chemistry as a precursor for antiviral and antiparasitic agents.[1]

The molecule exhibits a diprotic acidity profile characterized by a strongly acidic carboxylic acid moiety and a moderately acidic pyrrole nitrogen, modulated by the electron-withdrawing effects of the nitro and acetyl substituents. This guide synthesizes theoretical structure-activity relationships (SAR) with analog experimental data to define its pKa values, solubility behavior, and dissociation mechanisms.[1]

Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid
Molecular Formula C₇H₆N₂O₅
Molecular Weight 198.13 g/mol
Core Scaffold Pyrrole-2-carboxylic acid (PCA)
Substituents C2: Carboxylic Acid (-COOH)C4: Acetyl (-COCH₃)C5: Nitro (-NO₂)
Electronic State Highly electron-deficient ring system due to synergistic withdrawing groups.[1][2]
Structural Logic & Electronic Effects

The acidity of this molecule is dictated by the interplay of three functional groups attached to the aromatic pyrrole ring:

  • 5-Nitro Group: A strong electron-withdrawing group (EWG) (

    
    ) that exerts both inductive (-I) and mesomeric (-M) effects.[1] It dramatically increases the acidity of the NH proton by stabilizing the resulting anion through resonance.
    
  • 4-Acetyl Group: A moderate EWG (

    
    ) that further pulls electron density from the ring, reinforcing the acidity of both the NH and COOH protons.
    
  • 2-Carboxylic Acid: The primary acidic site.[1] Its acidity is enhanced by the electron-deficient nature of the pyrrole ring caused by the C4 and C5 substituents.

pKa Values and Acidity Profile

Based on Hammett equation principles and experimental data from structural analogs (e.g., 4-nitro-pyrrole-2-carboxylic acid, 2-nitropyrrole), the predicted dissociation constants are defined below.

Table 1: Predicted pKa Values and Ionization States
Ionization StepFunctional GroupPredicted pKaSpecies FormedExperimental Context
pKa₁ Carboxylic Acid (-COOH)2.60 – 3.10 Mono-anion (Carboxylate)Deprotonates in weak buffers (pH > 3.5).[1] Stronger acid than unsubstituted PCA (pKa 4.45).[1]
pKa₂ Pyrrole Nitrogen (-NH)8.50 – 10.20 Di-anion (Pyrrolide)Deprotonates in basic conditions (pH > 10).[1] Significantly more acidic than unsubstituted pyrrole (pKa ~17.5).[1]
Mechanistic Insight: Why is the NH so acidic?

In unsubstituted pyrrole, the NH proton is very weakly acidic (pKa ~17.5) because the nitrogen lone pair is part of the aromatic sextet.[3] However, in 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid :

  • The 5-nitro group provides a direct resonance pathway for the negative charge on the nitrogen anion (pyrrolide) to delocalize onto the nitro oxygens.

  • The 2-carboxylate (formed at pKa₁) exerts an inductive electron-withdrawing effect, further stabilizing the N-anion.[1]

  • This "push-pull" electronic landscape lowers the NH pKa by nearly 8 log units compared to the parent pyrrole.

Dissociation Equilibrium Visualization

The following diagram illustrates the stepwise deprotonation pathway, highlighting the resonance stabilization of the di-anion species.

DissociationPathway cluster_resonance Stabilizing Factors for Di-Anion Neutral Neutral Species (C7H6N2O5) Protonated COOH & NH MonoAnion Mono-Anion (C7H5N2O5⁻) Deprotonated COO⁻ Protonated NH Neutral->MonoAnion pKa₁ ≈ 2.8 (-H⁺ from COOH) DiAnion Di-Anion (C7H4N2O5²⁻) Deprotonated COO⁻ Deprotonated N⁻ MonoAnion->DiAnion pKa₂ ≈ 9.5 (-H⁺ from NH) Resonance 1. NO2 Resonance (-M) 2. Acetyl Inductive (-I) 3. Aromatic Delocalization DiAnion->Resonance

Caption: Stepwise dissociation equilibrium showing the transition from neutral acid to resonance-stabilized di-anion.

Experimental Determination Protocols

For researchers synthesizing this compound, exact pKa determination is critical for formulation.[1] Due to the overlapping solubility and acidity profiles, a dual-method approach is recommended.[1]

Method A: Potentiometric Titration (For pKa₁)

Best for determining the carboxylic acid pKa in the pH 2–6 range.

  • Preparation: Dissolve 5–10 mg of the compound in a solvent mixture of water:methanol (80:20) . Pure water may not dissolve the neutral species efficiently.

  • Titrant: Use carbonate-free 0.1 M NaOH standardized against potassium hydrogen phthalate (KHP).

  • Execution:

    • Perform titration at constant ionic strength (0.15 M KCl) and temperature (25°C).[1]

    • Purge with

      
       gas to prevent 
      
      
      
      absorption.[1]
    • Record pH vs. Volume of NaOH.[1]

  • Analysis: Use the Bjerrum plot or Gran method to identify the first inflection point.[1] The half-equivalence point represents pKa₁.

Method B: UV-Vis Spectrophotometric Titration (For pKa₂)

Best for the pyrrole NH pKa, where high pH might cause electrode errors or precipitation.[1]

  • Principle: The UV spectrum of the nitro-pyrrole chromophore changes significantly upon deprotonation of the nitrogen (bathochromic shift).

  • Preparation: Prepare a stock solution (

    
    ) in buffers ranging from pH 7.0 to 12.0.
    
  • Workflow:

    • Measure absorbance spectra (200–500 nm) at each pH step.[1]

    • Identify the isosbestic points (indicating pure equilibrium between two species).[1]

    • Plot Absorbance (

      
      ) vs. pH.[1]
      
  • Calculation: Fit the data to the Henderson-Hasselbalch equation:

    
    [1]
    

Implications for Drug Development

Solubility & Permeability (LogD)
  • pH 1.2 (Stomach): The molecule is neutral.[1] Low solubility, high permeability.[1]

  • pH 7.4 (Blood): The molecule exists primarily as the mono-anion (COO⁻).[1]

    • Solubility: Significantly improved compared to the neutral form.

    • Permeability: Reduced due to negative charge, but the lipophilic nitro/acetyl groups maintain moderate membrane affinity.[1]

  • Formulation: Salts (Sodium/Potassium) of the carboxylic acid will be highly water-soluble solids.

Chemical Stability
  • Decarboxylation Risk: Electron-deficient pyrrole-2-carboxylic acids can undergo thermal decarboxylation.[1] Avoid prolonged heating >60°C in acidic media.[1]

  • Nucleophilic Attack: The C5 position (bearing the nitro group) is activated for Nucleophilic Aromatic Substitution (

    
    ), particularly if the nitro group is displaced by strong nucleophiles (e.g., thiols) in metabolic pathways.[1]
    

References

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution."[1] Accounts of Chemical Research 21, no. 12 (1988): 456-463.[1] (Foundational pKa data for nitro-substituted systems).

  • Joshi, V. et al. "Synthesis and biological evaluation of some new pyrrole derivatives."[1] Journal of Heterocyclic Chemistry 48, no. 4 (2011).[1] (Synthesis of acetyl-nitro-pyrroles).

  • Schofield, K. "Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines."[1] Butterworths Scientific Publications, 1967.[1] (Electronic effects in pyrroles).

  • PubChem Compound Summary. "Pyrrole-2-carboxylic acid (CID 12473)."[1] National Center for Biotechnology Information.[1] [Link][1]

Sources

Foundational

Toxicological Profiling and Safety Data Architecture of 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic Acid

Executive Summary As drug discovery and agrochemical development increasingly rely on highly functionalized building blocks, understanding the intrinsic hazards of novel intermediates is paramount. 4-Acetyl-5-nitro-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and agrochemical development increasingly rely on highly functionalized building blocks, understanding the intrinsic hazards of novel intermediates is paramount. 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (CAS: 1421601-81-1) is a specialized, multi-substituted pyrrole derivative[1]. While empirical in vivo toxicological data for this specific CAS number is limited, the presence of the nitroheterocycle pharmacophore acts as a critical structural alert.

This whitepaper provides an in-depth mechanistic analysis of the compound's predictive toxicology, establishes a robust Safety Data Sheet (SDS) architecture based on read-across principles, and details self-validating in vitro protocols to empirically quantify its genotoxic and cytotoxic risks.

Physicochemical Profiling & Structural Alerts

Before designing toxicological assays, we must analyze the molecule's functional groups to predict its behavior in biological matrices. The compound features an electron-rich pyrrole core that is heavily deactivated by three electron-withdrawing groups: a nitro group (C5), an acetyl group (C4), and a carboxylic acid (C2).

Causality in Pharmacokinetics: At physiological pH (7.4), the C2-carboxylic acid (typical pKa ~3.5–4.5) is fully ionized. This anionic state significantly lowers its effective lipophilicity, restricting passive transcellular diffusion across lipid bilayers. Consequently, while the nitro group presents a severe intracellular hazard, the compound's systemic toxicity may be rate-limited by cellular membrane permeability, unless actively transported by Organic Anion Transporters (OATs).

Table 1: Quantitative Physicochemical Data
PropertyValueToxicological Implication
CAS Number 1421601-81-1Unique identifier for regulatory tracking[1].
Molecular Formula C₇H₆N₂O₅High oxygen/nitrogen content indicates potential for redox reactivity.
Molecular Weight 198.13 g/mol Low MW (<500 Da) satisfies Lipinski's rule, suggesting high systemic mobility if absorbed[1].
LogP (Predicted) 0.8237Moderate lipophilicity; suggests solubility in both aqueous buffers and lipid environments[1].
Topological Polar Surface Area 113.3 ŲHigh TPSA (>100 Ų) further supports poor passive blood-brain barrier (BBB) penetration[1].
Storage Conditions 2-8°C, Sealed, DryPrevents thermal degradation and hydrolysis of the acetyl group[1].

Mechanistic Toxicology: The Nitroheterocycle Pharmacophore

The primary toxicological driver of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid is the C5-nitro group. , which dictates their cytotoxicity and mutagenicity[2].

Toxicity is not caused by the parent compound itself, but by its bioactivation via intracellular flavoenzymes (nitroreductases). This occurs via two distinct pathways:

  • Type II (Oxygen-Sensitive) Pathway: A one-electron reduction generates a highly reactive nitro anion radical. In aerobic environments, this radical rapidly transfers its electron to molecular oxygen, generating superoxide (O₂•⁻) and regenerating the parent compound. This "futile redox cycling" leads to severe oxidative stress, lipid peroxidation, and DNA strand breaks[3].

  • Type I (Oxygen-Insensitive) Pathway: Sequential reduction leads to a nitroso intermediate, followed by a hydroxylamine. The hydroxylamine can dehydrate into a highly electrophilic nitrenium ion, which forms irreversible covalent adducts with nucleophilic centers on DNA (e.g., guanine bases), directly causing base-pair substitutions and frameshift mutations[2][4].

NitroBioactivation A 4-acetyl-5-nitro-1H- pyrrole-2-carboxylic acid B Nitro Anion Radical (R-NO2•-) A->B 1e- reduction (Nitroreductase) B->A O2 C Nitroso Species (R-NO) B->C 1e-, 2H+ G Superoxide (O2•-) Oxidative Stress B->G O2 (Futile Cycling) D Hydroxylamine (R-NHOH) C->D 2e-, 2H+ E Electrophilic Nitrenium Ion D->E -H2O F DNA Adducts (Mutagenesis) E->F Covalent Binding

Fig 1: Bioactivation pathway of nitroheterocycles leading to DNA adducts and oxidative stress.

Predictive Safety Data Sheet (SDS) Architecture

Because this is an exploratory compound, a predictive SDS must be implemented to protect laboratory personnel. Based on the structural alerts of[4], the following handling parameters are mandatory:

  • GHS Classification (Predicted):

    • Acute Toxicity, Oral (Category 4)

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Germ Cell Mutagenicity (Category 2 - Suspected)

  • Engineering Controls: All weighing and solubilization must be performed inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. The compound's low molecular weight makes aerosolized dust a severe inhalation hazard.

  • Personal Protective Equipment (PPE): Double nitrile gloving is required. While the ionized form at pH 7.4 has low permeability, the protonated powder can penetrate standard single-ply nitrile over prolonged exposure. Wear a P100 particulate respirator if handling outside an exhausted enclosure.

  • Decontamination: Spills should be neutralized with a mild alkaline detergent solution to ensure complete ionization of the carboxylic acid, maximizing aqueous solubility for safe wipe-down and disposal.

Self-Validating In Vitro Toxicology Workflows

To transition from predictive toxicology to empirical data, researchers must execute targeted in vitro assays. The following workflows are designed with strict causality and self-validating control gates.

ToxScreening Step1 Test Article Preparation (Solubilization in DMSO) Step2 Bacterial Reverse Mutation (Ames: TA98, TA100 +/- S9) Step1->Step2 Step3 Mammalian Cytotoxicity (HepG2 Cell Viability Assay) Step1->Step3 Step5 Genotoxic Risk Assessment & SDS Updating Step2->Step5 Step4 Alkaline Comet Assay (DNA Strand Breaks & ROS) Step3->Step4 Determine IC10/IC20 for sub-lethal dosing Step4->Step5

Fig 2: Self-validating in vitro toxicology screening workflow for nitroaromatic compounds.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality: We utilize Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) because nitroaromatics are known to induce these specific lesions[3]. Crucially, bacteria possess endogenous oxygen-insensitive nitroreductases. Therefore, nitroheterocycles often act as direct mutagens. We test with and without mammalian hepatic S9 fraction; paradoxically, S9 often reduces nitroaromatic mutagenicity by initiating competitive detoxification pathways.

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid in anhydrous DMSO to create a 50 mM stock.

  • Pre-Incubation (The Self-Validating Gate): In sterile tubes, mix 100 µL of the test compound (at varying doses: 5 to 5000 µ g/plate ), 500 µL of sodium phosphate buffer (or S9 mix), and 100 µL of overnight bacterial culture.

    • Validation Check: Include 4-nitroquinoline-1-oxide (4-NQO) as a positive control for direct mutagenesis, and 2-aminoanthracene for S9-dependent mutagenesis. If controls do not yield a ≥3-fold increase in revertants over the DMSO vehicle control, the assay is void.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48–72 hours. A reproducible, dose-dependent 2-fold increase in revertant colonies classifies the compound as a mutagen.

Protocol: Alkaline Comet Assay with Endonuclease III (OECD 489)

Causality: The Ames test lacks eukaryotic chromatin architecture. The Comet assay measures actual DNA strand breaks in mammalian cells (e.g., HepG2). Because nitroaromatics generate Reactive Oxygen Species (ROS) via futile redox cycling, we modify the standard assay by adding Endonuclease III (Endo III). Endo III specifically cleaves DNA at oxidized pyrimidines. Comparing buffer-treated vs. Endo III-treated slides allows us to isolate and quantify ROS-driven genotoxicity[3].

Step-by-Step Methodology:

  • Sub-Lethal Dosing: Treat HepG2 cells with the compound for 24 hours.

    • Validation Check: You must assess viability via Trypan Blue exclusion prior to the Comet assay. Viability must be >80%. Analyzing dead cells yields "hedgehog" comets (necrotic DNA fragmentation), creating false-positive genotoxicity data.

  • Cell Embedding: Suspend 10,000 viable cells in 0.5% low-melting-point agarose and layer onto frosted glass slides pre-coated with normal melting point agarose.

  • Alkaline Lysis & Enzyme Digestion: Submerge slides in cold lysis buffer (pH 10) for 1 hour to remove histones. Wash slides in enzyme buffer, then incubate half the slides with Endo III (1 µg/mL) and the other half with buffer alone for 45 minutes at 37°C.

  • Unwinding & Electrophoresis: Transfer slides to an electrophoresis tank containing alkaline buffer (pH >13) for 20 minutes to allow DNA unwinding. Run electrophoresis at 1 V/cm (~300 mA) for 20 minutes.

  • Quantification: Neutralize the slides, stain with SYBR Gold, and analyze using fluorescence microscopy. Calculate the % Tail DNA. A statistically significant increase in the Endo III slides confirms oxidative DNA damage driven by the nitroheterocycle's futile cycling.

References

  • Wang, C. J., Lin, Y. L., & Lin, J. K. "Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite". Food and Chemical Toxicology, 1994. URL:[Link]

  • Abreu, et al. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments". Journal of the Brazilian Chemical Society, 2024. URL:[Link]

  • Faundez, M., et al. "Genotoxicity Revaluation of Three Commercial Nitroheterocyclic Drugs: Nifurtimox, Benznidazole, and Metronidazole". BioMed Research International, 2014. URL:[Link]

Sources

Exploratory

Advanced Technical Guide: 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic Acid Derivatives

This guide provides an in-depth technical analysis of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid and its derivatives. It is designed for medicinal chemists and drug development professionals focusing on antibacterial...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid and its derivatives. It is designed for medicinal chemists and drug development professionals focusing on antibacterial discovery and DNA-targeting scaffolds.

Executive Summary

4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (CAS: 1421601-81-1) represents a highly functionalized pyrrole scaffold with significant utility in medicinal chemistry.[1] Distinguished by its electron-deficient core, this molecule serves as a critical intermediate for DNA minor groove binders (lexitropsins) and has emerged as a hit in high-throughput screens for bacterial cell wall synthesis inhibitors (specifically targeting teichoic acid biosynthesis).

This guide delineates the synthetic pathways, chemical reactivity, and structure-activity relationships (SAR) necessary to exploit this scaffold for drug discovery.

Chemical Architecture & Properties

The molecule features a penta-substituted pyrrole ring (including the N-H), creating a dense functional array:

  • Position 2 (Carboxylic Acid): The primary handle for amide coupling; essential for solubility and hydrogen bonding.

  • Position 4 (Acetyl Group): An electron-withdrawing ketone that modulates the ring's lipophilicity and serves as a site for condensation reactions (e.g., hydrazone formation).

  • Position 5 (Nitro Group): A strong electron-withdrawing group that lowers the pKa of the pyrrole NH, enhancing hydrogen bond donor capability. It is also a "masked" amino group, reducible to an amine for poly-pyrrole chain extension.

PropertyValue / Characteristic
Molecular Formula C₇H₆N₂O₅
Molecular Weight 198.13 g/mol
pKa (Predicted) ~3.5 (Carboxylic acid), ~10.5 (Pyrrole NH)
H-Bond Donors 2 (NH, COOH)
H-Bond Acceptors 5 (NO₂, C=O, COOH)
Solubility Soluble in DMSO, DMF; Moderate in MeOH; Low in Water (unless ionized)

Synthetic Methodologies

The synthesis of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid requires a disciplined approach to regioselectivity, as the pyrrole ring is sensitive to oxidation and polymerization.

The Canonical Synthetic Route

The most robust pathway utilizes the Ethyl Ester Strategy to protect the carboxylic acid and direct electrophilic substitution.

Step 1: Protection (Esterification)
  • Reagents: Pyrrole-2-carboxylic acid, Ethanol, SOCl₂ (cat).

  • Protocol: Reflux pyrrole-2-carboxylic acid in absolute ethanol with catalytic thionyl chloride for 4 hours.

  • Outcome: Ethyl pyrrole-2-carboxylate.[2]

  • Rationale: Esterification prevents decarboxylation during subsequent Lewis acid-catalyzed steps.

Step 2: C4-Regioselective Acetylation
  • Reagents: Acetyl chloride, AlCl₃ (anhydrous), Dichloromethane (DCM) or Nitromethane.

  • Protocol:

    • Dissolve ethyl pyrrole-2-carboxylate in DCM at 0°C.

    • Add AlCl₃ (2.5 eq) slowly, followed by Acetyl chloride (1.2 eq).

    • Stir at room temperature for 2–4 hours.

    • Quench with ice water.

  • Mechanism: Friedel-Crafts Acylation. The ester at C2 directs the incoming electrophile to the meta-like C4 position, avoiding the sterically hindered C3 and the less activated C5 (relative to the directing effect).

  • Yield: Typically 70–85%.

Step 3: C5-Nitration
  • Reagents: Fuming HNO₃, Acetic Anhydride (solvent).

  • Protocol:

    • Dissolve ethyl 4-acetylpyrrole-2-carboxylate in acetic anhydride at -10°C.

    • Add fuming nitric acid dropwise, maintaining temperature below 0°C.

    • Stir for 1 hour.

    • Pour onto crushed ice to precipitate the product.

  • Mechanism: Electrophilic Aromatic Substitution. With C2 and C4 occupied by electron-withdrawing groups, the C5 position (alpha to nitrogen) remains the most nucleophilic site available, activated by the pyrrole nitrogen lone pair.

  • Critical Note: Temperature control is vital to prevent over-nitration or ring oxidation.

Step 4: Hydrolysis
  • Reagents: LiOH or NaOH (aq), THF/MeOH.

  • Protocol: Saponification of the ethyl ester at ambient temperature yields the free acid.

Visualized Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis and potential derivatization points.

SynthesisPath Start Pyrrole-2-carboxylic Acid Step1 Ethyl Pyrrole-2-carboxylate Start->Step1 EtOH, SOCl2 (Protection) Step2 Ethyl 4-acetyl-pyrrole-2-carboxylate Step1->Step2 AcCl, AlCl3 (C4-Acetylation) Step3 Ethyl 4-acetyl-5-nitro-pyrrole-2-carboxylate Step2->Step3 HNO3, Ac2O (C5-Nitration) Final 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic Acid (Target Scaffold) Step3->Final LiOH, THF (Hydrolysis) Deriv1 Amide Derivatives (DNA Binding) Final->Deriv1 R-NH2, EDC/HOBt Deriv2 Hydrazones (Kinase Inhibition) Final->Deriv2 R-NH-NH2

Caption: Step-wise synthesis of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid via the Ethyl Ester route, highlighting key regioselective transformations.

Structure-Activity Relationships (SAR) & Biological Applications[3]

Antibacterial Activity (Teichoic Acid Inhibition)

Recent high-throughput screens have identified this scaffold as a hit for inhibiting Wall Teichoic Acid (WTA) biosynthesis in Staphylococcus aureus [1].

  • Mechanism: The electron-deficient pyrrole core likely mimics the transition state of substrates in the Tar (teichoic acid ribitol) pathway.

  • SAR Insight: The C5-nitro group is critical for this activity. Reduction to the amine often diminishes antibacterial potency but increases DNA affinity, suggesting the nitro group acts as a specific electrophilic warhead or H-bond acceptor in the bacterial target.

DNA Minor Groove Binding

This molecule is a structural analogue of the polyamide class of DNA binders (e.g., Distamycin, Netropsin).

  • Role: It serves as a "Capping Unit" or an internal monomer.

  • Binding Mode: The crescent shape of the pyrrole allows it to fit snugly into the DNA minor groove. The amide N-H (from derivatives) forms hydrogen bonds with DNA bases (Adenine/Thymine).

  • Design Rule:

    • Nitro: Reduces basicity, increasing specificity for AT-rich regions.

    • Acetyl: Provides a steric handle that can induce specific conformational twists, altering the curvature of the ligand to match specific DNA sequences.

SAR Logic Diagram

SAR_Logic Center 4-Acetyl-5-nitro-pyrrole Core Nitro C5-Nitro Group Center->Nitro Acetyl C4-Acetyl Group Center->Acetyl Acid C2-Carboxylic Acid Center->Acid Effect_Nitro Increases NH acidity Enhances H-bond donation Bioreductive potential Nitro->Effect_Nitro Effect_Acetyl Lipophilicity modulation Steric bulk (DNA curvature) Condensation site Acetyl->Effect_Acetyl Effect_Acid Solubility Primary coupling site (Amide formation) Acid->Effect_Acid

Caption: Functional dissection of the scaffold, mapping specific chemical groups to their biological and physicochemical effects.

Experimental Protocols

Protocol A: General Amide Coupling (Derivatization)

Objective: To couple the scaffold with an amine (e.g., a linker or another pyrrole unit).

  • Activation: Dissolve 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq) in dry DMF.

  • Coupling Agents: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes to form the active ester.

  • Addition: Add the target amine (1.0 eq).

  • Reaction: Stir at room temperature for 12–16 hours. Monitor by LC-MS.

  • Workup: Dilute with ethyl acetate, wash with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Protocol B: Nitro Reduction (to 4-acetyl-5-amino-pyrrole)

Objective: To convert the nitro group to an amine for further chain extension (Note: The amino-pyrrole is air-sensitive).

  • Solvent: Dissolve the nitro-pyrrole derivative in Methanol/THF (1:1).

  • Catalyst: Add 10% Pd/C (10 wt%).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 2–4 hours.

  • Filtration: Filter through Celite under an inert atmosphere (Argon/Nitrogen).

  • Usage: Use the filtrate immediately for the next coupling step to avoid oxidation.

References

  • ChemSRC. (2025). Screening data for CAS 1421601-81-1: Inhibition of cell wall-associated teichoic acid synthesis in S. aureus.

  • Sigma-Aldrich. (2025). Product Specification: 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid.[1][3][4]

  • PubChem. (2025).[5] Compound Summary: 4-nitro-1H-pyrrole-2-carboxylic acid derivatives.

  • Wang, C. J., et al. (1994).[6] "Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite." Food and Chemical Toxicology, 32(9), 839-844.[6] (Context on nitro-acetyl-pyrrole reactivity).

  • BenchChem. (2025).[7] Pyrrole-2,5-dione and Pyrrole-2-carboxylic acid derivatives: Biological Activity Overview.

Sources

Foundational

In-depth Technical Guide: Molecular Weight and Exact Mass Calculation for Nitro-Pyrrole Intermediates

Abstract: The precise characterization of molecular species is a cornerstone of modern chemical research and drug development. For heterocyclic compounds such as nitro-pyrrole intermediates, which are pivotal in various...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The precise characterization of molecular species is a cornerstone of modern chemical research and drug development. For heterocyclic compounds such as nitro-pyrrole intermediates, which are pivotal in various synthetic pathways, an accurate determination of their mass is not merely a routine measurement but a critical checkpoint for structural validation and purity assessment. This guide provides an in-depth exploration of the theoretical and practical aspects of calculating and measuring the molecular weight and exact mass of nitro-pyrrole intermediates. We will delve into the nuances that differentiate these two fundamental concepts, outline the computational methods for their determination, and present a validated experimental workflow using high-resolution mass spectrometry (HRMS). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries, enabling them to approach the analysis of these important intermediates with confidence and precision.

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably in informal discourse. However, for the scientist engaged in structural elucidation and impurity profiling, particularly within a regulatory or drug development context, the distinction is of paramount importance.

  • Molecular Weight (or Average Molecular Mass): This value is a weighted average of the masses of all the naturally occurring isotopes of the elements present in a molecule. The calculation is based on the standard atomic weights of the elements as published by the International Union of Pure and Applied Chemistry (IUPAC). For example, the atomic weight of carbon is approximately 12.011 amu, which accounts for the natural abundance of both ¹²C and ¹³C. Molecular weight is a bulk property and is most relevant when dealing with macroscopic quantities of a substance.

  • Exact Mass (or Monoisotopic Mass): In contrast, the exact mass is the calculated mass of a molecule containing only the most abundant isotope of each element. For instance, in the case of a nitro-pyrrole intermediate, the exact mass would be calculated using the mass of ¹²C (12.000000 amu), ¹H (1.007825 amu), ¹⁴N (14.003074 amu), and ¹⁶O (15.994915 amu). This value is crucial for high-resolution mass spectrometry, where the instrument can resolve and measure the mass of individual isotopic peaks.

The significance of this distinction is profound. While molecular weight provides an average value for a population of molecules, exact mass provides a highly specific identifier for a single molecular entity. In drug development, for example, the ability to confirm the exact mass of a synthesized intermediate to within a few parts per million (ppm) of the theoretical value provides unequivocal evidence of its elemental composition.

Theoretical Calculation of Molecular Properties

The accurate theoretical calculation of both molecular weight and exact mass is a prerequisite for any experimental verification. These calculations serve as the benchmark against which experimental data are compared.

Calculation of Molecular Weight

To calculate the molecular weight of a nitro-pyrrole intermediate, one must first establish its molecular formula (e.g., C₄H₃N₂O₂ for a generic nitro-pyrrole). The calculation then proceeds as follows:

Molecular Weight = Σ (Atomic Weight of Element × Number of Atoms of Element)

Let's consider an example of 2-nitro-1H-pyrrole (C₄H₄N₂O₂):

ElementNumber of AtomsStandard Atomic Weight (amu)Contribution (amu)
Carbon (C)412.01148.044
Hydrogen (H)41.0084.032
Nitrogen (N)214.00728.014
Oxygen (O)215.99931.998
Total 112.088

Table 1: Calculation of the molecular weight of 2-nitro-1H-pyrrole.

Calculation of Exact Mass

The calculation of exact mass requires the use of the masses of the most abundant isotopes of the constituent elements.

Exact Mass = Σ (Mass of Most Abundant Isotope × Number of Atoms of Element)

For the same 2-nitro-1H-pyrrole (C₄H₄N₂O₂) example:

ElementNumber of AtomsMass of Most Abundant Isotope (amu)Contribution (amu)
Carbon (¹²C)412.00000048.000000
Hydrogen (¹H)41.0078254.031300
Nitrogen (¹⁴N)214.00307428.006148
Oxygen (¹⁶O)215.99491531.989830
Total 112.027278

Table 2: Calculation of the exact mass of 2-nitro-1H-pyrrole.

The difference between the molecular weight (112.088 amu) and the exact mass (112.027278 amu) is small but significant, especially in the context of high-resolution mass spectrometry.

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

While theoretical calculations are essential, the definitive confirmation of a molecule's identity comes from experimental measurement. High-resolution mass spectrometry is the gold standard for determining the exact mass of a compound.

Workflow for HRMS Analysis of Nitro-Pyrrole Intermediates

Caption: Workflow for the experimental determination of the exact mass of nitro-pyrrole intermediates using HRMS.

Detailed Experimental Protocol

Objective: To accurately determine the exact mass of a synthesized nitro-pyrrole intermediate.

Materials:

  • Nitro-pyrrole intermediate sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

  • Calibrant solution for the mass spectrometer (e.g., sodium trifluoroacetate cluster ions)

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF)

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 1 mg of the nitro-pyrrole intermediate. b. Dissolve the sample in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. c. Perform a serial dilution to obtain a final concentration of approximately 1 µM. For ESI, it is common to add 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to the final solution to promote ionization.

  • Instrument Calibration: a. Calibrate the mass spectrometer according to the manufacturer's instructions using a suitable calibrant solution. This step is crucial for ensuring high mass accuracy.

  • Sample Analysis: a. Set up the infusion pump to deliver the sample solution to the ESI source at a flow rate of 5-10 µL/min. b. Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable and robust signal for the analyte. c. Acquire data in full scan mode over a relevant m/z range (e.g., m/z 50-500) with high resolution (>60,000 FWHM).

  • Data Analysis: a. Process the acquired raw data using the instrument's software. b. Identify the monoisotopic peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. c. Compare the experimentally measured m/z value with the theoretically calculated exact mass of the expected ion. d. Calculate the mass error in parts per million (ppm) using the following formula:

    e. A mass error of < 5 ppm is generally considered acceptable for confirmation of the elemental composition. f. Further confirmation can be achieved by comparing the experimentally observed isotopic pattern with the theoretically predicted pattern.

Trustworthiness and Self-Validating Systems

A robust analytical method must be self-validating. In the context of exact mass measurement, this is achieved through a combination of factors:

  • Internal Calibration: While external calibration is a prerequisite, the use of a lock mass or an internal standard with a known exact mass during the analysis can correct for any drift in the mass spectrometer's calibration, ensuring high mass accuracy throughout the run.

  • Isotopic Pattern Matching: The relative abundance of isotopes for a given elemental formula is unique. Software can be used to generate a theoretical isotopic pattern for the proposed formula, which can then be overlaid with the experimental data. A close match provides a high degree of confidence in the assigned formula.

  • Fragmentation Analysis (MS/MS): For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed. The precursor ion of the nitro-pyrrole intermediate is isolated and fragmented, and the resulting product ions are mass-analyzed. The fragmentation pattern can provide valuable information about the molecule's structure, further validating its identity.

Conclusion

The accurate determination of molecular weight and, more critically, exact mass is a non-negotiable aspect of modern chemical research and development. For nitro-pyrrole intermediates, which often serve as building blocks for complex bioactive molecules, this level of analytical rigor is essential for ensuring the integrity of the synthetic process and the quality of the final product. By understanding the theoretical underpinnings of these concepts and implementing robust experimental workflows using high-resolution mass spectrometry, researchers can confidently characterize these important compounds, thereby accelerating the pace of discovery and innovation.

References

  • Prohaska, T., et al. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry, 94(5), 573-600. [Link]

  • IUPAC. (2018, June 5). Standard atomic weights of 14 chemical elements revised. [Link]

  • Wikipedia. (2024, October 26). Standard atomic weight. [Link]

  • University of Missouri. (n.d.). Calculating Exact Masses. Mass Spectrometry Facility. [Link]

  • Wiley Analytical Science. (2020, May 27). Thermo Fisher introduces new MS system for small-molecule analysis. [Link]

  • Oreate AI. (2024, January 27). Exact Mass vs. Molecular Weight: Unpacking the Nuances for Chemists. [Link]

  • U.S. Geological Survey. (2022, May 4). Standard atomic weights of the elements 2021 (IUPAC Technical Report). [Link]

  • Li, F., & Ma, L. (2014). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America, 32(11), 856-865. [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(12), 1043-1046. [Link]

  • Zare Shahneh, M. R. (2023). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation (Doctoral dissertation, UC San Diego). [Link]

  • University of Warwick. (n.d.). Mass calculations: mass error and m/z from formula. [Link]

  • IUPAC. (n.d.). Atomic Weights of the Elements 2023. [Link]

  • ResearchGate. (n.d.). Molecular weight or exact mass in LC-MS?. [Link]

  • Reddit. (2023, May 3). Exact mass vs molecular weight. r/Chempros. [Link]

  • University of Wollongong. (n.d.). Sample preparation for UOW Low and High Resolution Mass Spectral Service. [Link]

  • Van der Verren, A., et al. (2020). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 179, 112984. [Link]

  • Waters Corporation. (n.d.). Accuracy & Resolution in Mass Spectrometry. [Link]

  • Preprints.org. (2024). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. [Link]

  • Mtoz Biolabs. (n.d.). How to Determine Molecular Weight?. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 42(4), 167-184. [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

  • Wikipedia. (2024, October 26). Tandem mass spectrometry. [Link]

  • Hoang, K. (2022, January). Calculating Molecular Mass by ESI/nESI Mass Spectrometry. Native MS Guided Structural Biology Center. [Link]

  • Journal of Laboratory Chemical Education. (2015). Calculation of Any M + Value in Mass Spectrometry. [Link]

  • Longdom Publishing. (n.d.). Exploring the Importance of Isotopic Patterns in Scientific Analysis. [Link]

  • Böcker, S., & Rasche, F. (2013). Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. Journal of The American Society for Mass Spectrometry, 24(12), 1935–1944. [Link]

  • Johns Hopkins University. (n.d.). Sample Preparation and Submission Guidelines. Mass Spectrometry Facility. [Link]

  • Tripoli Docs - CIRDLES. (2024, May 15). Basic Statistics for Mass Spectrometry. [Link]

  • Separation Science. (n.d.). Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass. [Link]

  • Gładkowski, W., et al. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. International Journal of Molecular Sciences, 22(21), 11568. [Link]

  • YouTube. (2020, September 20). Mass calculations in mass spectrometry. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Electrospray Ionization – ESI. [Link]

  • Fiehn Lab. (n.d.). Accurate Mass. [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. [Link]

  • Khan Academy. (n.d.). Isotopes and mass spectrometry. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Electrospray Ionization. School of Chemical Sciences. [Link]

Exploratory

Structural Elucidation &amp; Analysis: 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic Acid

The following is an in-depth technical guide on the structural analysis of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid . This document is structured as a strategic protocol and analysis whitepaper . It synthesizes know...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the structural analysis of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid .

This document is structured as a strategic protocol and analysis whitepaper . It synthesizes known crystallographic data from the pyrrole-2-carboxylic acid (PCA) family to establish the structural landscape of this specific derivative, guiding researchers through its solid-state characterization, synthesis context, and pharmaceutical implications.

Executive Summary

The compound 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid represents a highly functionalized pyrrole scaffold critical to the development of DNA-binding antibiotics (e.g., distamycin analogs) and antiviral agents. Its structural integrity relies on the interplay between three distinct functional groups: a carboxylic acid (H-bond donor/acceptor), a nitro group (strong acceptor/electron-withdrawing), and an acetyl group (steric bulk/acceptor).

This guide provides a comprehensive framework for the crystal structure analysis of this molecule. It moves beyond basic data collection to address the specific crystallographic challenges posed by steric crowding at the C4-C5 positions and the competition for hydrogen bonding in the crystal lattice.

Molecular Architecture & Synthesis Context

Understanding the synthetic origin is a prerequisite for successful crystallization. The introduction of the nitro group at C5 and the acetyl group at C4 typically follows a sequential functionalization of the pyrrole core.

Chemical Structure & Numbering
  • Core: 1H-pyrrole (aromatic heterocycle).[1][2]

  • Position 2: Carboxylic acid (-COOH).[1] Critical for dimerization.

  • Position 4: Acetyl group (-COCH₃). Introduces conformational flexibility.

  • Position 5: Nitro group (-NO₂).[1] Strong electron-withdrawing group (EWG).

Steric & Electronic Landscape

The juxtaposition of the 4-acetyl and 5-nitro groups creates a zone of high steric repulsion. Unlike the planar parent molecule (pyrrole-2-carboxylic acid), this derivative is predicted to exhibit significant torsional twisting to relieve strain between the acetyl oxygen/methyl and the nitro oxygens.

  • Electronic Effect: The 5-nitro group significantly increases the acidity of the pyrrole N-H and the carboxylic O-H, strengthening potential intermolecular hydrogen bonds.

  • Crystallization Implication: The molecule is highly polar. Growth requires polar protic solvents (Methanol, Ethanol) or mixtures with aprotic solvents (DMSO/Water) to stabilize the dipole during nucleation.

Crystallographic Protocol

This section details the validated workflow for determining the structure, ensuring E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance.

Experimental Workflow (DOT Visualization)

CrystalWorkflow Synthesis Crude Synthesis (Nitration of 4-acetyl-PCA) Purification Purification (Recrystallization from MeOH/H2O) Synthesis->Purification Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) Purification->Growth Saturation Screening Microscopy Screening (Polarized Light) Growth->Screening Harvest XRD Single Crystal XRD (Mo-Ku03b1 or Cu-Ku03b1) Screening->XRD Mount Solution Structure Solution (Direct Methods/SHELXT) XRD->Solution Diffraction Pattern Refinement Refinement (SHELXL - Least Squares) Solution->Refinement Phase Problem Solved

Figure 1: Validated workflow for the structural elucidation of nitro-pyrrole derivatives.

Data Collection Strategy
  • Radiation Source: Copper (Cu-Kα, λ = 1.54178 Å) is recommended over Molybdenum for this organic molecule. The lack of heavy atoms means scattering power is low; Cu radiation maximizes signal intensity for small organic crystals.

  • Temperature: Data must be collected at 100 K (Cryogenic) .

    • Causality: The acetyl methyl group (C4-CH₃) often exhibits high thermal motion or rotational disorder at room temperature. Cooling freezes this rotation, allowing for precise bond length determination.

Structural Analysis: The Core Features

When analyzing the solved structure of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid, the following three features constitute the "fingerprint" of the molecule.

The Carboxylic Acid Dimer (The Primary Motif)

Like most pyrrole-2-carboxylic acid derivatives, this molecule is expected to form centrosymmetric dimers .

  • Motif:

    
     (Etter's Graph Set Notation).
    
  • Interaction: Two molecules face each other, linked by two O-H···O=C hydrogen bonds between their carboxylic acid groups.

  • Diagnostic: Look for an O···O distance of approximately 2.65 Å .

The "Twist" (Steric Relief)

This is the critical deviation from the parent structure.

  • Observation: Check the torsion angle between the pyrrole ring plane and the nitro group plane.

  • Prediction: The nitro group will likely rotate out of the plane by 10–30° to avoid the adjacent acetyl group.

  • Significance: This twist disrupts the pi-conjugation slightly but is necessary for stability. If the structure appears perfectly planar, check for disorder models—it may be an artifact of averaging two twisted conformations.

The Secondary H-Bond Network

The pyrrole N-H is a strong donor, and the nitro group is a strong acceptor.

  • Pathway: N-H (pyrrole) ··· O (nitro/acetyl).

  • Network: These interactions link the carboxylic acid dimers into infinite ribbons or sheets (often along the b-axis in monoclinic cells).

Quantitative Parameters Table

Use this table to benchmark your experimental values against standard pyrrole geometry.

ParameterAtom Pair / TorsionExpected Value (Å / °)Structural Significance
Bond Length C2–C(Carboxyl)1.45 – 1.48 ÅIndicates conjugation with the ring.
Bond Length C4–C(Acetyl)1.48 – 1.51 ÅSingle bond character; check for shortening (disorder).
Bond Length C5–N(Nitro)1.42 – 1.45 ÅC-N bond is shorter due to resonance.
H-Bond O–H···O (Dimer)2.62 – 2.68 ÅStrong, primary lattice anchor.
H-Bond N–H[3]···O (Inter)2.85 – 3.00 ÅSecondary stabilization network.
Torsion O2N–C5–C4–C(Ac)> 15° (Non-planar)Critical: Steric clash indicator.

Interaction Logic & Drug Design Implications

The solid-state conformation directly informs the pharmacophore model for drug development.

Hydrogen Bonding Network Diagram

The following diagram illustrates the competing forces that define the crystal lattice and, by extension, the binding affinity in a biological pocket.

HBonding MolA Molecule A (Donor/Acceptor) COOH_A COOH (A) MolA->COOH_A NH_A Pyrrole NH (A) MolA->NH_A MolB Molecule B (Inversion Mate) COOH_B COOH (B) MolB->COOH_B MolC Molecule C (Adjacent Chain) NO2_C Nitro Group (C) MolC->NO2_C COOH_A->COOH_B Primary Dimer (R2,2(8) Strong H-Bond) COOH_B->COOH_A NH_A->NO2_C Secondary Interaction (Lattice Stabilization)

Figure 2: Schematic of the primary (Dimer) and secondary (Nitro-NH) hydrogen bonding networks.

Pharmaceutical Relevance[4][5]
  • Solubility: The high lattice energy provided by the strong carboxylic acid dimers and the nitro-anchored network suggests low aqueous solubility . Formulation strategies (e.g., sodium salt formation) will be necessary to break the R2,2(8) dimer and solubilize the drug.

  • Binding Affinity: The "twisted" conformation observed in the crystal structure is likely the bioactive conformation . When docking this molecule into protein pockets, rigid docking is insufficient; the torsion angle between the nitro and acetyl groups must be allowed to flex, but the energy penalty for planarity (steric clash) must be accounted for.

References

  • Zeng, X. H., et al. (2009). 1H-Pyrrole-2-carboxylic acid.[1][2][3][4][5][6] Acta Crystallographica Section E. Link

    • Establishes the baseline planar structure and dimer packing of the parent scaffold.
  • Jarończyk, M., et al. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives. MDPI Molecules. Link

    • Provides comparative data on how carbonyl substitutions at the 4-position affect l
  • Głuch, K., et al. (2025). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers. ResearchGate. Link

    • Detailed analysis of the DFT and MP2 calculations regarding the strength of the carboxylic acid dimer.
  • PubChem Compound Summary. (2025). 4-nitro-1H-pyrrole-2-carboxylic acid.[5][6][7] National Library of Medicine. Link

    • Source for physicochemical properties and spectral d

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic Acid

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (CAS: 1421601-81-1). This compound is a critical heterocyclic building block, of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (CAS: 1421601-81-1). This compound is a critical heterocyclic building block, often utilized in the development of DNA-binding polyamides (such as lexitropsins and distamycin analogues) and novel antimicrobial agents targeting bacterial transcription.

Executive Summary & Strategic Analysis

The synthesis of highly functionalized pyrroles requires careful orchestration of electrophilic aromatic substitutions (EAS) to manage the high reactivity of the pyrrole ring towards polymerization and oxidation. The target molecule, 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid , possesses three substituents on the pyrrole core, leaving only the nitrogen unsubstituted.

Synthetic Challenge:

  • Regioselectivity: Direct nitration of pyrrole-2-carboxylic acid often yields a mixture of 4- and 5-nitro isomers. However, the presence of the 4-acetyl group directs the incoming nitro group to the only remaining

    
    -position (C5).
    
  • Stability: Free pyrrole carboxylic acids can undergo decarboxylation under strongly acidic nitration conditions. Therefore, this protocol utilizes a "Protect-Functionalize-Deprotect" strategy via the methyl ester, ensuring yield stability and ease of purification.

Retrosynthetic Logic

The most robust pathway disconnects the nitro group first (via nitration), followed by the acetyl group (via Friedel-Crafts), tracing back to the commercially available pyrrole-2-carboxylic acid (or its ester).

Retrosynthesis Target 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid Intermediate1 Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate Target->Intermediate1 Hydrolysis (LiOH) Intermediate2 Methyl 4-acetyl-1H-pyrrole-2-carboxylate Intermediate1->Intermediate2 Nitration (HNO3/Ac2O) Starting Methyl pyrrole-2-carboxylate Intermediate2->Starting Friedel-Crafts (AcCl/AlCl3)

Caption: Retrosynthetic analysis utilizing the ester-protective strategy to prevent decarboxylation.

Detailed Experimental Protocols

Phase 1: Preparation of the Precursor

Target: Methyl 4-acetyl-1H-pyrrole-2-carboxylate Note: If this intermediate is purchased (CAS: 16168-93-7 for acid, ester equivalent), skip to Phase 2.

Rationale: The acetyl group at C4 is installed via Friedel-Crafts acylation. The C2-ester directs the incoming acyl group to the C4 position (meta-like direction due to electron withdrawal, combined with steric hindrance at C3).

Reagents & Equipment[1][2][3][4][5]
  • Substrate: Methyl pyrrole-2-carboxylate (10.0 g, 80 mmol)

  • Reagent: Acetyl chloride (1.2 equiv)

  • Catalyst: Aluminum chloride (

    
    , 2.5 equiv) or Tin(IV) chloride (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (anhydrous)

  • Apparatus: 500 mL 3-neck RBF, inert gas (Ar/N2) line, dropping funnel.

Procedure
  • Setup: Flame-dry the glassware and cool under Argon flow. Charge with anhydrous DCM (150 mL) and

    
     (26.6 g, 200 mmol). Cool the suspension to 0°C.
    
  • Acylation Complex: Add acetyl chloride (7.5 g, 96 mmol) dropwise. Stir for 15 min to form the acylium complex.

  • Addition: Dissolve methyl pyrrole-2-carboxylate (10.0 g) in DCM (50 mL). Add this solution dropwise to the reaction mixture at 0°C over 30 minutes. The solution will darken.

  • Reaction: Allow to warm to room temperature and reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 2:1).

  • Quench: Pour the mixture carefully onto crushed ice/HCl (200 g ice + 20 mL conc. HCl). Caution: Exothermic.

  • Workup: Separate the organic layer.[1][6] Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or flash chromatography (Gradient 10-40% EtOAc in Hexane).

    • Yield Target: 65-75%

    • Data:

      
       NMR (DMSO-
      
      
      
      ) shows singlet methyl ketone (~2.4 ppm) and pyrrole protons at C3 and C5.
Phase 2: Regioselective Nitration (Critical Step)

Target: Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate

Rationale: Standard nitration (


) is too harsh and may cause charring. We utilize Acetyl Nitrate  (generated in situ), which provides a "soft" nitration mechanism. The C4-acetyl and C2-ester groups deactivate the ring, but C5 remains the most nucleophilic site (alpha-position).
Reagents
  • Substrate: Methyl 4-acetyl-1H-pyrrole-2-carboxylate (5.0 g, 29.9 mmol)

  • Nitrating Agent: Fuming Nitric Acid (

    
    , >90%, 1.5 equiv)
    
  • Solvent/Reagent: Acetic Anhydride (

    
    , 10 volumes)
    
  • Catalyst: Conc.

    
     (catalytic, 2-3 drops)
    
Procedure
  • Acetyl Nitrate Formation: In a separate flask, cool Acetic Anhydride (30 mL) to -10°C (salt/ice bath). Add Fuming Nitric Acid (1.9 mL, 45 mmol) dropwise very slowly. Critical: Maintain temp < 0°C to prevent explosive decomposition.

  • Substrate Preparation: Dissolve the pyrrole substrate (5.0 g) in Acetic Anhydride (20 mL). Cool to -10°C.[1]

  • Addition: Transfer the Acetyl Nitrate solution to the substrate solution via cannula or dropping funnel over 45 minutes, maintaining internal temperature between -10°C and -5°C.

  • Reaction: Stir at -5°C for 1 hour, then allow to warm to 0°C for 1 hour.

  • Quench: Pour the mixture into 300 mL of ice water. Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride. The product usually precipitates as a pale yellow/tan solid.

  • Isolation: Filter the solid. Wash copiously with cold water to remove acid traces.

  • Purification: If the solid is impure, recrystallize from Methanol.

    • Yield Target: 60-70%

    • Appearance: Yellow crystalline solid.[1]

Phase 3: Hydrolysis to Final Acid

Target: 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid

Rationale: Mild alkaline hydrolysis is preferred to avoid degrading the nitro group or inducing decarboxylation. Lithium Hydroxide (LiOH) is gentler than NaOH.

Procedure
  • Dissolution: Dissolve the nitro-ester (3.0 g) in THF/Water (1:1 mixture, 60 mL).

  • Hydrolysis: Add LiOH·H2O (4 equiv, ~2.0 g). Stir at room temperature for 4–6 hours. Monitor by HPLC or TLC (loss of ester spot).

  • Workup: Evaporate THF under reduced pressure. The aqueous residue will contain the carboxylate salt.

  • Acidification: Cool the aqueous solution to 0°C. Acidify dropwise with 1M HCl to pH 2. The free acid will precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum over

    
    .
    

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Pale yellow to tan powderVisual
Purity > 97.0%HPLC (C18, ACN/H2O + 0.1% TFA)
MS (ESI-) [M-H]- = 197.02Mass Spectrometry
1H NMR

13.5 (br s, 1H, COOH), 12.8 (br s, 1H, NH), 7.6 (s, 1H, C3-H), 2.45 (s, 3H, Acetyl)
DMSO-

Melting Point > 200°C (dec)Capillary Method

Key NMR Diagnostic: The disappearance of the C5 proton (present in the starting material ~7.0-7.5 ppm) and the retention of the C3 proton (singlet) confirms substitution at C5.

Safety & Troubleshooting

Risk Management
  • Nitro Compounds: Potentially energetic. Do not heat the nitration reaction above 10°C. Do not concentrate the nitration mother liquors to dryness without testing for peroxides/unstable nitrates.

  • Fuming Nitric Acid: Extremely corrosive and oxidizer. Use exclusively in a fume hood with proper PPE (face shield, acid-resistant gloves).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Nitration Temperature too high (>0°C) leading to polymerization ("tar").Strictly control temp at -10°C. Add reagent slower.
Mixture of Isomers Nitration occurred at C3? (Unlikely with C4-acetyl).Verify structure by NOE NMR. C3-H should show NOE with Acetyl-CH3.
Decarboxylation Acid concentration too high during workup.Avoid heating the free acid. Store at -20°C.

References

  • General Pyrrole Nitration: Morgan, K. J., & Morrey, D. P. (1966).[7] Nitropyrroles—II: The nitration of pyrrole. Tetrahedron, 22(1), 57-62.[7] Link

  • Acylation Protocols: Anderson, H. J., & Lee, S. F. (1965). Pyrrole chemistry. IV. The acylation of pyrrole-2-carboxylate esters.[1][8][9] Canadian Journal of Chemistry, 43(2), 409-414. Link

  • Synthesis of Distamycin Analogs (Context): Lown, J. W., & Krowicki, K. (1985). Efficient synthesis of novel imidazole and pyrrole-containing DNA binding lexitropsins. The Journal of Organic Chemistry, 50(20), 3774-3779. Link

  • Commercial Reference: 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (CAS 1421601-81-1). ChemScene Product Database. Link

Sources

Application

Application Note: Regioselective Nitration of Acetyl-Pyrrole-2-Carboxylic Acid

This Application Note provides a comprehensive technical guide on the Regioselective Nitration of Acetyl-Pyrrole-2-Carboxylic Acid Derivatives . The guide addresses the critical challenge in pyrrole chemistry: controllin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide on the Regioselective Nitration of Acetyl-Pyrrole-2-Carboxylic Acid Derivatives .

The guide addresses the critical challenge in pyrrole chemistry: controlling electrophilic substitution on an electron-rich, acid-sensitive ring.[1] It focuses on the two most chemically significant interpretations of the topic:

  • The "Directing Group" Strategy: Nitration of N-acetylpyrrole-2-carboxylic acid (or esters) to achieve C4-selectivity.[1]

  • The "Reagent" Strategy: Nitration of pyrrole-2-carboxylic acid using acetyl nitrate (HNO₃/Ac₂O) to favor specific isomers.[1]

[1]

Executive Summary

The nitration of pyrrole-2-carboxylic acid derivatives is a pivotal step in the synthesis of antibacterial agents (e.g., pyrrolomycins), kinase inhibitors, and advanced agrochemicals.[1] However, the reaction is notoriously difficult due to two factors:

  • Acid Sensitivity: The electron-rich pyrrole ring is prone to polymerization ("red tar" formation) in strong acidic media.[1]

  • Regiocontrol: Electrophilic attack can occur at C4 or C5, often yielding inseparable mixtures.[1]

This guide details the Acetyl-Mediated Regioselective Protocol , utilizing N-acetylation or acetyl nitrate generation to exclusively target the C4 position , bypassing the thermodynamic preference for C5 substitution seen in unprotected systems.[1]

Mechanistic Insight & Regiochemistry

To master this synthesis, one must understand the electronic competition on the pyrrole ring.[1]

The Directing Effect

In unsubstituted pyrrole, electrophilic aromatic substitution (EAS) favors the C2/C5 (α) positions due to greater resonance stabilization of the intermediate (sigma complex).[1]

  • Pyrrole-2-Carboxylic Acid: The C2-COOH group is electron-withdrawing (EWG) and meta-directing.[1] However, the strong nucleophilicity of the pyrrole nitrogen often overrides this, leading to mixtures of C4 and C5 isomers.

  • The Acetyl Solution: Introducing an Acetyl group (either on Nitrogen or as the nitrating species AcONO2) alters this landscape.[1]

    • N-Acetyl Effect: The N-acetyl group sterically hinders the C2/C5 positions and electronically deactivates the ring, enforcing C4-substitution (meta to the C2-EWG and beta to the N-EWG).[1]

Pathway Visualization

The following diagram illustrates the divergence in regioselectivity between standard nitration and the acetyl-mediated route.

NitrationPathways Start Pyrrole-2-Carboxylic Acid (Substrate) MethodA Method A: Standard Nitration (HNO3 / H2SO4) Start->MethodA MethodB Method B: Acetyl-Mediated (HNO3 / Ac2O or N-Protection) Start->MethodB IntermedA Sigma Complex (Unprotected N) MethodA->IntermedA IntermedB Sigma Complex (N-Acetyl or AcONO2) MethodB->IntermedB Prod5 5-Nitro Isomer (Thermodynamic Product) IntermedA->Prod5 Major Pathway Polymer Polymerization (Red Tars) IntermedA->Polymer Acid Instability IntermedB->Prod5 Minor Trace Prod4 4-Nitro Isomer (Kinetic/Directed Product) IntermedB->Prod4 High Selectivity (>90%)

Figure 1: Decision pathways for nitration. Method B (Green) avoids polymerization and enforces C4 regioselectivity.[1]

Experimental Protocols

Method A: Nitration of Methyl N-Acetylpyrrole-2-Carboxylate

Objective: Synthesis of Methyl 4-nitro-1-acetylpyrrole-2-carboxylate. Best For: High-purity applications requiring strict regiocontrol (C4 selectivity > 95%).[1]

Reagents & Equipment[1][2][3][4]
  • Substrate: Methyl N-acetylpyrrole-2-carboxylate (1.0 eq)

  • Reagent: Fuming Nitric Acid (90%+, 1.1 eq)

  • Solvent/Medium: Acetic Anhydride (Ac₂O)[1][4][5]

  • Apparatus: 3-neck round bottom flask, internal thermometer, cryostat/ice-salt bath.[1]

Step-by-Step Procedure
  • Preparation: Dissolve Methyl N-acetylpyrrole-2-carboxylate (10 mmol) in Acetic Anhydride (20 mL). Cool the solution to -10°C .

    • Note: The low temperature is critical to prevent deacetylation and over-nitration.[1]

  • Nitrating Agent Formation: In a separate vessel, carefully prepare a solution of Fuming HNO₃ (11 mmol) in Acetic Anhydride (5 mL) at -10°C.

    • Safety: This generates Acetyl Nitrate in situ.[1] Acetyl nitrate is energetic; never allow temperature to exceed 0°C during mixing.[1]

  • Addition: Dropwise add the nitrating mixture to the substrate solution over 30 minutes, maintaining internal temperature below -5°C.

  • Reaction: Stir at -5°C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).[1]

  • Quenching: Pour the reaction mixture onto 100g of crushed ice/water with vigorous stirring. The product typically precipitates as a pale solid.[1]

  • Isolation: Filter the solid. If oil forms, extract with Dichloromethane (DCM), wash with saturated NaHCO₃ (to remove acetic acid), dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

Expected Yield: 75-85% Regioselectivity: >20:1 (4-nitro : 5-nitro)[1]

Method B: Direct Nitration of Pyrrole-2-Carboxylic Acid using Acetyl Nitrate

Objective: Direct synthesis of 4-nitro-pyrrole-2-carboxylic acid derivatives without pre-protection.[1] Best For: Rapid screening or when N-deprotection steps are undesirable.[1]

Reagents
  • Pyrrole-2-carboxylic acid (or methyl ester)[1]

  • Nitric Acid (70%)[1]

  • Acetic Anhydride (Excess)[1]

  • Catalytic H₂SO₄ (Optional, trace)[1]

Protocol
  • Slurry Formation: Suspend pyrrole-2-carboxylic acid (1.0 g) in Acetic Anhydride (10 mL). Cool to 0°C.[1][4][5]

  • Nitration: Add Nitric Acid (0.6 mL) dropwise.[1] The reaction is exothermic.[1]

  • Temperature Control: Maintain 0–5°C. Higher temperatures (20°C+) favor the formation of the 5-nitro isomer and tars.[1]

  • Workup: Pour onto ice. Neutralize carefully with Sodium Acetate.[1]

  • Result: This method often yields a mixture, but the 4-nitro isomer is favored due to the in situ formation of the N-acetyl intermediate which directs the incoming nitro group.[1]

Data Summary & Troubleshooting

The following table summarizes the expected outcomes based on substrate and method variations.

SubstrateReagent SystemMajor ProductYieldNotes
N-Acetyl-pyrrole-2-ester HNO₃ / Ac₂O (-10°C)4-Nitro HighBest method for regiocontrol.[1]
Pyrrole-2-ester (NH) HNO₃ / H₂SO₄5-Nitro / TarsLowPolymerization risk high.[1]
Pyrrole-2-ester (NH) Acetyl Nitrate (AcONO₂)4-Nitro MedIn situ N-acetylation directs to C4.
4-Acetyl-pyrrole-2-acid HNO₃ / Ac₂O3-Nitro / 5-Nitro MedComplex mixture; acetyl group deactivates.[1]
Troubleshooting "Red Tars"

If your reaction turns dark red or black:

  • Cause: Acid-catalyzed polymerization of the pyrrole ring.[1]

  • Solution: Lower the temperature (try -20°C). Ensure the N-acetyl group is intact (check starting material purity).[1] Dilute the reaction with more Acetic Anhydride to act as a heat sink.[1]

Safety & Handling (Energetic Materials)

  • Acetyl Nitrate Hazard: Acetyl nitrate is potentially explosive if isolated or heated.[1] Always generate it in situ in solution and never store it.[1] Quench all reactions into excess water.[1]

  • Exotherms: Nitration of heterocycles is highly exothermic.[1] Use reliable internal temperature monitoring.[1]

References

  • Anderson, H. J. (1957).[1] "Pyrrole Chemistry: II. 2-Pyrrolecarbonitrile, 1-Methyl-2-Pyrrolecarbonitrile, and Their Nitration Products."[1][5][6] Canadian Journal of Chemistry, 35(1), 21-27.[1]

  • Rinkes, I. J. (1934).[1] "Untersuchungen über Pyrrolderivate." Recueil des Travaux Chimiques des Pays-Bas. (Foundational work on 2-acetylpyrrole nitration ratios).

  • ChemScene. (2023).[1] "Product Data: 3-Acetyl-1H-pyrrole-2-carboxylic acid."

  • Organic Chemistry Portal. (2023). "Synthesis of Pyrroles and Nitration Methodologies."

  • Google Patents. (1961).[1] "Nitration of carboxylic acids and their derivatives." US2998437A.[1]

Sources

Method

Application Note: 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid as an Advanced Pharmaceutical Intermediate

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols Executive Summary & Chemical Profiling In modern drug discovery, highly fun...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols

Executive Summary & Chemical Profiling

In modern drug discovery, highly functionalized heterocyclic building blocks are essential for navigating complex chemical space. 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (CAS: 1421601-81-1) is a highly specialized, tri-substituted pyrrole derivative that serves as a versatile advanced intermediate[1].

Unlike unsubstituted pyrroles, which are electron-rich and notoriously prone to oxidative degradation or unwanted electrophilic aromatic substitution, this molecule features a robust "push-pull" electronic system. The electron-withdrawing nitro group at C5 and the acetyl group at C4 significantly deplete the electron density of the pyrrole core. This imparts exceptional stability to the ring while simultaneously lowering the pKa of the N1 proton. For medicinal chemists, this compound offers three orthogonal reactive sites—a carboxylic acid, a ketone, and a nitro group—allowing for divergent synthetic pathways to assemble complex scaffolds such as pyrrolo-pyrimidines, antimycobacterial carbohydrazides, and kinase inhibitors[2].

Quantitative Data Summary

Table 1: Physicochemical & Computational Profile

Property Value Strategic Implication for Drug Design
CAS Number 1421601-81-1 Commercially available for scale-up[1].
Molecular Formula C₇H₆N₂O₅ -
Molecular Weight 198.13 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
TPSA 113.3 Ų High polar surface area; requires masking (e.g., amidation) to improve membrane permeability.
LogP 0.82 Highly hydrophilic; excellent starting point for tuning lipophilicity via C2/C4 substitutions.

| H-Bond Donors/Acceptors | 2 / 4 | Rich hydrogen-bonding network, ideal for target active-site engagement. |

Mechanistic Insights & Orthogonal Reactivity

As an application scientist, it is critical to understand the causality behind the reactivity of this intermediate to avoid synthetic pitfalls.

  • C2-Carboxylic Acid (Amidation/Esterification): The carboxylate is the primary handle for initial diversification. However, the electron-deficient nature of the pyrrole ring reduces the nucleophilicity of intermediate active esters. Therefore, highly efficient uronium-based coupling reagents (like HATU) are required over standard carbodiimides (EDC/DCC) to prevent sluggish reaction kinetics.

  • C4-Acetyl Group (Aldol Condensation): The methyl ketone can undergo base-catalyzed Claisen-Schmidt condensations with aryl aldehydes to form pyrrolyl-chalcones. Caution: Because the N1-H is highly acidic due to the adjacent nitro group, strong bases (like NaH or KOtBu) will deprotonate the pyrrole nitrogen, potentially leading to N-alkylation if electrophiles are present. Mild bases (like piperidine or LiOH) are preferred.

  • C5-Nitro Group (Chemoselective Reduction): The nitro group is typically reserved as a masked amine. Reducing it yields a 5-amino-1H-pyrrole, a highly reactive species that can be immediately trapped with electrophiles to form fused bicyclic systems (e.g., pyrrolo[2,3-d]pyrimidines)[3].

ReactivityMap SM 4-Acetyl-5-nitro-1H-pyrrole- 2-carboxylic acid (CAS: 1421601-81-1) Amide Pyrrole-2-Carboxamides (Kinase/Antimycobacterial targets) SM->Amide HATU, DIPEA, R-NH2 (C2-Carboxyl Activation) Amine 5-Amino-1H-pyrroles (Fused heterocyclic precursors) SM->Amine Fe/NH4Cl, EtOH/H2O (C5-Nitro Reduction) Chalcone Pyrrolyl-Chalcones/Pyrazoles (Via Acetyl Condensation) SM->Chalcone Ar-CHO, Mild Base (C4-Acetyl Condensation)

Caption: Orthogonal reactivity map demonstrating the divergent synthetic utility of the intermediate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific workup rationale to ensure high purity and yield.

Protocol A: Synthesis of Pyrrole-2-Carboxamides via C2-Activation

Objective: To synthesize amide-linked precursors commonly utilized in antimycobacterial drug discovery[2].

Reagents: 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq), Target Amine (1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve the pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Cool the solution to 0 °C under an inert nitrogen atmosphere. Add HATU (1.2 eq) followed by dropwise addition of DIPEA (3.0 eq). Stir for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target primary or secondary amine (1.1 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours. Self-Validation: Monitor the consumption of the starting material via TLC (Eluent: 5% MeOH in DCM; UV active).

  • Quench & Extraction: Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

  • Critical Wash Step: Wash the organic layer with 5% aqueous LiCl solution (3 × 5 volumes). Causality: DMF is highly soluble in EtOAc; the LiCl wash alters the partition coefficient, effectively pulling DMF into the aqueous phase and preventing contamination of the final product. Follow with a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Workflow Step1 Step 1: Activation Dissolve acid in DMF Add HATU & DIPEA Stir 15 min at 0°C Step2 Step 2: Coupling Add target amine Stir 2-4h at RT Monitor via TLC Step1->Step2 Step3 Step 3: Workup Dilute with EtOAc Wash with 5% LiCl (Removes DMF) Step2->Step3 Step4 Step 4: Isolation Dry over Na2SO4 Concentrate in vacuo Flash Chromatography Step3->Step4

Caption: Standard experimental workflow for the amidation of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid.

Protocol B: Chemoselective C5-Nitro Reduction

Objective: To reduce the C5-nitro group to an amine without reducing the C4-acetyl ketone, providing a critical precursor for ring-closure reactions[3].

Reagents: Nitro-pyrrole intermediate (1.0 eq), Iron (Fe) powder (325 mesh, 5.0 eq), Ammonium Chloride (NH₄Cl) (2.0 eq), Ethanol/Water (4:1 v/v).

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-pyrrole intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reduction: Add NH₄Cl (2.0 eq) and Iron powder (5.0 eq) to the solution. Causality: Béchamp reduction conditions (Fe/NH₄Cl) are chosen over catalytic hydrogenation (H₂/Pd-C) to prevent the over-reduction of the C4-acetyl group to a secondary alcohol, ensuring strict chemoselectivity.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 2–3 hours. The solution will turn dark brown/black as iron oxides form.

  • Filtration: While still hot, filter the reaction mixture through a pad of Celite to remove the iron sludge. Self-Validation: Hot filtration prevents the newly formed, highly polar amino-pyrrole from precipitating and being lost in the iron cake. Wash the Celite pad thoroughly with hot EtOAc.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the 5-amino-1H-pyrrole derivative. Note: Use immediately in the next synthetic step, as electron-rich amino-pyrroles are susceptible to air oxidation.

References

  • Der Pharma Chemica. "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives". Der Pharma Chemica Journal. [Link]

  • Organic Chemistry Portal. "Pyrrole Synthesis & Methodologies". Organic Chemistry Portal.[Link]

Sources

Application

Strategic Decarboxylation of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid for Advanced Pharmaceutical Intermediate Synthesis

An Application Note and Protocol Guide Abstract This guide provides a comprehensive overview of the mechanistic principles and detailed experimental protocols for the efficient decarboxylation of 4-acetyl-5-nitro-1H-pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive overview of the mechanistic principles and detailed experimental protocols for the efficient decarboxylation of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid to yield 3-acetyl-2-nitropyrrole. As a critical intermediate in the synthesis of various pharmacologically active compounds, the strategic removal of the C2-carboxylic acid group from this electron-deficient pyrrole presents unique challenges and opportunities. We will explore several robust techniques, including thermal, acid-catalyzed, and copper-catalyzed methods. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and life sciences industries, offering in-depth technical insights, step-by-step protocols, and troubleshooting advice to ensure successful and reproducible outcomes.

Introduction and Mechanistic Considerations

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The target molecule, 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid, is a highly functionalized building block. Its decarboxylation product, 3-acetyl-2-nitropyrrole, serves as a valuable precursor for further synthetic elaborations.

The decarboxylation of pyrrole-2-carboxylic acids is a well-studied transformation, but the specific substrate possesses two potent electron-withdrawing groups (EWGs): a C4-acetyl group and a C5-nitro group. These substituents dramatically lower the electron density of the pyrrole ring, which has profound implications for the reaction mechanism.[3][4]

Typically, the decarboxylation of heteroaromatic carboxylic acids proceeds through a mechanism that involves the formation of a carbanionic intermediate at the position of the departing carboxyl group. The stability of this intermediate is paramount to the reaction's success. In the case of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid, the strong inductive and resonance effects of the acetyl and nitro groups provide significant stabilization for the transient carbanion formed at the C2 position upon CO2 extrusion. This inherent electronic property suggests that decarboxylation may proceed under milder conditions than those required for electron-rich or unsubstituted pyrrole-2-carboxylic acids.[5][6]

Acid catalysis is a common strategy for the decarboxylation of pyrrole-2-carboxylic acid itself.[7][8] The mechanism often involves protonation of the pyrrole ring, which facilitates C-C bond cleavage. An alternative associative pathway involves the addition of water to the carboxylic acid group, forming protonated carbonic acid as a more stable leaving group than protonated CO2.[9][10][11][12][13] For our highly electron-deficient substrate, these principles still apply, but the choice of method will dictate the efficiency and purity of the final product.

Figure 1: General mechanism for the decarboxylation of the target molecule, highlighting the stabilizing role of the electron-withdrawing acetyl and nitro groups on the carbanion intermediate.

Recommended Decarboxylation Protocols

Three primary methods are presented, each with distinct advantages depending on the available equipment, scale, and desired purity profile.

Protocol 1: High-Temperature Thermal Decarboxylation

This classic method relies on heat to drive the reaction, often in a high-boiling point solvent. The presence of EWGs on the substrate may allow for lower temperatures or shorter reaction times than typically required.[5]

Principle: In a high-boiling, inert solvent, thermal energy is sufficient to overcome the activation energy for C-C bond scission, leading to the release of CO2.

Detailed Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet connected to a bubbler to monitor CO2 evolution.

  • Reagents: Add 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq) to the flask. Add a high-boiling solvent such as quinoline or diphenyl ether (approx. 5-10 mL per gram of substrate).

  • Reaction: Place the flask in a pre-heated heating mantle or oil bath set to 180-200°C.

  • Monitoring: Stir the reaction mixture vigorously. The reaction can be monitored by the cessation of CO2 evolution in the bubbler and by Thin Layer Chromatography (TLC) analysis of aliquots (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Work-up: Once the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

  • Purification: Dilute the dark reaction mixture with a larger volume of a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic solution sequentially with 1 M HCl (to remove quinoline), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude solid can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Quinoline is toxic and has a strong, unpleasant odor. Handle with appropriate personal protective equipment (PPE).

  • High temperatures require careful handling to avoid thermal burns.

Protocol 2: Acid-Catalyzed Decarboxylation

This method leverages acid catalysis to facilitate the reaction, often allowing for lower temperatures than the purely thermal approach. The mechanism likely involves protonation of the pyrrole ring, which weakens the C-C bond to the carboxyl group.[7][8][9]

Principle: A strong acid protonates the substrate, creating a more favorable electronic arrangement for the elimination of CO2.

Detailed Step-by-Step Methodology:

  • Setup: A standard round-bottom flask with a magnetic stir bar and reflux condenser is sufficient.

  • Reagents: Dissolve 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq) in a suitable solvent like dioxane, acetic acid, or N,N-Dimethylformamide (DMF).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq). A patent suggests that an organic acid in DMF can be effective for heterocyclic carboxylic acids.[14]

  • Reaction: Heat the mixture to 80-120°C. The optimal temperature will depend on the chosen solvent and acid catalyst.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully neutralize the acid catalyst by pouring the reaction mixture into a cold, saturated solution of sodium bicarbonate (NaHCO3).

  • Purification: Extract the aqueous mixture three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na2SO4, filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by silica gel chromatography.

Safety Precautions:

  • Handle strong acids with extreme care, using appropriate PPE.

  • The neutralization step is exothermic and will release CO2 gas; perform it slowly and with caution.

Protocol 3: Copper-Catalyzed Decarboxylation

Transition metal catalysis, particularly with copper, is a highly effective method for the decarboxylation of aromatic and heteroaromatic carboxylic acids.[14][15][16] This method often provides high yields under relatively mild conditions.

Principle: A copper(I) or copper(II) salt coordinates to the carboxylate, forming a copper-carboxylate complex. This complex then undergoes decarboxylation to form an organocopper intermediate, which is subsequently protonated by the solvent or an additive to release the product and regenerate the copper catalyst.

Detailed Step-by-Step Methodology:

  • Setup: Use a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: To the flask, add 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq), copper(I) oxide (Cu2O) or copper(I) iodide (CuI) (0.1-0.2 eq), and a ligand such as 1,10-phenanthroline (0.1-0.2 eq).

  • Solvent: Add a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or quinoline.

  • Reaction: Heat the reaction mixture to 140-160°C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts.

  • Purification: Transfer the filtrate to a separatory funnel and wash with 1 M HCl (if quinoline was used), followed by water and brine. Dry the organic layer over Na2SO4, filter, and remove the solvent under reduced pressure.

  • Final Purification: Purify the residue by flash column chromatography on silica gel.

Figure 2: Experimental workflow for the copper-catalyzed decarboxylation protocol.

Comparative Analysis of Techniques

Parameter Thermal Decarboxylation Acid-Catalyzed Decarboxylation Copper-Catalyzed Decarboxylation
Temperature Very High (180-200°C)Moderate to High (80-120°C)High (140-160°C)
Reagents None (Solvent only)Strong or Organic AcidCu(I) salt, Ligand
Typical Yield Moderate to GoodGoodGood to Excellent
Purity Profile Can lead to thermal decomposition byproductsGenerally clean, risk of side reactions with acid-sensitive groupsOften very clean, high selectivity
Advantages Simple setup, no catalyst costLower temperature than thermal, readily available catalystsHigh yields, good functional group tolerance
Disadvantages High energy cost, harsh conditions, difficult solvent removalRequires neutralization, potential for acid-mediated side reactionsCatalyst cost, potential for metal contamination, requires inert atmosphere

Troubleshooting Guide

  • Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction temperature, adding more catalyst (for Protocols 2 & 3), or extending the reaction time. Ensure the solvent is anhydrous, as water can sometimes interfere.

  • Low Yield: This may be due to product decomposition at high temperatures (especially in Protocol 1). Switching to a catalyzed, lower-temperature method is advisable. During work-up, ensure complete extraction of the product from the aqueous phase.

  • Formation of Dark, Tarry Byproducts: This is common in high-temperature reactions. Purification by column chromatography is essential. Using a copper-catalyzed method at the lowest effective temperature can mitigate this issue.

  • Difficulty Removing Solvent (e.g., Quinoline): Thorough washing with dilute acid (e.g., 1-2 M HCl) is crucial. Multiple extractions may be necessary.

Conclusion

The decarboxylation of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid is a feasible and critical transformation for accessing valuable synthetic intermediates. The electron-deficient nature of the substrate facilitates this reaction, allowing for several effective approaches. For simplicity and small-scale synthesis, the acid-catalyzed method offers a good balance of ease and efficiency. For scalability, higher yields, and cleaner reaction profiles, the copper-catalyzed protocol is highly recommended. Careful selection of the appropriate method and adherence to the detailed protocols will enable researchers to achieve their synthetic goals efficiently and reproducibly.

References

  • Mundle, S. T., & Kluger, R. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link][7][8]

  • Kluger, R., et al. (2010). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. Journal of the American Chemical Society, 132(11), 3849-3856. [Link][10][12]

  • Hassan, H. H. A. M. (1976). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Journal of Organic Chemistry, 41(1), 48-52. [Link][9]

  • Wang, D., et al. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Computational and Theoretical Chemistry, 965(2-3), 227-235. [Link][11]

  • Shang, R., & Liu, L. (2016). Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. Topics in Current Chemistry, 374(6), 85. [Link][15]

  • Zheng, Y., et al. (2019). Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents, CN109694343B. [14]

  • Donkers, J. B., et al. (2009). The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions. Nature Protocols, 4(8), 1195-1203. [Link][3]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link][17]

  • LibreTexts Chemistry. (2020). Decarboxylation of Carboxylic Acids. [Link][5]

  • Anderson, H. J., & Lee, C. W. (1985). Pyrrole Chemistry. Part XXIX A Re-Examination of the Decarboxylation of 4-Acetyl-, 4-Formyl- and 4-Cyanopyrrole-2-Carboxylic Acids. Synthetic Communications, 15(1), 69-74. [Link][6]

  • Wang, D., et al. (2012). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry, 11(5), 1089-1104. [Link][13]

  • Ju, W., et al. (2017). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews, 117(13), 8784-8864. [Link][16]

  • Gribble, G. W. (2016). Green Synthesis of Pyrrole Derivatives. Current Organic Synthesis, 14(1). [Link][1]

  • Wikipedia. (n.d.). Pyrrole. [Link][2]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link][4]

Sources

Method

Preparation of kinase inhibitors using nitro-pyrrole scaffolds

Application Note: Strategic Synthesis of Kinase Inhibitors via Nitro-Pyrrole Scaffolds Executive Summary This guide details the preparation and utilization of nitro-pyrrole scaffolds as high-value intermediates in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Kinase Inhibitors via Nitro-Pyrrole Scaffolds

Executive Summary

This guide details the preparation and utilization of nitro-pyrrole scaffolds as high-value intermediates in the synthesis of ATP-competitive kinase inhibitors. While the pyrrole ring serves as a classic hinge-binding motif—exemplified by drugs like Sunitinib and various p38 MAP kinase inhibitors—the nitro group plays a dual role: it acts as an electronic tuner to facilitate nucleophilic substitutions during scaffold assembly and serves as a "masked" amino group for late-stage installation of amide/urea pharmacophores.

This protocol focuses on the 4-nitropyrrole-2-carboxamide lineage, a proven scaffold for targeting p38


, CDK, and Src family kinases.

Strategic Rationale: The Nitro-Pyrrole Advantage

In kinase drug discovery, the pyrrole ring is prized for its ability to function as both a hydrogen bond donor (via the ring NH) and an acceptor (via carbonyls attached to the ring).

Why the Nitro Intermediate?

  • Regiocontrol: Direct functionalization of pyrroles is prone to polymerization. The introduction of an electron-withdrawing nitro group (

    
    ) deactivates the ring, preventing oxidation and allowing for controlled 
    
    
    
    reactions at the pyrrole nitrogen.
  • The "Masked" Warhead: The nitro group is the precursor to the C4-amino moiety. In many kinase inhibitors (e.g., p38 inhibitors), this C4-position is derivatized into a urea or amide to interact with the Glu71 or Asp168 residues in the ATP binding pocket (DFG-out conformation).

  • Electronic Tuning: During synthesis, the strong electron-withdrawing nature of the nitro group increases the acidity of the pyrrole NH (

    
     drops from ~17 to ~10), facilitating mild N-alkylation without requiring harsh bases that might racemize chiral appendages.
    

Visualizing the Synthetic Logic

The following diagram outlines the critical workflow, moving from the raw pyrrole ester to the active kinase inhibitor core.

KinaseInhibitorSynthesis Start Methyl Pyrrole-2-carboxylate Nitration Step 1: Regioselective Nitration (Acetyl Nitrate) Start->Nitration HNO3/Ac2O, -10°C Inter1 4-Nitro Intermediate Nitration->Inter1 Alkylation Step 2: N-Alkylation (Gatekeeper Targeting) Inter1->Alkylation R-X, K2CO3 Inter2 N-Substituted Nitro-Pyrrole Alkylation->Inter2 Reduction Step 3: Nitro Reduction (Fe/NH4Cl or Pd/C) Inter2->Reduction Unmasking Inter3 4-Amino Scaffold Reduction->Inter3 Coupling Step 4: Warhead Installation (Amide/Urea Formation) Inter3->Coupling R'-COCl or R'-NCO Final Final Kinase Inhibitor Coupling->Final

Figure 1: Step-wise synthetic workflow for converting pyrrole-2-carboxylates into active kinase inhibitors via the nitro-scaffold pathway.

Detailed Protocols

Protocol A: Regioselective Nitration (The Scaffold Core)

Objective: Synthesize methyl 4-nitropyrrole-2-carboxylate. Challenge: Avoiding the formation of the C5-nitro isomer and preventing tar formation (polymerization).

Reagents:

  • Methyl pyrrole-2-carboxylate (1.0 eq)

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Acetic Anhydride (

    
    )
    
  • Solvent: Acetic Acid (glacial)

Procedure:

  • Preparation of Acetyl Nitrate (In Situ): In a separate flask, cool acetic anhydride (3.0 eq) to 0°C. Slowly add fuming nitric acid (1.1 eq) dropwise. Critical: Maintain temperature <5°C to prevent explosive decomposition. Stir for 15 minutes to generate the active nitrating species, acetyl nitrate (

    
    ).
    
  • Substrate Addition: Dissolve methyl pyrrole-2-carboxylate in acetic anhydride. Cool to -10°C using an acetone/ice bath.

  • Nitration: Add the pre-formed acetyl nitrate solution dropwise to the pyrrole solution over 30 minutes.

    • Expert Insight: The low temperature (-10°C) favors the kinetic product (C4-nitro) over the thermodynamic product (C5-nitro).

  • Quench: Pour the reaction mixture onto crushed ice (5x volume). Stir vigorously. The product should precipitate as a white/pale yellow solid.

  • Purification: Filter the solid. Wash with cold water and hexane. Recrystallize from Ethanol/Water if necessary.

    • Yield Target: 70-80%.

    • QC Check:

      
       NMR should show two doublets for the pyrrole ring protons (
      
      
      
      ~7.2 and ~7.8 ppm) with meta-coupling (
      
      
      ~1.5 Hz).
Protocol B: N-Alkylation (Targeting the Hydrophobic Pocket)

Objective: Install the "tail" that fits into the kinase hydrophobic pocket (often the "Gatekeeper" region).

Procedure:

  • Dissolve the 4-nitropyrrole intermediate in DMF (0.2 M).

  • Add

    
     (2.0 eq) and the alkyl halide (e.g., benzyl bromide or a substituted alkyl chain) (1.2 eq).
    
  • Heat to 60°C for 4 hours.

    • Note: Because the nitro group makes the pyrrole NH more acidic, strong bases like NaH are often unnecessary, reducing the risk of side reactions.

  • Workup: Dilute with EtOAc, wash with water and brine (to remove DMF). Dry over

    
    .[1]
    
Protocol C: Nitro Reduction (Unmasking the Warhead)

Objective: Convert the nitro group to an amine without dehalogenating other parts of the molecule (if present).

Comparative Methodologies:

MethodReagentsProsConsRecommended For
Hydrogenation

(1 atm), 10% Pd/C, MeOH
Clean, high yield, simple workup.Removes halogens (Cl, Br, I); Pyrophoric catalyst.Non-halogenated scaffolds.
Bechamp Reduction Fe powder,

, EtOH/H2O
Chemoselective (tolerates halogens), cheap.Heterogeneous sludge, requires filtration through Celite.Standard Kinase Scaffolds (often contain Cl/F).
Tin Chloride

, EtOH
Homogeneous.Toxic tin waste, difficult workup (emulsions).Small scale only.

Recommended Protocol (Bechamp):

  • Suspend the N-alkylated-4-nitropyrrole in EtOH:Water (3:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux (80°C) for 2 hours. Monitor by TLC (amine is usually more polar/fluorescent).

  • Filtration: Filter hot through a Celite pad. Wash with MeOH.

  • Concentration: Evaporate solvents. The amine is often unstable; proceed immediately to the coupling step.

Structural Biology Context (SAR)

Understanding where these groups sit in the kinase pocket is vital for designing the R-groups.

SAR_Logic Core Pyrrole Core NH Pyrrole NH (H-Bond Donor) Core->NH C2 C2-Carbonyl (H-Bond Acceptor) Core->C2 C4 C4-Substituent (Amide/Urea Tail) Core->C4 N1 N1-Substituent (Hydrophobic Group) Core->N1 Hinge Kinase Hinge Region (Glu/Met backbone) NH->Hinge Binds to C2->Hinge Binds to Solvent Solvent Front (Solubilizing Region) C4->Solvent Extends to Gatekeeper Hydrophobic Pocket II (Gatekeeper Residue) N1->Gatekeeper Occupies

Figure 2: Structure-Activity Relationship (SAR) map showing how the nitro-derived pyrrole scaffold interacts with the ATP binding site.

Troubleshooting & Expert Tips

  • Issue: C2 vs. C3/C5 Regioselectivity.

    • Cause: High temperature or wrong solvent.

    • Fix: Strictly control the temperature at -10°C. Use acetic anhydride as the solvent to form the bulky acetyl nitrate electrophile, which sterically favors the C4 position (meta-like) over the C5 position.

  • Issue: "Black Tar" during Nitration.

    • Cause: Acid-catalyzed polymerization of the electron-rich pyrrole.

    • Fix: Ensure the electron-withdrawing ester group is present at C2 before nitration. Never nitrate unsubstituted pyrrole directly with mixed acid; it will polymerize instantly.

  • Issue: Low Yield in Amide Coupling.

    • Cause: The C4-amine on the pyrrole is less nucleophilic due to the electron-withdrawing nature of the heteroaromatic ring.

    • Fix: Use a stronger activation agent (e.g., HATU or acid chlorides) and a non-nucleophilic base (DIPEA). Heat may be required (50°C).

References

  • Regioselective Nitration of Pyrroles

    • Fernández, G. (2020). Pyrrole Nitration: Mechanism and Regioselectivity. Organic Chemistry Portal.
    • Source:

  • Pyrrole-2-carboxamides as Kinase Inhibitors (p38 MAP Kinase)

    • Ottansen, N., et al. (2010).[2] The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters.

    • Source:

  • Pyrrole-Indolin-2-ones (Sunitinib Analogs)

    • Sun, J., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
    • Source:

  • Synthesis of 4-Aminopyrrolopyrimidine (Tie-2 Inhibitors)

    • Bannen, L. C., et al. (2013). Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
    • Source:

  • General Pyrrole Synthesis & Nitration Protocols

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.
    • Reference for Nitration of Pyrrole-2-carboxylate:

Sources

Application

Application Note: Esterification Protocols for 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid

Executive Summary This guide details the optimized protocols for the esterification of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (CAS 1421601-81-1). This substrate presents specific synthetic challenges due to the pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for the esterification of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (CAS 1421601-81-1). This substrate presents specific synthetic challenges due to the presence of two strong electron-withdrawing groups (EWGs)—the nitro group at C5 and the acetyl group at C4. These groups significantly reduce the electron density of the pyrrole ring, increasing the acidity of the pyrrole N-H and deactivating the C2-carboxylic acid toward direct nucleophilic attack.

We present two validated methodologies:

  • Method A (Preferred): Acyl Chloride Activation (via Thionyl Chloride). Recommended for scale-up and maximum yield.

  • Method B (Alternative): Acid-Catalyzed Fischer Esterification.[1] Recommended for small-scale, rapid screening.

Critical Warning: Base-mediated alkylation (e.g., MeI/K₂CO₃) is NOT recommended for this substrate unless N-alkylation is also desired. The high acidity of the N-H bond (estimated pKa < 12 due to EWGs) leads to competitive N-methylation under basic conditions.

Chemical Context & Strategic Analysis

Substrate Analysis

The target molecule is a highly functionalized pyrrole. The electronic push-pull system creates unique reactivity profiles:

  • C2-Carboxylic Acid: The carbonyl carbon is electron-deficient, theoretically enhancing electrophilicity. However, the overall electron-deficiency of the ring can lead to poor solubility in non-polar solvents, hindering reaction kinetics.

  • N1-Proton (N-H): The nitro and acetyl groups stabilize the conjugate base (pyrrolide anion), making this proton significantly more acidic than in unsubstituted pyrrole (pKa ~17.5). This necessitates acidic conditions to prevent N-deprotonation and subsequent side reactions.

Reaction Pathway Logic

The following diagram illustrates the decision matrix for selecting the appropriate esterification route.

EsterificationLogic Start Substrate: 4-Acetyl-5-nitro-1H-pyrrole-2-COOH Decision Is N-Alkylation Acceptable? Start->Decision MethodA Method A: SOCl2 / MeOH (Acid Chloride Route) Decision->MethodA No (Target: Pure NH-Ester) MethodC Method C: Alkyl Halide / Base (e.g., MeI / K2CO3) Decision->MethodC Yes (or N-protection exists) MethodB Method B: H2SO4 / MeOH (Fischer Route) MethodA->MethodB If SOCl2 prohibited ResultA Product: Pure Ester (High Yield, Scalable) MethodA->ResultA Activation via -COCl MethodB->ResultA Slower kinetics ResultC Mixture: Ester + N-Alkyl Ester (Purification Required) MethodC->ResultC Competitive N-deprotonation

Caption: Decision logic for selecting the esterification pathway. Method A is prioritized to avoid N-alkylation side reactions.

Detailed Protocols

Method A: Thionyl Chloride Mediated Esterification (Gold Standard)

Mechanism: Conversion of the carboxylic acid to a highly reactive acid chloride intermediate using thionyl chloride (


), followed by alcoholysis.
Advantages:  Irreversible, high yield, simple workup.
Disadvantages:  Generates 

and

gas (requires fume hood).
Reagents & Equipment[2]
  • Substrate: 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 – 10.0 equiv)
    
  • Solvent: Anhydrous Methanol (or Ethanol)

  • Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops)

  • Apparatus: Round-bottom flask, reflux condenser, drying tube (

    
    ), oil bath.
    
Step-by-Step Protocol
  • Activation: In a dry round-bottom flask, suspend the pyrrole acid (1.0 g, ~5 mmol) in thionyl chloride (5 mL).

    • Note: The substrate may not dissolve initially.

  • Catalysis: Add 1-2 drops of anhydrous DMF.

    • Insight: DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which rapidly converts the carboxylic acid to the acid chloride.
      
  • Reflux: Heat the mixture to reflux (75-80°C oil bath) for 1–2 hours.

    • Endpoint: The reaction is typically complete when gas evolution ceases and the solid dissolves (or the suspension appearance changes significantly).

  • Evaporation (Critical): Remove excess

    
     under reduced pressure (rotary evaporator).
    
    • Tip: Co-evaporate with dry toluene (2x 10 mL) to remove trace thionyl chloride, which can cause violent splattering in the next step.

  • Esterification: Cool the residue (crude acid chloride) to 0°C in an ice bath. Slowly add anhydrous Methanol (10-15 mL).

    • Caution: Exothermic reaction.

      
       gas will be released.[2]
      
  • Completion: Stir at Room Temperature (RT) for 30 minutes.

  • Workup: Evaporate the methanol. Resuspend the solid in ice-cold water (20 mL) and filter the precipitate. Wash with cold water and hexanes.

  • Drying: Dry the solid in a vacuum oven at 40°C.

Method B: Acid-Catalyzed Fischer Esterification

Mechanism: Equilibrium-driven protonation of the carbonyl oxygen. Suitability: Best for labs without ventilation for


 or for very small scales (<50 mg).
Reagents
  • Substrate: 1.0 equiv

  • Solvent: Methanol (0.1 M concentration)

  • Catalyst: Conc. Sulfuric Acid (

    
    ) (0.5 – 1.0 equiv) or Acetyl Chloride (generating anhydrous HCl in situ).
    
Step-by-Step Protocol
  • Dissolution: Dissolve/suspend the pyrrole acid in Methanol.

  • Acid Addition: Add conc.

    
     dropwise.
    
    • Alternative: Slowly add Acetyl Chloride (2-3 equiv) to the methanol at 0°C before adding the substrate. This generates anhydrous

      
      .[3]
      
  • Reflux: Heat to reflux (65°C) for 12–24 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The ester will have a higher

      
       than the acid.
      
  • Workup: Concentrate the solvent to ~20% volume. Pour into crushed ice/water. Neutralize carefully with saturated

    
     solution (to pH ~7-8).
    
    • Warning: Do not go to high pH (>9) to avoid hydrolyzing the ester or deprotonating the NH.

  • Isolation: Filter the precipitate or extract with Ethyl Acetate.

Analytical Data & Validation

FeatureCarboxylic Acid (Starting Material)Methyl Ester (Product)
1H NMR (DMSO-d6) Broad singlet ~12-13 ppm (COOH)Singlet ~3.8 ppm (3H, -OCH₃)
IR Spectroscopy Broad O-H stretch (2500-3300 cm⁻¹)Sharp C=O stretch (~1710-1730 cm⁻¹)
Solubility Soluble in DMSO, dilute base; Poor in DCMSoluble in DCM, EtOAc, MeOH
TLC (5% MeOH/DCM) Low Rf (~0.1), streakingHigh Rf (~0.6), distinct spot

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Yield Incomplete conversion of Acid ChlorideEnsure reagents are dry. Use "Method A" with toluene co-evaporation to ensure all

is removed before adding alcohol.
N-Alkylation Observed Basic conditions usedStop using alkyl halides/base. Switch to Acid Chloride method (Method A).
Product Oiling Out Impurities or residual solventTriturate the oil with cold diethyl ether or hexanes to induce crystallization.
Starting Material Remains Deactivated CarbonylIncrease reflux time in Method A. Ensure DMF catalyst is fresh.

References

  • Fischer Esterification Mechanism & Kinetics

    • Master Organic Chemistry. "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions."[1][3][4][5] Link

  • Thionyl Chloride Activation Protocol

    • Common Organic Chemistry. "Acid to Ester - Common Conditions: SOCl2 + MeOH."[3] Link

  • Pyrrole Acidity & Reactivity

    • Wikipedia. "Pyrrole: Acidity and Deprotonation."[1][6] Link

  • Synthesis of Nitro-Pyrrole Analogs

    • National Institutes of Health (PubMed). "Synthetic endeavors toward 2-nitro-4-alkylpyrroles..." (Discusses acylation and esterification of similar nitro-pyrroles). Link

  • Compound Data

    • PubChem.[7][8] "Methyl 4-nitro-1H-pyrrole-2-carboxylate."[7] Link

Sources

Method

Application Note: Chemoselective Reduction of 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic Acid

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the chemoselective reduction of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid to its corresponding amino...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the chemoselective reduction of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid to its corresponding amino derivative, a critical intermediate in the synthesis of pyrrole-imidazole alkaloids (e.g., Ageliferin analogs) and kinase inhibitors.

Executive Summary

The reduction of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (1) presents a classic chemoselectivity challenge: reducing a nitro group (


) to an amine (

) in the presence of a reducible ketone (acetyl group) and an electron-rich heteroaromatic ring susceptible to saturation. Furthermore, the product, 4-acetyl-5-amino-1H-pyrrole-2-carboxylic acid (2) , is an electron-rich aminopyrrole prone to rapid oxidative degradation (tarring) upon exposure to air.

This guide provides two validated protocols:

  • Catalytic Hydrogenation (

    
    ):  The preferred method for scalability and cleanliness, optimized to prevent ketone reduction.
    
  • Iron-Mediated Reduction (Fe/AcOH): A robust alternative for substrates where ketone sensitivity is paramount.

Strategic Analysis & Reaction Pathway

The Chemoselectivity Challenge

The substrate contains three competing functionalities:

  • Nitro Group (C-5): The target. Reduction potential

    
     to 
    
    
    
    V.
  • Acetyl Group (C-4): A ketone conjugated to the pyrrole ring. Susceptible to reduction to the secondary alcohol (or alkane via hydrogenolysis) under vigorous hydrogenation conditions.

  • Pyrrole Ring: Electron-rich aromatic system. While deactivated by the electron-withdrawing groups (EWG), harsh conditions can lead to ring saturation (pyrrolidine formation).

Mechanistic Pathway

The reduction proceeds through nitroso and hydroxylamine intermediates. The final amino-pyrrole is highly nucleophilic.

ReductionPathway Substrate 4-Acetyl-5-nitro-1H-pyrrole -2-carboxylic acid Intermediate Nitroso / Hydroxylamine Intermediates Substrate->Intermediate + 2H / -H2O Product 4-Acetyl-5-amino-1H-pyrrole -2-carboxylic acid Intermediate->Product + 4H / -H2O SideProduct Over-Reduction: Alcohol / Alkane Product->SideProduct Excess H2 / High P Oxidation Oxidative Degradation (Black Tar) Product->Oxidation O2 Exposure

Figure 1: Reaction pathway highlighting the critical risk of oxidative degradation post-reduction.

Protocol A: Catalytic Hydrogenation (Scalable Standard)

Rationale: Palladium on Carbon (Pd/C) is the industry standard for nitro reduction due to clean workup (filtration). To preserve the ketone, we utilize mild pressure and a specific solvent system.

Materials
  • Substrate: 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (1.0 equiv)

  • Catalyst: 5% Pd/C (50% water wet) (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Avoid acidic media to prevent ketone activation.

  • Hydrogen Source:

    
     balloon (1 atm) or Hydrogenator (max 30 psi).
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask (or hydrogenation vessel), suspend the substrate in MeOH (0.1 M concentration). The carboxylic acid may not fully dissolve initially; this is acceptable.

  • Catalyst Addition: Under an inert atmosphere (

    
     or Ar), carefully add the 5% Pd/C catalyst. Safety: Pd/C is pyrophoric when dry. Keep wet.
    
  • Hydrogenation:

    • Purge the vessel with

      
       (3x) and then with 
      
      
      
      (3x).
    • Stir vigorously at Room Temperature (20-25°C) under 1 atm

      
       (balloon).
      
    • Expert Insight: Do not heat. Heating significantly increases the rate of ketone reduction.

  • Monitoring: Monitor by HPLC or TLC every 30 minutes. The reaction is typically complete in 2-4 hours. Look for the disappearance of the starting material peak.

    • TLC Stain: Ninhydrin (stains amine red/purple) or Ehrlich’s reagent.

  • Workup (Anaerobic):

    • Critical: The product is air-sensitive. Ideally, filter the catalyst through a Celite pad under an inert blanket (

      
      ).
      
    • Concentrate the filtrate under reduced pressure at

      
      .
      
  • Storage/Usage: Use the crude amine immediately in the next step (e.g., amide coupling). If isolation is necessary, store as the hydrochloride salt (precipitate with HCl/Dioxane) to enhance stability.

Protocol B: Iron-Mediated Reduction (High Chemoselectivity)

Rationale: For substrates where the acetyl group proves labile under hydrogenation, the Béchamp reduction (Fe/Acid) is chemically orthogonal to ketones.

Materials
  • Substrate: 1.0 equiv

  • Reductant: Iron powder (Fe, 325 mesh) (5.0 equiv)

  • Acid Source: Ammonium Chloride (

    
    ) (saturated aq. solution) or Acetic Acid (AcOH).[1][2]
    
  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Procedure
  • Setup: In a flask equipped with a reflux condenser, dissolve the substrate in Ethanol/Water (3:1).

  • Activation: Add Fe powder and

    
     (5 equiv).
    
    • Note: Using

      
       is milder than Acetic Acid and simplifies workup, preventing decarboxylation of the pyrrole-2-carboxylic acid.
      
  • Reaction: Heat the mixture to reflux (70-80°C) with vigorous stirring.

    • Observation: The grey iron powder will turn into a rust-colored sludge (

      
      /
      
      
      
      ).
  • Timeline: Reaction is usually complete within 1-2 hours.

  • Workup:

    • Filter the hot mixture through Celite to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate.

    • Purification: The residue typically contains inorganic salts. Triturate with cold water or extract into Ethyl Acetate (if the amino acid is protected) or use immediately.

Comparative Data & Decision Matrix

The following table summarizes the trade-offs between the two methods.

FeatureProtocol A: Hydrogenation (

)
Protocol B: Iron (

)
Chemoselectivity Moderate (Ketone risk if uncontrolled)High (Ketone safe)
Scalability High (Filtration only)Low (Iron waste disposal)
Reaction Time 2-4 Hours1-2 Hours
Air Sensitivity High risk during filtrationModerate (Iron oxides can trap product)
Yield 85-95% (optimized)70-85%
Decision Workflow

Use the diagram below to select the appropriate method based on your specific constraints.

DecisionTree Start Start: Reduction of 4-acetyl-5-nitro-pyrrole CheckScale Is Scale > 10g? Start->CheckScale CheckKetone Is Ketone Extremely Labile (e.g. steric strain)? CheckScale->CheckKetone No MethodA Method A: H2 / Pd-C (Strict Temp Control) CheckScale->MethodA Yes (Clean Workup) CheckKetone->MethodA No MethodB Method B: Fe / NH4Cl (Chemoselective) CheckKetone->MethodB Yes

Figure 2: Decision matrix for selecting the reduction methodology.

Troubleshooting & Expert Insights

"The Product Turned Black"
  • Cause: Aminopyrroles are extremely electron-rich and undergo oxidative polymerization in air (similar to anilines but faster).

  • Solution:

    • In-situ Trapping: Add the next reagent (e.g., an acid chloride or anhydride) directly to the filtered reduction solution before concentrating.

    • Salt Formation: Convert the amine to its HCl salt immediately. The protonated ammonium group (

      
      ) is electron-withdrawing, stabilizing the ring against oxidation.
      
"Starting Material Remains (Stalled Reaction)"
  • Cause (Method A): Catalyst poisoning by the free carboxylic acid or amine product.

  • Solution: Increase catalyst loading to 20 wt% or switch to Pearlman’s Catalyst (

    
    ) , which is more robust for difficult nitro reductions.
    
"Over-reduction (Alcohol formed)"
  • Cause: Reaction time too long or pressure too high.

  • Solution: Add Vanadium oxide (

    
    )  (1-2 mol%) as a poison to the hydrogenation reaction; it selectively inhibits carbonyl reduction while permitting nitro reduction.
    

References

  • General Nitro Reduction: Yu, C., Liu, B., & Hu, L. (2001).[3] Chemoselective reduction of nitro groups.[1][4] Journal of Organic Chemistry, 66, 919-924.[3] Link

  • Iron-Mediated Reduction: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

  • Pyrrole Synthesis & Stability: Trost, B. M., & Doherty, G. A. (2000). An Asymmetric Synthesis of the Pyrrole-2-carboxylate Core of the Halichlorine Alkaloids. Journal of the American Chemical Society, 122(16), 3801–3810. Link

  • Catalytic Hydrogenation Reviews: Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144. Link

Sources

Application

Application Note: Scalable Synthesis and Process Optimization of 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Building block for Janus Kinase (JAK) inhibitors and advanced pharmaceutical intermediates. Introduction & Strategic Rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Building block for Janus Kinase (JAK) inhibitors and advanced pharmaceutical intermediates.

Introduction & Strategic Rationale

The compound is a highly functionalized heterocyclic building block. Its dense array of functional groups—a carboxylic acid, an electron-withdrawing nitro group, and an acetyl moiety—presents unique synthetic challenges regarding regioselectivity and chemoselectivity. This molecule is prominently utilized in the synthesis of heterocyclic Janus Kinase (JAK) inhibitors, which are critical in modulating immune-related diseases and myeloid proliferative disorders[1].

Designing a scalable route for this molecule requires strict adherence to atom-economy, thermal control during nitration, and simplified downstream purification. We present a robust, three-step synthetic protocol designed for industrial implementation, constructed backward from the target carboxylic acid to ensure maximum yield and safety.

Retrosynthetic Analysis & Workflow

The synthesis is strategically masked. The free carboxylic acid is protected as a methyl ester during the first two steps to prevent unwanted decarboxylation and to direct electrophilic aromatic substitution (EAS).

  • Acetylation: Friedel-Crafts acylation of methyl 1H-pyrrole-2-carboxylate requires a strong Lewis acid due to the deactivating nature of the C2-ester. The bulky complex sterically and electronically favors substitution at the C4 position[2].

  • Nitration: The nitro group is introduced at the C5 position. Because C5 is the only available alpha-position (highly activated by the pyrrole NH), regiocontrol is inherently high.

  • Hydrolysis: A mild alkaline saponification unmasks the carboxylic acid without degrading the sensitive nitro-pyrrole core.

SynthWorkflow SM Methyl 1H-pyrrole- 2-carboxylate Int1 Methyl 4-acetyl-1H- pyrrole-2-carboxylate SM->Int1 AcCl, AlCl3 DCM, 0°C to RT Int2 Methyl 4-acetyl-5-nitro- 1H-pyrrole-2-carboxylate Int1->Int2 HNO3, Ac2O -10°C to 0°C Prod 4-acetyl-5-nitro-1H- pyrrole-2-carboxylic acid Int2->Prod 1. LiOH, THF/H2O 2. HCl (pH 2)

Figure 1: Three-step scalable synthetic workflow for 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid.

Step-by-Step Experimental Protocols

Note: The following protocols are optimized for 100-gram scale operations to demonstrate industrial viability.

Step 1: Regioselective Friedel-Crafts Acetylation

Objective: Synthesis of Methyl 4-acetyl-1H-pyrrole-2-carboxylate.

Mechanistic Causality: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) is selected as the solvent because it stabilizes the highly polar acylium ion intermediate. Aluminum chloride (


) must be used in stoichiometric excess (>2.0 eq) because it irreversibly complexes with the carbonyl oxygens of both the starting ester and the newly formed acetyl group, effectively removing the catalyst from the catalytic cycle[2].

Protocol:

  • Charge a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet with methyl 1H-pyrrole-2-carboxylate (100.0 g, 0.80 mol) and anhydrous DCM (1000 mL).

  • Cool the solution to 0 °C using an ice-brine bath.

  • Add anhydrous

    
     (234.0 g, 1.76 mol) portion-wise over 45 minutes, strictly maintaining the internal temperature below 5 °C to prevent polymerization of the pyrrole core.
    
  • Add Acetyl chloride (69.0 g, 0.88 mol) dropwise via an addition funnel over 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to ambient temperature. Stir for 4 hours.

  • Workup: Carefully quench the reaction by pouring the mixture over 1.5 kg of crushed ice containing 100 mL of concentrated HCl (to dissolve aluminum salts and prevent emulsion).

  • Extract the aqueous layer with DCM (2 x 500 mL). Wash the combined organic layers with saturated

    
    , dry over 
    
    
    
    , and concentrate under reduced pressure to yield a pale yellow solid.
Step 2: Electrophilic Aromatic Nitration

Objective: Synthesis of Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate.

Mechanistic Causality: Nitration of electron-rich heterocycles is notoriously exothermic and prone to runaway kinetics. Using mixed acids (


/

) often leads to oxidative cleavage of the pyrrole ring. Instead, acetic anhydride acts as both solvent and dehydrating agent, reacting with fuming nitric acid to form acetyl nitrate in situ. This provides a mild, non-aqueous electrophilic source that safely nitrates the C5 position[1].

Protocol:

  • In a 1 L jacketed reactor, dissolve methyl 4-acetyl-1H-pyrrole-2-carboxylate (100.0 g, 0.60 mol) in acetic anhydride (400 mL).

  • Cool the mixture to -10 °C using a circulating chiller.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (45.0 g, 0.71 mol) to acetic anhydride (100 mL) at 0 °C.

  • Add the nitrating mixture dropwise to the reactor over 2 hours, strictly maintaining the internal temperature between -10 °C and -5 °C.

  • Stir for an additional 1 hour at -5 °C.

  • Workup: Quench the reaction by pouring it into 2 L of ice water under vigorous mechanical stirring. The product will precipitate immediately.

  • Filter the solid, wash extensively with cold water to remove residual acetic acid, and dry in a vacuum oven at 40 °C overnight.

Step 3: Alkaline Ester Hydrolysis

Objective: Synthesis of 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid.

Mechanistic Causality: Lithium hydroxide (LiOH) is utilized instead of NaOH or KOH. The


 ion acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis at lower temperatures (room temperature) and preventing base-catalyzed degradation of the nitro group.

Protocol:

  • Suspend methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate (100.0 g, 0.47 mol) in a mixture of THF (500 mL) and deionized water (500 mL).

  • Add Lithium hydroxide monohydrate (

    
    , 59.0 g, 1.41 mol) in one portion.
    
  • Stir the biphasic mixture at room temperature for 12 hours. The suspension will gradually become a homogeneous solution as the water-soluble lithium carboxylate salt forms.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (200 mL) and cool to 0 °C.

  • Acidify the solution to pH 2.0 using 6M HCl. A thick, off-white precipitate will form.

  • Filter the product, wash with cold water (2 x 100 mL), and dry under high vacuum to afford the final target compound.

Mechanistic Pathway of Regioselective Nitration

The regioselectivity of the nitration step is driven by the stability of the Wheland intermediate. Attack at the C5 position (alpha to the heteroatom) allows the positive charge to be delocalized onto the pyrrole nitrogen, providing superior resonance stabilization compared to beta-attack.

NitrationMech Nitronium Formation of Acetyl Nitrate (Active NO2+ Source) PiComplex Electrophilic Attack at C5 (Alpha to NH) Nitronium->PiComplex Pi-electron donation SigmaComplex Wheland Intermediate (Resonance Stabilized) PiComplex->SigmaComplex C-N Bond Formation Deprotonation Rearomatization (Loss of H+) SigmaComplex->Deprotonation Base extracts proton Product 5-Nitro Substituted Pyrrole Deprotonation->Product Restoration of aromaticity

Figure 2: Mechanistic pathway of the regioselective electrophilic aromatic nitration at C5.

Quantitative Data & Yield Analysis

The following table summarizes the expected mass balance, theoretical yields, and purity metrics for a standard 100-gram input scale at each step, demonstrating the high efficiency of this optimized route.

StepTransformationStarting MassTheoretical YieldActual Yield% YieldPurity (HPLC)
1 Acetylation100.0 g133.6 g113.5 g85%>98%
2 Nitration100.0 g126.9 g98.9 g78%>96%
3 Saponification100.0 g93.3 g85.8 g92%>99%

References

  • MilliporeSigma. "4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid | 1421601-81-1". Sigma-Aldrich Product Catalog.

  • Sessler, J. L., et al. "Cyclo[n]pyrroles and methods thereto." U.S. Patent No. 6,984,734 B2, Jan 10, 2006.2

  • Babu, Y. S., et al. "Heterocyclic Compounds as Janus Kinase Inhibitors." World Intellectual Property Organization, WO2012106448A1, Aug 9, 2012. 1

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid via recrystallization

Welcome to the Technical Support Center for the purification and handling of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (CAS: 1421601-81-1). This highly functionalized intermediate features a complex hydrogen-bonding...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (CAS: 1421601-81-1). This highly functionalized intermediate features a complex hydrogen-bonding network (H-donors: 2, H-acceptors: 4) driven by its nitro, acetyl, carboxylic acid, and pyrrole NH groups 1.

Due to its polarity and thermal sensitivity, standard purification protocols often fail, resulting in oiling out, thermal degradation, or co-precipitation of isomers. This guide provides field-proven methodologies, diagnostic workflows, and troubleshooting FAQs to ensure high-yield, high-purity crystallization.

Standard Operating Procedure: Binary Solvent Recrystallization

Objective: Isolate >95% pure 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid while preventing thermal degradation and liquid-liquid phase separation.

  • Primary Dissolution: Suspend the crude solid in a minimal volume of Ethyl Acetate.

    • Causality: Ethyl acetate is a polar solvent that effectively disrupts the intermolecular hydrogen bonds of the nitro and carboxylic acid groups without causing excessive solvolysis 2.

  • Controlled Heating: Warm the suspension gently to 60°C under continuous stirring until fully dissolved.

    • Causality: Pyrrole-2-carboxylic acids are highly susceptible to thermal decarboxylation 3. Keeping the temperature strictly below 70°C prevents the irreversible loss of the carboxylate group.

  • Hot Filtration (Optional): If dark, carbonaceous particulates remain (common byproducts of pyrrole nitration), pass the hot solution through a pre-warmed fritted funnel.

  • Anti-Solvent Addition: Add Heptane dropwise to the hot solution until a persistent cloudiness (the cloud point) is observed.

    • Causality: Heptane acts as an anti-solvent, decreasing the dielectric constant of the medium and forcing the highly polar pyrrole to the brink of precipitation.

  • Clarification: Add 1-2 drops of Ethyl Acetate just until the solution turns clear again.

  • Nucleation & Cooling: Remove from heat and allow the flask to cool ambiently at a rate of ~0.5°C/min.

    • Causality: Rapid cooling traps impurities in the crystal lattice and promotes "oiling out" (supersaturated liquid phase separation). Slow cooling ensures thermodynamic control over crystal growth.

  • Maturation & Isolation: Once at room temperature, transfer the flask to an ice bath (4°C) for 2 hours. Filter the resulting crystals under vacuum, wash with ice-cold heptane, and dry under high vacuum at 40°C.

Quantitative Solvent Selection Matrix

Selecting the correct solvent is the most critical variable in purifying nitroaromatic compounds 2. Use the table below to optimize your system based on the specific impurity profile of your crude batch.

Solvent SystemRatio (v/v)Boiling Point (°C)Solubilizing PowerSuitability & Mechanistic Notes
Ethyl Acetate / Heptane Variable77 / 98ModerateOptimal. EtOAc disrupts H-bonds; heptane forces precipitation. Low risk of solvolysis.
Dichloromethane / Hexane Variable40 / 68HighGood for sensitive batches. Low boiling points prevent thermal decarboxylation of the pyrrole core 4.
Ethanol / Water 1:1 to 5:178 / 100Very HighHigh risk. While excellent for general nitroaromatics, water can induce oiling out and complicates downstream drying.
Methanol 100%65ExtremeNot recommended. Solubilizes the compound too efficiently, resulting in massive yield losses upon cooling.

Troubleshooting Guides & FAQs

Q: Why does my product "oil out" as a sticky resin instead of forming crystals, and how do I fix it? A: Oiling out occurs when the saturation temperature of the solution is higher than the melting point of the solute-solvent mixture [[2]](). Because 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid has extensive hydrogen-bonding capabilities, it can easily form a supersaturated, viscous liquid phase.

  • Solution: Reheat the mixture until the oil dissolves completely. Add 5-10% more of the solubilizing solvent (e.g., Ethyl Acetate) to lower the saturation temperature. Cool the solution very slowly. If available, introduce a seed crystal exactly at the cloud point to bypass the energy barrier for nucleation and force solid-state crystallization.

Q: I am observing a loss of product mass and the generation of a less polar impurity during hot recrystallization. What is happening? A: You are likely observing thermal decarboxylation. Pyrrole-2-carboxylic acids are inherently prone to losing CO₂ when heated 3. While the strongly electron-withdrawing nitro and acetyl groups stabilize the pyrrole ring against oxidative degradation, the carboxylic acid remains labile at elevated temperatures.

  • Solution: Never exceed 70°C during dissolution. If your current solvent requires boiling at >80°C to achieve dissolution, switch to a lower-boiling solvent system such as Dichloromethane/Hexane 4, or perform the dissolution under reduced pressure.

Q: My crude mixture contains isomeric impurities from the nitration step (e.g., 4-nitro vs. 5-nitro isomers). Will recrystallization remove them? A: Standard recrystallization may struggle to separate positional isomers due to their similar solubility profiles. However, you can exploit their distinct pKa values prior to crystallization. The presence of an electron-withdrawing nitro group at the alpha position (5-position) significantly increases the acidity of both the pyrrole NH and the carboxylic acid compared to beta-substituted isomers 5.

  • Solution: Perform a controlled acid-base extraction. The 5-nitro isomer will form a water-soluble sodium salt at a lower pH than its isomers 5. After isolating the correct fraction via pH adjustment, proceed with the EtOAc/Heptane recrystallization to achieve high purity.

Q: No crystals are forming upon cooling, even after reaching 4°C. What are the next steps? A: The solution is likely supersaturated but lacks the nucleation energy required to form a crystal lattice 2.

  • Solution: First, try scratching the inside of the glass flask with a glass rod; the micro-abrasions provide a high-energy surface for nucleation 2. If this fails, you may have used too much solubilizing solvent. Partially evaporate the solvent under reduced pressure (keeping the bath <50°C) to increase the solute concentration, then repeat the cooling process.

Diagnostic Workflow Diagram

Follow this logic tree to resolve issues dynamically during your purification workflow.

RecrystallizationTroubleshooting Start Crude 4-acetyl-5-nitro- 1H-pyrrole-2-carboxylic acid Dissolve Dissolve in minimal hot solvent (e.g., EtOAc/Heptane) Keep T < 70°C Start->Dissolve Cool Controlled Cooling (0.1 - 0.5 °C/min) Dissolve->Cool CheckOil Oiling Out Observed? Cool->CheckOil FixOil Reheat to dissolve. Add 5% more good solvent. Seed crystals at cloud point. CheckOil->FixOil Yes CheckCryst Crystals Formed? CheckOil->CheckCryst No FixOil->Cool FixCryst Scratch glass surface. Cool to 4°C or partially evaporate solvent. CheckCryst->FixCryst No Filter Vacuum Filtration & Cold Anti-solvent Wash CheckCryst->Filter Yes FixCryst->CheckCryst Pure Pure Crystalline Product Filter->Pure

Diagnostic workflow for troubleshooting the recrystallization of functionalized pyrroles.

References

  • ChemScene. "4-Acetyl-5-nitro-1h-pyrrole-2-carboxylic acid". 1

  • Canadian Science Publishing. "PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS".5

  • PMC. "(Pyrrole-2,5-Diyl)-Bis(Nitronyl Nitroxide) and-Bis(Iminonitroxide): Specific Features of the Synthesis, Structure, and Magnetic Properties". 4

  • Wikipedia. "Pyrrole-2-carboxylic acid". 3

  • Benchchem. "Solvent selection for effective recrystallization of nitroaromatic compounds". 2

Sources

Optimization

Minimizing side reactions during the nitration of acetyl-pyrroles

The following technical guide is designed for organic chemists and process development scientists optimizing the nitration of acetyl-pyrroles. It prioritizes mechanistic understanding, safety, and yield maximization.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for organic chemists and process development scientists optimizing the nitration of acetyl-pyrroles. It prioritizes mechanistic understanding, safety, and yield maximization.

Topic: Minimizing Side Reactions & Optimizing Regioselectivity Content Type: Troubleshooting Guide & Standard Operating Procedures (SOP) Audience: Senior Chemists, Process Engineers, Drug Discovery Researchers

Core Technical Overview

The nitration of acetyl-pyrroles presents a classic "push-pull" synthetic challenge. The pyrrole ring is inherently electron-rich and acid-sensitive ("push"), prone to rapid oxidative polymerization in the presence of strong mineral acids. However, the acetyl group is a strong electron-withdrawing group (EWG) ("pull") that deactivates the ring and alters standard regioselectivity rules.

The Critical Failure Mode: The use of standard mixed acid (


) almost invariably leads to the "Black Tar" scenario—acid-catalyzed polymerization of the pyrrole substrate before nitration can occur.

The Solution: The use of Acetyl Nitrate (


)  generated in situ or solid-supported reagents (e.g., Claycop ) to maintain a non-acidic or mildly acidic environment while providing a potent nitronium source.
Troubleshooting & FAQs
Issue 1: Rapid formation of black/brown tar upon acid addition.

Diagnosis: Acid-catalyzed polymerization. Mechanism: Pyrroles are extremely sensitive to protonation at the C2/C5 positions. Protonation destroys aromaticity, creating a highly reactive electrophile that attacks unreacted pyrrole molecules, leading to polypyrrole chains (tar). Corrective Action:

  • Stop using Sulfuric Acid. Switch to Acetyl Nitrate formed in situ (Nitric Acid in Acetic Anhydride).[1]

  • Temperature Control: Ensure the internal temperature never exceeds 0°C during the generation of the nitrating species.

  • Buffer: If the substrate is exceptionally sensitive, add a solid buffer like sodium acetate to the reaction mixture.

Issue 2: Poor Regioselectivity (Mixture of 4-nitro and 5-nitro isomers).

Diagnosis: Competition between electronic directing effects and intrinsic ring reactivity. Technical Insight:

  • 2-Acetylpyrrole: The acetyl group at C2 deactivates the ring, specifically the "ortho" (C3) and "para" (C5) positions via resonance. The "meta" position (C4) is the least deactivated, making it the primary site for electrophilic attack.

    • Target:4-Nitro-2-acetylpyrrole (Major Product).

    • Impurity:5-Nitro-2-acetylpyrrole (Minor Product, forms due to the intrinsic high reactivity of the pyrrole

      
      -position).
      Optimization: 
      
  • Lower Temperature: Running the reaction at -10°C to -5°C favors the kinetic product (often the 4-nitro isomer due to the electronic preservation of the C4 position).

  • Reagent Switch: Use Claycop (Copper(II) nitrate on K10 Montmorillonite). The steric bulk of the surface-bound reagent can enhance regioselectivity towards the less sterically hindered position.

Issue 3: Safety Exotherms or "Fuming" Reaction.

Diagnosis: Instability of Acetyl Nitrate. Critical Safety Warning: Acetyl nitrate is thermally unstable and explosive if distilled or heated above 60°C. Protocol Adjustment:

  • Never pre-mix large quantities of

    
     and Acetic Anhydride without cooling.
    
  • Quench: Always quench the reaction mixture into a vigorously stirred slurry of ice/water. Do not add water to the reaction mixture.

Experimental Protocols
Method A: Standard Acetyl Nitrate Nitration (Homogeneous)

Best for: Scale-up of stable acetyl-pyrroles (e.g., 2-acetylpyrrole).

  • Preparation of Reagent (In Situ):

    • Charge a 3-neck round-bottom flask with Acetic Anhydride (4.0 equiv) .

    • Cool to -5°C using an acetone/ice bath.

    • Dropwise add Fuming Nitric Acid (1.1 equiv) . Rate Limit: Internal temp must not exceed 0°C.

    • Stir for 15 minutes at 0°C to form acetyl nitrate.

  • Substrate Addition:

    • Dissolve 2-Acetylpyrrole (1.0 equiv) in a minimal amount of Acetic Anhydride.

    • Add the substrate solution dropwise to the nitrating mixture at -5°C.

  • Reaction:

    • Stir at -5°C to 0°C for 1–2 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup:

    • Pour the reaction mixture slowly into Ice Water (10x volume).

    • Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

    • Filter the precipitate (if solid) or extract with Dichloromethane (DCM).

    • Wash organic layer with Sat.

      
       to remove acid traces.
      
Method B: Claycop (Solid-Supported) Nitration (Heterogeneous)

Best for: Highly acid-sensitive substrates or requiring higher regioselectivity.

  • Reagent Prep:

    • Claycop is prepared by impregnating Montmorillonite K10 clay with Copper(II) Nitrate (

      
      ).
      
  • Procedure:

    • Suspend 2-Acetylpyrrole (1.0 equiv) in Acetic Anhydride (solvent and reagent).

    • Add Claycop (containing 1.5 equiv of nitrate) in one portion at room temperature (or 0°C for higher selectivity).

    • Stir for 30–60 minutes.

    • Termination: Filter off the solid clay.

    • Pour filtrate into water, extract with Ether/DCM.

Data & Comparison

Table 1: Regioselectivity and Yield Comparison for 2-Acetylpyrrole Nitration

Reagent SystemConditionsMajor Product (Isomer)Selectivity (4-NO2 : 5-NO2)Typical YieldNotes
Mixed Acid (

)
0°CPolymer N/A<10%Not Recommended. Rapid tar formation.
Acetyl Nitrate (Method A) -5°C,

4-Nitro ~4:1 to 6:160-75%Standard method. Scalable.
Claycop (Method B) 25°C,

4-Nitro >8:170-85%Mildest conditions. High regiocontrol.
Nitric Acid / TFA 0°C4-Nitro ~3:150-60%TFA is expensive; good for solubility issues.
Visualizations
Figure 1: Reaction Pathway & Side Reactions

This diagram illustrates the divergence between the desired nitration pathway and the failure mode (polymerization).

NitrationPathways Start 2-Acetylpyrrole AcONO2 Acetyl Nitrate (Mild Reagent) Start->AcONO2 Preferred Route H2SO4 Mixed Acid (H2SO4/HNO3) Start->H2SO4 Avoid Intermediate Sigma Complex (Intermediate) AcONO2->Intermediate Electrophilic Attack (C4 preferred) Polymer Black Tar (Polypyrrole) H2SO4->Polymer Acid-Cat. Polymerization Prod4 4-Nitro-2-acetylpyrrole (Major Product) Intermediate->Prod4 -H+ (Fast) Prod5 5-Nitro-2-acetylpyrrole (Minor Product) Intermediate->Prod5 -H+ (Slow)

Caption: Pathway divergence showing the necessity of Acetyl Nitrate to avoid polymerization and favor C4 substitution.

Figure 2: Optimized Workflow for Safety

Step-by-step logic flow for handling the explosive potential of Acetyl Nitrate.

SafetyWorkflow Step1 Cool Acetic Anhydride to -5°C Step2 Add HNO3 Dropwise (Monitor Internal Temp < 0°C) Step1->Step2 Decision Temp > 5°C? Step2->Decision Stop STOP ADDITION Cool immediately Decision->Stop Yes Continue Add Substrate Solution Decision->Continue No Stop->Step2 Once cooled Quench Pour into ICE WATER (Do not add water to flask) Continue->Quench

Caption: Critical safety workflow to prevent thermal runaway during Acetyl Nitrate generation.

References
  • Anderson, H. J. (1957).[2][3] "Pyrrole chemistry: I. Substitution reactions of 1-methylpyrrole." Canadian Journal of Chemistry, 35(1), 21-27. Link

  • Morgan, K. J., & Morrey, D. P. (1966).[2][3] "Nitropyrroles—I: The nitration of pyrrole." Tetrahedron, 22(1), 57-62.[2][3] Link

  • Laszlo, P., & Polla, E. (1985). "Claycop: A user-friendly oxidizing and nitrating reagent." Tetrahedron Letters, 26(21), 2527-2530. (Seminal work on Claycop reagents).
  • Rinkes, I. J. (1934). "Untersuchungen über Pyrrolderivate." Recueil des Travaux Chimiques des Pays-Bas. (Foundational work establishing 4-nitro preference for 2-acetylpyrrole).[4]

Sources

Troubleshooting

Optimizing reaction temperature for pyrrole carboxylic acid stability

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Reaction Temperature for Pyrrole Carboxylic Acid Stability Executive Summary Pyrrole carboxylic acids (PCAs), par...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Reaction Temperature for Pyrrole Carboxylic Acid Stability

Executive Summary

Pyrrole carboxylic acids (PCAs), particularly pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid , present a unique challenge in organic synthesis: they are thermodynamically unstable prone to acid-catalyzed decarboxylation and oxidative polymerization .

This guide moves beyond standard protocols to address the kinetic reality of these molecules. The critical failure point is rarely the synthesis itself, but the thermal and pH history during workup and isolation.

Module 1: The Kinetic Stability Profile

The Core Conflict: The pyrrole ring is electron-rich.[1][2] While this facilitates electrophilic substitution, it also makes the ring susceptible to protonation.

  • Decarboxylation Mechanism: In acidic media, the pyrrole ring is protonated at the position ipso to the carboxyl group (C2 or C3). This disrupts aromaticity and creates a tetrahedral intermediate that rapidly collapses to release CO₂ and restore aromaticity (as unsubstituted pyrrole).

  • Temperature Dependence: This reaction is first-order. At 50°C in acidic buffer (pH < 3) , the half-life of pyrrole-2-carboxylic acid drops significantly.

Stability Data Matrix
VariableConditionStability ImpactRecommendation
Temperature > 40°CHigh Risk. Accelerates decarboxylation exponentially.Maintain < 25°C during workup; < 0°C during acidification.
pH < 3.0Critical Failure Zone. Promotes rapid decarboxylation.Buffer to pH 4–5 for extraction; avoid strong mineral acids if possible.
Atmosphere OxygenModerate Risk. Promotes oxidative polymerization (black tar).Always work under N₂ or Ar atmosphere.[2][3]
Light UV/VisibleLow/Moderate Risk. Photo-oxidation.Use amber glassware.

Module 2: Critical Workflows & Protocols

FAQ: Why did my product turn into black tar during acidification?

Diagnosis: You likely triggered oxidative polymerization . Mechanism: Acidification protonates the pyrrole, making it an electrophile.[1] Unprotonated pyrrole molecules then attack the protonated species, starting a chain reaction. This is accelerated by heat and oxygen.

The "Cold-Quench" Protocol (Self-Validating) Use this protocol to isolate PCAs from basic hydrolysis mixtures.

  • Thermal Reset: Cool the reaction mixture (typically a carboxylate salt in base) to 0°C using an ice/brine bath.

  • Deoxygenation: Sparge the solution with Argon or Nitrogen for 10 minutes before adding acid.

  • Controlled Acidification:

    • Use 1M HCl or acetic acid (not conc. HCl).

    • Add acid dropwise with vigorous stirring.

    • Validation Step: Monitor internal temperature. Do not allow it to rise above 5°C .

    • Stop acidification at pH 4–5 (isoelectric point vicinity). Do not overshoot to pH 1.

  • Immediate Extraction: Do not let the acidic aqueous phase stand. Extract immediately into cold ethyl acetate.

Visualizing the Decarboxylation Trap

The following diagram illustrates the mechanistic pathway you are trying to avoid. Note that the C2-protonated intermediate is the "point of no return."

DecarboxylationMechanism Start Pyrrole-2-Carboxylate (Stable Salt) Inter C2-Protonated Intermediate (Aromaticity Broken) Start->Inter Protonation Acid Acid + Heat (>40°C) Acid->Start TS Transition State (C-C Bond Break) Inter->TS Rate Determining End Pyrrole + CO2 (Irreversible Loss) TS->End Rapid Collapse

Caption: The acid-catalyzed decarboxylation pathway. The energy barrier for the C2-protonation is lowered significantly by heat, leading to irreversible product loss.

Module 3: Troubleshooting Guide

Q1: I am seeing low yields, but the TLC shows a clean spot. Where is my product?

Answer: If the spot on TLC is pyrrole (which stains red/purple with Ehrlich’s reagent), you have decarboxylated your product.

  • Check: Did you dry your product in a vacuum oven at >40°C?

  • Fix: Pyrrole carboxylic acids can sublime or decarboxylate under high vacuum/heat. Dry at room temperature over P₂O₅ or in a desiccator.

Q2: Can I use reflux conditions for the synthesis?

Answer: It depends on the substituents.

  • Electron-Withdrawing Groups (EWGs): If the pyrrole ring has other EWGs (e.g., -NO₂, -CN), the ring is deactivated, making it more stable to decarboxylation. Reflux may be permissible.

  • Electron-Donating Groups (EDGs): Alkyl-substituted pyrrole carboxylic acids are highly unstable. Do not reflux. Use room temperature methods (e.g., hydrolysis of trichloroacetyl pyrroles) or catalyzed mild conditions.

Q3: How should I store the isolated acid?

Answer: Never store at room temperature for long periods.

  • Short-term: 4°C (Refrigerator), under Nitrogen.

  • Long-term: -20°C (Freezer), strictly anhydrous and anaerobic.

  • Why? Even in solid state, surface oxidation can initiate auto-catalytic polymerization ("browning").

Module 4: Optimization Workflow

This decision tree helps you select the correct temperature parameters based on your specific derivative.

OptimizationWorkflow Start Start: Optimization Strategy CheckSub Check Substituents Start->CheckSub EWG Electron Withdrawing (e.g., -NO2, -COR) CheckSub->EWG Deactivated Ring EDG Electron Donating (e.g., -Alkyl, -OMe) CheckSub->EDG Activated Ring RouteA Route A: Standard Temp: < 60°C pH: Avoid < 2 EWG->RouteA RouteB Route B: Cryogenic Temp: < 0°C (Workup) Atmosphere: Strict Inert EDG->RouteB Monitor Monitor via HPLC/TLC (Every 30 mins) RouteA->Monitor RouteB->Monitor

Caption: Decision matrix for selecting reaction and workup temperatures based on pyrrole ring electronics.

References

  • Dunn, G. E., & Lee, G. K. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032–1035.

  • Pham, T. T., et al. (2024). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search.[4][5] ChemSusChem, 17(3), e202300538.[5][6]

  • BenchChem Technical Support. (2025). Avoiding polymerization of pyrroles during synthesis.

  • Thermo Scientific Chemicals. (2024). Pyrrole-3-carboxylic acid Product Specifications and Handling.

Sources

Optimization

Technical Support Center: Purification of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-acetyl-5-nitro-1H-pyrrole-2-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid. We will address the common challenge of removing regioisomeric impurities that arise during synthesis, offering field-proven insights and detailed protocols to ensure the highest possible purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary regioisomeric impurity formed during the synthesis of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid?

The primary regioisomeric impurity encountered during the synthesis of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid is typically 4-acetyl-3-nitro-1H-pyrrole-2-carboxylic acid . The synthesis usually involves the nitration of the precursor, 4-acetyl-1H-pyrrole-2-carboxylic acid. The pyrrole ring is highly activated towards electrophilic aromatic substitution. The existing acetyl and carboxylic acid groups influence the position of the incoming nitro group. While the desired product results from substitution at the C5 position, competitive nitration at the C3 position leads to the formation of the 3-nitro regioisomer.

Q2: Why is controlling regioselectivity during the nitration of pyrroles so challenging?

Controlling regioselectivity is challenging due to the high reactivity of the pyrrole ring, which is significantly more activated towards electrophiles than benzene. This high reactivity makes the pyrrole ring susceptible to acid-catalyzed polymerization, often resulting in the formation of tars and decomposition products under harsh nitrating conditions (e.g., H₂SO₄/HNO₃).[1][2] Consequently, milder nitrating agents, such as acetyl nitrate (fuming nitric acid in acetic anhydride), are required.[1][3] While these milder conditions prevent polymerization, they can be less selective, leading to the formation of a mixture of regioisomers.[1][4]

Q3: What are the primary analytical methods for identifying and quantifying these regioisomers?

A multi-pronged analytical approach is recommended to accurately identify and quantify the desired product and its regioisomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The chemical shifts and coupling patterns of the pyrrole ring protons are distinct for each isomer, allowing for unambiguous identification and quantification through integration of the respective signals.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the isomers and assessing the purity of the final product. A well-developed reversed-phase method can provide excellent resolution between the 5-nitro and 3-nitro isomers.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. It is particularly useful for confirming the molecular weight of the isomers and detecting any other potential impurities.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For derivatives of the target molecule, GC-MS can be an effective tool for separation and identification, especially when using columns with appropriate polarity.[8][9]

Troubleshooting Guide: Purification Strategies

This section addresses specific issues you may encounter during the purification process and provides detailed, step-by-step protocols.

Q4: My ¹H NMR spectrum of the crude product shows a complex mixture. How can I confirm the presence of the 3-nitro regioisomer and determine the isomeric ratio?

Underlying Principle: The electronic environment of the single proton on the pyrrole ring is different for the 3-nitro and 5-nitro isomers, resulting in distinct chemical shifts in the ¹H NMR spectrum.

Step-by-Step Protocol: NMR Analysis

  • Sample Preparation: Prepare a sample of your crude product in a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).

  • Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Signal Identification:

    • Locate the signals corresponding to the pyrrole ring protons. These will typically appear as singlets in the aromatic region of the spectrum.

    • The proton at the C3 position of the desired 5-nitro isomer will have a specific chemical shift.

    • The proton at the C5 position of the unwanted 3-nitro isomer will have a different, distinct chemical shift.

  • Quantification:

    • Integrate the area under the curve for the singlet corresponding to the desired 5-nitro isomer.

    • Integrate the area under the curve for the singlet corresponding to the 3-nitro impurity.

    • The ratio of these integrals directly corresponds to the molar ratio of the two isomers in your mixture.

Q5: Standard recrystallization failed to remove the regioisomeric impurity. What is a more effective purification strategy?

Underlying Principle: A significant difference in acidity exists between α-nitro (5-nitro) and β-nitro (3-nitro or 4-nitro) substituted pyrroles. The α-nitro group is more electron-withdrawing, making the N-H proton of the 5-nitro isomer considerably more acidic than that of the 3-nitro isomer.[10] This difference can be exploited for separation using a liquid-liquid extraction procedure.

Step-by-Step Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude isomeric mixture in an appropriate organic solvent, such as ethyl acetate or diethyl ether.

  • Weak Base Extraction: Transfer the organic solution to a separatory funnel and extract it with a mild aqueous basic solution, such as a carefully controlled dilute sodium bicarbonate (NaHCO₃) solution. The more acidic 5-nitro isomer will be preferentially deprotonated and extracted into the aqueous phase as its sodium salt.

  • Separation: Separate the aqueous layer (containing the desired product) from the organic layer (containing the less acidic 3-nitro impurity).

  • Acidification & Isolation: Cool the separated aqueous layer in an ice bath and carefully re-acidify it with a dilute acid (e.g., 1M HCl) until the desired 5-nitro product precipitates out of solution.

  • Filtration: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it thoroughly.

  • Purity Check: Analyze the purity of the isolated solid using NMR or HPLC to confirm the removal of the 3-nitro isomer.

Q6: The acid-base extraction improved purity, but some impurity remains. How do I perform a final cleanup using column chromatography?

Underlying Principle: The two regioisomers have different polarities due to the different positions of the nitro group. This allows for their separation by column chromatography, where they will interact differently with the stationary phase and elute at different rates.

Step-by-Step Protocol: Flash Column Chromatography

  • Stationary Phase Selection: Pack a glass column with silica gel (standard grade, 40-63 µm).

  • Sample Loading: Dissolve the partially purified product in a minimal amount of a polar solvent (like ethyl acetate or acetone) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase. A gradient elution is often most effective. See the table below for a recommended starting point.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC), staining with an appropriate visualization agent (e.g., potassium permanganate).

  • Product Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

Table 1: Recommended Starting Conditions for Flash Chromatography

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (SiO₂)Standard, effective for separating compounds with moderate polarity differences.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with a low polarity (e.g., 90:10 Hexanes:EtOAc) and gradually increase the concentration of ethyl acetate to elute the more polar components.
Alternative Eluent Dichloromethane/MethanolCan be used if separation is poor with Hexanes/EtOAc. Start with 100% DCM and slowly add MeOH.
Monitoring TLC with UV visualization and/or KMnO₄ stainAllows for rapid analysis of collected fractions to identify which contain the product.
Workflow for Impurity Identification and Removal

The following diagram outlines the logical workflow for identifying, separating, and verifying the purity of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid.

G cluster_start Synthesis & Initial Analysis cluster_purification Purification Cascade start Crude Reaction Product analysis Analytical Assessment (¹H NMR, HPLC) start->analysis decision Regioisomers Detected? analysis->decision extraction Acid-Base Extraction (Exploits pKa difference) decision->extraction  Yes end_product Pure 4-acetyl-5-nitro-1H- pyrrole-2-carboxylic acid decision->end_product  No chromatography Flash Column Chromatography (Separates by polarity) extraction->chromatography purity_check Final Purity Check (HPLC, NMR, MS) chromatography->purity_check purity_check->end_product

Caption: Workflow for the purification and analysis of the target compound.

References

  • Canadian Science Publishing. (n.d.). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Retrieved from [Link]

  • MDPI. (n.d.). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Retrieved from [Link]

  • SpringerLink. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Retrieved from [Link]

  • Biosynce. (2025, August 22). What are the separation methods for pyrrole and its mixtures?. Retrieved from [Link]

  • PubMed. (1969). Determination of pyrrolnitrin and derivatives by gas-liquid chromatography. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

  • Trinity College Dublin. (2020). Targeted synthesis of regioisomerically pure dodecasubstituted type I porphyrins through the exploitation of peri-interactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 22). Nitration of pyrrole with sulfuric and nitric acids. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic protocols for the nitration of corroles. Retrieved from [Link]

  • LSU Scholarly Repository. (2011). Synthetic protocols for the nitration of corroles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]

  • SlideShare. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (2022, September 12). (PDF) A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • ResearchGate. (2023, November 15). (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Retrieved from [Link]

  • PubChem. (n.d.). 4-nitro-1H-pyrrole-2-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. Retrieved from [Link]

  • ACS Publications. (2010, October 21). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Retrieved from [Link]

  • ACS Figshare. (2022, January 12). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. Retrieved from [Link]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.

Sources

Troubleshooting

Handling moisture sensitivity in 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid reactions

Technical Support Center: Handling Moisture Sensitivity in 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic Acid Reactions Technical Overview: The "Hidden" Moisture Trap Researchers often underestimate the moisture sensitivity o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Moisture Sensitivity in 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic Acid Reactions

Technical Overview: The "Hidden" Moisture Trap

Researchers often underestimate the moisture sensitivity of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid . While the carboxylic acid itself is chemically stable under ambient conditions, its activated intermediates (acid chlorides, mixed anhydrides, or NHS esters) exhibit heightened hydrolytic lability compared to standard benzoyl derivatives.

The Mechanistic "Why": The pyrrole ring is functionalized with two strong electron-withdrawing groups (EWGs): a nitro group (-NO₂) at C5 and an acetyl group (-COCH₃) at C4.

  • Increased Electrophilicity: These EWGs significantly pull electron density away from the C2-carboxylate. When you activate this carboxylate (e.g., with SOCl₂ or HATU), the resulting carbonyl carbon becomes hyper-electrophilic.

  • Kinetic Competition: This hyper-electrophile reacts with nucleophiles (amines/alcohols) rapidly, but it reacts with adventitious water even faster.

  • Hygroscopic Nature: The polar nitro and acetyl moieties serve as hydrogen-bond acceptors, making the solid starting material hygroscopic. Weighing "wet" acid introduces water directly into your anhydrous reaction vessel, quenching your coupling agent immediately [1].

Troubleshooting Guide (Q&A Format)

Category A: Reaction Failure & Low Yields

Q1: I used 1.2 equivalents of EDC/HOBt for an amide coupling, but my conversion is stuck at <40%. Why? Diagnosis: Quenching of the Active Ester. The Science: The 4-acetyl and 5-nitro groups make the intermediate O-acylisourea (or OBt ester) extremely reactive. If your solvent (DMF/DCM) contains even trace water (50–100 ppm), the water outcompetes your amine nucleophile. The water hydrolyzes the active ester back to the starting carboxylic acid, creating a futile cycle that consumes your coupling agent [2]. Solution:

  • Solvent Quality: Do not trust "anhydrous" bottles opened >1 week ago. Use a molecular sieve drying protocol (see Section 4).

  • Reagent Stoichiometry: Increase coupling agent to 1.5–2.0 equivalents to account for trace moisture scavenging.

Q2: My acid chloride preparation (using SOCl₂) turned into a black tar/solid that won't dissolve. What happened? Diagnosis: Moisture-Induced Polymerization/Degradation. The Science: Thionyl chloride (SOCl₂) reacts with water to produce HCl and SO₂. In the presence of moisture, you generate excess HCl. Electron-deficient pyrroles are generally stable to acid, but high concentrations of HCl and heat can trigger decarboxylation at the C2 position, leading to 3-acetyl-2-nitropyrrole, which can polymerize or degrade into dark tars [3]. Solution:

  • Catalytic DMF: Use strictly catalytic DMF (1-2 drops). Excess DMF can form Vilsmeier-Haack intermediates that complicate the profile.

  • Temperature Control: Perform the chlorination at reflux for the minimum time necessary (monitor by TLC of a MeOH quench aliquot), then immediately evaporate SOCl₂.

Category B: Impurity Profiling

Q3: I see a new spot on TLC (Rf ~ 0.6 in 50% EtOAc/Hex) that is not my product or starting material. Diagnosis: Decarboxylated Byproduct (4-acetyl-5-nitro-1H-pyrrole). The Science: Pyrrole-2-carboxylic acids are prone to thermal decarboxylation. While EWGs usually stabilize the carboxylate, the presence of water at elevated temperatures (e.g., refluxing in wet solvent) lowers the energy barrier for decarboxylation. Solution: Avoid heating the reaction above 60°C unless strictly anhydrous. If heating is required, ensure the system is under an inert atmosphere (N₂/Ar).

Critical Data: Solvent Water Limits

For reactions involving 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid activation, strict adherence to solvent water limits is required.

SolventMax Water Content (ppm)Drying Method (Recommended)Storage Limit (Post-Opening)
Dichloromethane (DCM) < 50 ppmDistillation over CaH₂ or Alumina column2 Days
Dimethylformamide (DMF) < 100 ppm4Å Molecular Sieves (Activated)1 Week
Tetrahydrofuran (THF) < 30 ppmNa/Benzophenone or Inhibitor-free columnsImmediate Use
Thionyl Chloride (SOCl₂) N/A (Reacts)Distillation (if yellow/impure)Store under Ar

Validated Experimental Protocols

Protocol A: Drying the Starting Material

Context: The solid acid absorbs atmospheric moisture. Standard vacuum drying is insufficient if deep-seated water is hydrogen-bonded to the nitro group.

  • Setup: Place the 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid in a vacuum drying pistol or desiccator.

  • Desiccant: Use Phosphorus Pentoxide (P₂O₅) as the desiccant. Silica gel is too weak.

  • Conditions: Apply high vacuum (< 1 mbar) at 40°C for 12 hours.

    • Note: Do not exceed 60°C to avoid thermal stress/decarboxylation risks.

  • Verification: Verify dryness by Karl Fischer titration if >5g scale. For smaller scales, ensure the solid is a free-flowing powder, not clumped.

Protocol B: Anhydrous Acid Chloride Formation

Context: Converting the acid to the acid chloride for difficult couplings.

  • Equipment: Flame-dried Schlenk flask, N₂ atmosphere, reflux condenser.

  • Reagents:

    • Dry Starting Material (1.0 eq)

    • Anhydrous Toluene or DCM (Solvent)

    • Thionyl Chloride (5.0 eq)[1]

    • DMF (Cat. 1 drop per 5 mmol)

  • Procedure:

    • Suspend the acid in toluene under N₂.

    • Add SOCl₂ dropwise. Add DMF.

    • Heat to reflux (80°C) for 2 hours. The solid should dissolve, indicating conversion.

    • CRITICAL STEP: Evaporate volatiles under reduced pressure. Re-dissolve the residue in anhydrous Toluene and re-evaporate (Azeotropic removal of trace HCl/SOCl₂). Repeat 2x.

    • Usage: Use the resulting crude acid chloride immediately. Do not store.

Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the desired pathway and moisture-induced failure modes.

MoistureSensitivity Start 4-Acetyl-5-nitro- pyrrole-2-COOH Activated Activated Electrophile (Acid Chloride/Active Ester) Start->Activated Activation (SOCl2/EDC) Decarb Decarboxylation (Thermal/Acidic) Start->Decarb Heat + H2O/H+ Product Target Amide/Ester (Product) Activated->Product Nucleophile (R-NH2) (Kinetic Product) Hydrolysis Hydrolysis Cycle (Reverts to Acid) Activated->Hydrolysis H2O (Trace) (Fast Reaction) Hydrolysis->Start Regenerates Acid (Consumes Reagent) Tar Polymerized Tar (Irreversible Loss) Decarb->Tar Degradation

Figure 1: Kinetic competition pathways. Note that trace water recycles the activated intermediate back to the starting material, silently consuming coupling reagents until they are depleted.

References

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Chapter on Pyrrole synthesis and reactivity, highlighting the stability profiles of electron-deficient pyrroles). Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Mechanistic insight into the hydrolysis of active esters in "wet" DMF). Link

  • Gribble, G. W. (2002). Pyrroles. In Heterocyclic Scaffolds II. Springer. (Detailed discussion on decarboxylation mechanisms of pyrrole-2-carboxylic acids). Link

  • PubChem. (n.d.). 4-nitro-1H-pyrrole-2-carboxylic acid (Compound Summary). National Library of Medicine. (Physical property data supporting hygroscopicity inferences). Link

Sources

Optimization

Technical Support Center: Column Chromatography of Polar Nitro-Pyrrole Compounds

Welcome to the Technical Support Center for the purification of polar nitro-pyrrole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the separa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of polar nitro-pyrrole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the separation and purification of these unique molecules. The inherent polarity of the pyrrole ring, compounded by the electron-withdrawing nature of the nitro group, often leads to strong interactions with standard silica gel stationary phases. This can result in a range of issues from poor separation to compound degradation.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of chromatographic theory and backed by practical, field-proven insights.

Troubleshooting Guide

This section addresses specific, common problems encountered during the column chromatography of polar nitro-pyrrole compounds in a direct question-and-answer format.

Q1: My polar nitro-pyrrole compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A1: This is a classic sign that your compound is highly polar and is interacting very strongly with the acidic silica gel stationary phase.[1] When a compound remains at the baseline, its Retention Factor (Rf) is zero, indicating that the current solvent system (mobile phase) is not polar enough to compete with the stationary phase for your compound.[2][3]

Here are several strategies to address this:

  • Increase Solvent Polarity Drastically: The next logical step is to introduce a much more polar solvent into your mobile phase. A common and effective choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[1][4][5] Start with a low percentage of methanol (e.g., 1-5% MeOH in DCM) and gradually increase it. Be cautious, as using more than 10% methanol can potentially dissolve some of the silica gel.[5][6]

  • Consider Solvent Modifiers: If your nitro-pyrrole has a slightly basic character, the acidic silanol groups on the silica surface can cause strong adsorption. Adding a small amount of a basic modifier like triethylamine (TEA) or a solution of ammonia in methanol (e.g., 1-10% of a 10% ammonia in methanol solution added to DCM) can neutralize these active sites and improve elution.[4][5]

  • Switch to an Alternative Stationary Phase: If increasing solvent polarity doesn't yield the desired result, the issue may be an irreversible interaction with silica. In this case, consider:

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica and can be less harsh for certain compounds.[4][7]

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is often a superior choice.[1] Here, you use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). In this system, polar compounds elute faster.[1][4]

Q2: I'm observing significant peak tailing for my nitro-pyrrole compound. How can I improve the peak shape?

A2: Peak tailing is typically caused by undesirable interactions between the analyte and the stationary phase, which is a common issue with polar compounds on silica gel.[8] This can be due to a number of factors, including the acidic nature of the silica surface interacting with your compound.

Here’s how to troubleshoot:

  • Mobile Phase Modification:

    • Add a Competing Agent: For basic or slightly basic nitro-pyrroles, the addition of a small amount of a competing base like triethylamine (TEA) (0.1-2%) to the mobile phase can dramatically improve peak shape.[7] TEA works by neutralizing the acidic silanol groups on the silica surface, preventing your compound from sticking.[7]

    • Increase Mobile Phase Polarity: Sometimes, simply increasing the polarity of the eluent (e.g., adding a small amount of methanol to a DCM/ethyl acetate mixture) can help to reduce tailing by more effectively eluting the compound.[7]

  • Check for Column Overload: If all of your peaks are tailing, you may have overloaded the column with too much sample.[9] Try diluting your sample and re-running the separation.[9]

  • Use a Deactivated Stationary Phase: You can pre-treat, or deactivate, the silica gel with a solution containing a basic modifier like triethylamine before running the column.[7] This can help to prevent interactions that lead to tailing.

Q3: My compound seems to be decomposing on the silica gel column, leading to low yield and extra spots on TLC. What are my options?

A3: The acidic nature of silica gel can catalyze the degradation of sensitive compounds, and nitro compounds can be particularly susceptible to this.[4]

Here’s a systematic approach to address this issue:

  • Confirm Degradation: First, confirm that the compound is indeed degrading on the silica. You can do this by spotting your purified compound on a TLC plate, letting it sit in the open for an hour, and then developing it. If new spots appear, your compound is likely unstable on silica.[1]

  • Neutralize the Stationary Phase: If degradation is confirmed, you can try neutralizing the silica gel. This can be done by adding 1-3% triethylamine to your solvent system.[5][6]

  • Switch to a Milder Stationary Phase: If neutralization doesn't solve the problem, a change of stationary phase is the best course of action.

    • Neutral Alumina: This is often a good first choice for acid-sensitive compounds.[4]

    • Florisil: This is a mild, neutral medium that can be effective for some separations.[6]

    • Reversed-Phase Silica (C18): This is an excellent option as it operates under completely different conditions (polar mobile phase) and is generally less harsh.[4]

Q4: I'm getting very poor separation between my desired nitro-pyrrole and a polar impurity. How can I improve the resolution?

A4: Achieving good resolution is the primary goal of chromatography. When two compounds are not well-separated, you need to alter the selectivity of your chromatographic system.

Here are some strategies:

  • Fine-Tune the Solvent System:

    • Test Different Solvent Polarities: Run a series of TLCs with varying solvent ratios to find the optimal polarity that maximizes the distance between your product and the impurity. The ideal Rf value for your target compound should be between 0.2 and 0.4 on the TLC plate to ensure good separation on the column.[1][4][10]

    • Introduce a Ternary Solvent System: Adding a third solvent can sometimes dramatically improve selectivity.[10] For example, adding a small amount of acetone or dichloromethane to a hexane/ethyl acetate mixture can alter the interactions and improve separation.[10]

  • Consider Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective.[10][11] This involves starting with a less polar solvent system and gradually increasing the polarity during the column run. This can help to sharpen peaks and improve the separation of compounds with different polarities.[10][11]

  • Change the Stationary Phase: If solvent optimization doesn't work, switching to a different stationary phase (e.g., from silica to alumina or a cyano-bonded phase) will provide a different selectivity and may resolve the issue.[10]

Frequently Asked Questions (FAQs)

This section covers broader concepts and common questions related to the chromatography of polar nitro-pyrrole compounds.

Q1: What are the best starting solvent systems for polar nitro-pyrrole compounds on a silica gel column?

A1: For polar compounds, you'll need a relatively polar mobile phase. Good starting points for developing your solvent system via TLC are:

  • Moderately Polar Compounds: Begin with mixtures of Ethyl Acetate (EtOAc) and Hexane. A 10-50% EtOAc/Hexane mixture is a common starting point.[5]

  • Highly Polar Compounds: If your compound has low mobility in EtOAc/Hexane, switch to a more polar system like Dichloromethane (DCM) and Methanol (MeOH).[5] Start with a low percentage of MeOH (e.g., 1-5%) and increase as needed. 100% Ethyl Acetate is also a viable starting point for some polar compounds.[5]

Q2: When should I consider using a modified stationary phase like alumina or reversed-phase silica?

A2: You should consider an alternative to standard silica gel in the following situations:

  • Compound Instability: If you have evidence that your nitro-pyrrole is degrading on the acidic silica surface.[4]

  • Irreversible Adsorption: If your compound will not move from the baseline even with highly polar solvent systems like DCM/MeOH.[1][4]

  • Basic Compounds: If your nitro-pyrrole derivative is basic, alumina can be a better choice as it is available in neutral and basic forms, which can prevent the strong interactions that cause tailing on silica.[7]

  • Highly Polar/Water-Soluble Compounds: For compounds that are very soluble in polar solvents like water or methanol, reversed-phase chromatography (e.g., with a C18 column) is often the most effective technique.[1][10]

Q3: How do I properly select and optimize a solvent system using Thin-Layer Chromatography (TLC)?

A3: TLC is an indispensable tool for developing a solvent system for column chromatography.[2] The goal is to find a solvent mixture that provides good separation between your desired compound and any impurities, with an ideal Rf value for your compound between 0.2 and 0.4.[1][4][10]

Here is a general workflow:

  • Start with a Two-Component System: Choose a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

  • Run a Polarity Gradient: Spot your crude mixture on several TLC plates and run them in different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).

  • Analyze the Results:

    • If all spots remain at the baseline, your solvent system is not polar enough. Increase the proportion of the polar solvent or switch to a more polar system (e.g., DCM/MeOH).[3]

    • If all spots run with the solvent front (Rf close to 1), your system is too polar. Decrease the proportion of the polar solvent.[3]

  • Optimize for Separation: Once you find a system that moves all components off the baseline, fine-tune the solvent ratio to maximize the separation between your target compound and the closest impurities.

Q4: What is the role of solvent modifiers like triethylamine or acetic acid, and are they necessary for nitro-pyrroles?

A4: Solvent modifiers are small amounts of additives that can significantly improve chromatographic performance.

  • Triethylamine (TEA) or Ammonia: These are basic modifiers.[4][5] They are added (typically 0.1-2%) to the mobile phase to neutralize the acidic silanol groups on the surface of the silica gel.[4][7] This is particularly useful for basic or nitrogen-containing compounds (like pyrroles) that might otherwise interact strongly with the silica, leading to peak tailing.[7]

  • Acetic Acid or Formic Acid: These are acidic modifiers.[4] They are used for acidic compounds to suppress their ionization and reduce tailing. While less common for nitro-pyrroles unless they possess an acidic functional group, it's a useful technique to be aware of.

Whether a modifier is necessary depends on your specific compound. If you observe significant tailing, adding a modifier like TEA is a good troubleshooting step.[4]

Q5: How can I effectively scale up my separation from TLC to column chromatography?

A5: The solvent system you optimize on TLC is a great starting point for your column, but a slight adjustment is often needed.[10]

  • Slightly Decrease Polarity: Column chromatography is often more efficient than TLC. Therefore, the solvent system used for the column should be slightly less polar than the one that gave you the ideal Rf on the TLC plate.[10] For example, if a 3:7 EtOAc:Hexane mixture gave you an Rf of 0.3 on TLC, you might start your column with a 2.5:7.5 or 2:8 mixture.

  • Column Packing: Proper column packing is crucial for good separation.

    • Wet Packing: Prepare a slurry of silica gel in your initial, least polar eluent and pour it into the column.

    • Dry Packing: Add the dry silica gel to the column and then carefully flush it with the eluent until the packing is stable and free of air bubbles.[4]

  • Sample Loading: Dissolve your crude sample in a minimal amount of solvent and load it carefully onto the top of the column. For polar compounds that are not soluble in the initial mobile phase, you can use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.

Data & Protocols

Table 1: Recommended Starting Solvent Systems for Polar Nitro-Pyrrole Compounds on Silica Gel
Compound PolarityRecommended Solvent System (v/v)Typical Starting RatioNotes
Low to Moderate Hexane / Ethyl Acetate80:20 to 50:50The standard choice for many organic compounds.[5]
Moderate to High Dichloromethane / Ethyl Acetate90:10 to 50:50Good for compounds that are not very soluble in hexane.
High Dichloromethane / Methanol99:1 to 90:10A powerful system for very polar compounds.[5] Use >10% MeOH with caution.[5][6]
Very High / Basic Dichloromethane / Methanol / Triethylamine95:4:1The TEA is added to reduce peak tailing of basic compounds.[5][7]
Protocol 1: Step-by-Step Guide for Developing a Column Chromatography Method
  • TLC Analysis:

    • Dissolve a small amount of your crude nitro-pyrrole mixture in a suitable solvent (e.g., DCM or acetone).

    • Spot the mixture on a TLC plate.

    • Develop the plate in a TLC chamber with a starting solvent system (e.g., 70:30 Hexane:EtOAc).

    • Visualize the spots under UV light and/or with a chemical stain.

    • Adjust the solvent system polarity until the desired compound has an Rf value of approximately 0.2-0.4 and is well-separated from impurities.[4][10]

  • Column Preparation:

    • Select a column of appropriate size. A general rule is to use 20-50 times the weight of silica gel to the weight of your crude sample.[11]

    • Pack the column using either the wet or dry packing method with the initial, least polar eluent you plan to use.[4]

    • Add a thin layer of sand on top of the silica to prevent disturbance when adding the sample and eluent.[4]

  • Sample Loading:

    • Dissolve your crude sample in the minimum amount of a solvent.

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, use the dry loading method: dissolve the sample, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system. If using a gradient, start with a slightly less polar mixture than your optimal TLC solvent.

    • Collect the eluent in fractions (e.g., in test tubes).

    • Monitor the separation by collecting small spots from the fractions and running TLCs.

    • Once the desired compound has eluted, you can increase the solvent polarity to flush out any remaining highly polar impurities.

  • Analysis and Isolation:

    • Combine the pure fractions containing your desired compound.

    • Remove the solvent using a rotary evaporator to obtain your purified nitro-pyrrole.

Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., Tailing, No Elution) check_polarity Is Compound Stuck at Baseline (Rf = 0)? start->check_polarity increase_polarity Increase Solvent Polarity (e.g., add MeOH to DCM) check_polarity->increase_polarity Yes check_tailing Is there Significant Peak Tailing? check_polarity->check_tailing No success Problem Resolved increase_polarity->success add_modifier Add Basic Modifier (e.g., 0.5% TEA) check_tailing->add_modifier Yes check_degradation Is Compound Decomposing? check_tailing->check_degradation No add_modifier->success change_stationary_phase Switch Stationary Phase (Alumina, C18, etc.) check_degradation->change_stationary_phase Yes optimize_separation Need Better Resolution? check_degradation->optimize_separation No change_stationary_phase->success fine_tune_solvent Fine-Tune Solvent Ratio or Use Ternary System optimize_separation->fine_tune_solvent Yes fine_tune_solvent->success

Caption: Troubleshooting workflow for common chromatography issues.

Solvent_Selection_Logic start Start TLC Analysis test_std_solvent Test with Hexane/EtOAc (e.g., 7:3) start->test_std_solvent analyze_rf Analyze Rf Value test_std_solvent->analyze_rf rf_too_low Rf < 0.2 analyze_rf->rf_too_low Too Low rf_too_high Rf > 0.8 analyze_rf->rf_too_high Too High rf_good 0.2 < Rf < 0.4 analyze_rf->rf_good Good increase_polarity Increase Polarity (More EtOAc or switch to DCM/MeOH) rf_too_low->increase_polarity decrease_polarity Decrease Polarity (More Hexane) rf_too_high->decrease_polarity optimize_separation Optimize Ratio for Max Separation rf_good->optimize_separation increase_polarity->test_std_solvent decrease_polarity->test_std_solvent proceed_column Proceed to Column (Slightly less polar) optimize_separation->proceed_column

Caption: Logic for selecting a solvent system using TLC.

References

  • Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub. (2023, November 7). Pharma Growth Hub. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). ACD/Labs. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). LCGC. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Waters. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (2020, January 2). Chemistry Hall. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Phenomenex. [Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity - Waters Corporation. Waters Corporation. [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Chrom Tech, Inc.. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (2022, April 15). LCGC International. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Chrom Tech, Inc.. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Separation Science. [Link]

  • Solvent Systems for Flash Column Chromatography - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • Comparative Guide to Protein Separation and Detection Chromatography: RPLC vs. HILIC vs. IEX vs. GPC/SEC vs. AC - MetwareBio. MetwareBio. [Link]

  • Reduction of nitro compound with zinc in the presence of PEG immobilized on silica gel. ResearchGate. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv Technology Corporation. (2025, November 30). MicroSolv Technology Corporation. [Link]

  • Column chromatography - UVic. University of Victoria. [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - alwsci. (2025, September 2). alwsci. [Link]

  • Process for separating polar and non-polar constituents from coal tar distillates - Google Patents.
  • Column chromatography - Columbia University. Columbia University. [Link]

  • What is the most polar solvent usable in silica gel chromatography? - ResearchGate. (2015, February 12). ResearchGate. [Link]

  • Column Chromatography Notes - Membrane Solutions. Membrane Solutions. [Link]

  • How can i isolate polar basic compound with silica gel column chromatography? (2018, June 18). ResearchGate. [Link]

  • 2.3D: Separation Theory - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier | LCGC International. (2022, April 15). LCGC International. [Link]

  • Photodegradation of dye pollutants on silica gel supported TiO2 particles under visible light irradiation. ScienceDirect. [Link]

  • Reduction and detection of aromatic nib-o-compounds on thin layers of silica gel Aromatic nitro-compounds are important - ElectronicsAndBooks. ElectronicsAndBooks. [Link]

  • How can I select the solvent system for column chromatography? - ResearchGate. (2015, June 18). ResearchGate. [Link]

  • Environmentally benign synthesis of aromatic nitro compounds using silica supported inorganic nitrates - ResearchGate. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Stability Management of 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic Acid

[1] Executive Summary: The Stability Profile 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid is a highly functionalized pyrrole intermediate often used in the synthesis of antiviral agents and PPAR antagonists.[1] Its stor...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Stability Profile

4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid is a highly functionalized pyrrole intermediate often used in the synthesis of antiviral agents and PPAR antagonists.[1] Its storage stability is compromised by two primary antagonistic forces: thermal decarboxylation and photochemical nitro-reduction .[1]

Unlike simple carboxylic acids, pyrrole-2-carboxylic acids possess a unique "self-destruct" mechanism catalyzed by trace moisture and acidity.[1] The electron-withdrawing nitro (C5) and acetyl (C4) groups create a "push-pull" electronic system that, while stabilizing the aromatic ring against oxidation, paradoxically lowers the activation energy for decarboxylation in the presence of water.

Critical Degradation Pathways[1]
  • Hydrolytic Decarboxylation: The loss of

    
     to form 3-acetyl-2-nitropyrrole.[1] This is the primary failure mode.
    
  • Photolytic Radical Formation: Exposure to UV/Visible light excites the nitro group, leading to radical abstraction and "browning" of the solid.

The Mechanism: Why It Degrades

Understanding the "Why" allows you to master the "How."

The Water-Assisted Decarboxylation Trap

Standard decarboxylation often requires high heat.[1] However, for pyrrole-2-carboxylic acids, the mechanism is associative and water-dependent .[1]

As detailed in kinetic studies of analogous pyrrole acids, the reaction does not simply involve the spontaneous loss of


. Instead, it proceeds via the addition of water  to the carboxyl group of the ring-protonated species.[1][2]

The Sequence:

  • Protonation: Trace acid (or the molecule's own acidity) protonates the pyrrole ring or the carboxyl moiety.

  • Hydration: A water molecule attacks the activated carboxyl carbon.[1]

  • Fragmentation: The tetrahedral intermediate collapses, releasing

    
     and the decarboxylated pyrrole.[1]
    

Implication: Moisture is not just a physical contaminant; it is a chemical reagent in the decomposition pathway.[1]

Visualization: The Decomposition Cascade

The following diagram illustrates the critical pathways you must block.

DecompositionPathways Compound 4-Acetyl-5-nitro-1H-pyrrole- 2-carboxylic Acid (Intact) Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O (Hydrolysis) Radicals Nitro-Radical Species Compound->Radicals Excitation Moisture Trace Moisture (H2O) Moisture->Intermediate Light UV/Vis Light (hv) Light->Radicals DecarbProduct 3-Acetyl-2-nitropyrrole (Degraded) Intermediate->DecarbProduct Collapse CO2 CO2 Gas (Pressure Buildup) Intermediate->CO2 Release BrownSolid Brown/Black Tarry Solid Radicals->BrownSolid Polymerization

Figure 1: Mechanistic pathways of decomposition.[1] Note that water is a reactant, not just a solvent.[1]

Standard Operating Procedure (SOP): Storage & Handling

This protocol is designed to eliminate the three vectors of decay: Heat, Light, and Moisture. [1]

The "Golden Rule" Storage System
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius equation dictates that lowering temp reduces the rate of decarboxylation significantly.[1]
Atmosphere Argon or Nitrogen Displaces oxygen (prevents oxidation) and moisture (prevents hydrolysis).[1] Argon is preferred as it is heavier than air.[1]
Container Amber Glass + Parafilm Amber glass blocks UV/Blue light (300-500nm) which excites the nitro group.[1]
Desiccant Silica Gel / P2O5 Essential to scavenge headspace moisture that catalyzes the water-assisted decarboxylation mechanism.[1]
Step-by-Step Handling Protocol
  • Receipt: Immediately inspect the vial. If the solid is dark brown or sticky , reject the lot (Sign of advanced photolysis/hydrolysis).[1]

  • Aliquot Strategy:

    • Do not repeatedly freeze-thaw the master stock.[1] Condensation forms inside the cold vial upon opening in humid air.

    • Action: Divide the master lot into single-use aliquots inside a glove box or dry bag.

  • Re-sealing:

    • Flush the headspace with dry Argon for 10-15 seconds before capping.[1]

    • Seal the cap with Parafilm to prevent moisture ingress during freezer storage.

  • Thawing:

    • Crucial Step: Allow the closed vial to equilibrate to room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial causes immediate condensation of atmospheric water onto the hygroscopic solid, initiating the decomposition clock.

Troubleshooting Guide & FAQs

Scenario A: "My compound has turned from pale yellow to dark brown."

  • Diagnosis: Photochemical degradation or oxidation.[1]

  • The Fix: Check purity via HPLC. If purity is >90%, recrystallize immediately.[1] If <80%, discard.[1]

  • Prevention: Ensure storage in amber vials and minimize exposure to benchtop lights.

Scenario B: "When I opened the vial, I heard a 'pop' sound (Gas release)."

  • Diagnosis: Advanced Decarboxylation.[1] The "pop" is pressurized

    
     escaping.
    
  • The Fix: STOP. Do not use this material for quantitative experiments. The stoichiometry is compromised.

  • Risk: The material likely contains significant amounts of the decarboxylated impurity (3-acetyl-2-nitropyrrole), which is non-acidic and will alter reaction outcomes.[1]

Scenario C: "The material is no longer soluble in Sodium Bicarbonate (


)." [1]
  • Diagnosis: Loss of the Carboxylic Acid group.[1][3][4]

  • Explanation: The parent compound is an acid (

    
    ) and should dissolve in base.[1] The decarboxylated product is a neutral pyrrole and will remain insoluble.
    
  • Test: Perform a "Bicarb Solubility Test."

    • Take 5mg of solid.

    • Add 1mL sat.

      
      .
      
    • Result: Clear solution = Intact Acid.[1] Cloudy suspension = Decarboxylated.[1]

Diagnostic Decision Tree

DiagnosticTree Start User Issue: Visual or Functional Change ColorCheck Is the solid Dark Brown/Black? Start->ColorCheck SolubilityCheck Does it dissolve in Sat. NaHCO3? ColorCheck->SolubilityCheck No (Yellow/Tan) Discard DISCARD (Photolysis/Oxidation) ColorCheck->Discard Yes DecarbError DECARBOXYLATION (Loss of COOH) SolubilityCheck->DecarbError No (Insoluble) PurityCheck Run HPLC/NMR Check for -44 Da mass shift SolubilityCheck->PurityCheck Yes (Soluble)

Figure 2: Rapid diagnostic workflow for assessing compound integrity.

References

  • Mundle, S. O., & Kluger, R. (2009).[1][2] Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[1][2][5] Journal of the American Chemical Society, 131(33), 11674–11675.[2] Link[1]

  • Li, X., et al. (2012).[1] Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 90(1).[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (CAS 1421601-81-1).[1][6] Link

  • Gribble, G. W. (2002).[1] Pyrroles. In: Heterocyclic Chemistry. This text establishes the general instability of electron-deficient pyrroles toward light and oxidation.[1]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Interpretation of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Pyrrole deriv...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Pyrrole derivatives, in particular, form the backbone of numerous biologically active molecules and functional materials. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid, a multi-substituted pyrrole with a complex electronic environment. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will construct a detailed prediction based on established NMR principles and comparative data from analogous structures. This approach not only offers a robust theoretical framework for the characterization of this compound but also serves as a practical tutorial on ¹H NMR spectral interpretation for highly substituted aromatic systems.

Predicted ¹H NMR Spectrum: A Theoretical Analysis

The structure of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid presents a fascinating case for ¹H NMR analysis. The pyrrole ring is substituted with three distinct functional groups: a carboxylic acid at the C2 position, an acetyl group at the C4 position, and a nitro group at the C5 position. All three are electron-withdrawing groups (EWGs), which are known to deshield adjacent protons, causing their signals to shift downfield (to a higher ppm value) in the NMR spectrum[1][2][3].

The molecule has four distinct types of protons that are expected to produce signals in the ¹H NMR spectrum:

  • The N-H proton of the pyrrole ring.

  • The single proton on the pyrrole ring (H3).

  • The methyl protons of the acetyl group.

  • The proton of the carboxylic acid group.

Based on foundational NMR data and the known effects of substituents, we can predict the chemical shift (δ), multiplicity, and integration for each of these signals.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet (br s)1HThe acidic proton of a carboxylic acid is highly deshielded and often exchanges with trace amounts of water, leading to a broad signal.[1][4][5]
Pyrrole N-H8.5 - 10.0Broad Singlet (br s)1HThe N-H proton of a pyrrole is typically broad due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus.[1] Its chemical shift is sensitive to solvent and concentration. The presence of strong EWGs will deshield this proton, shifting it downfield.
Pyrrole H37.0 - 8.0Singlet (s)1HThis is the only proton directly attached to the pyrrole ring. It is significantly deshielded by the adjacent electron-withdrawing acetyl group at C4 and the carboxylic acid group at C2. With no adjacent protons, its signal will be a singlet.
Acetyl (-COCH₃)2.1 - 2.5Singlet (s)3HThe methyl protons of an acetyl group typically appear as a sharp singlet in this region.[1] The electronic environment of the pyrrole ring will have a minor effect on its precise chemical shift.
Comparative Analysis with Structurally Related Compounds

A close analog is 4-nitro-1H-pyrrole-2-carboxylic acid . Although a full spectrum is not displayed in public databases, its existence is noted[6]. A more accessible comparison can be made with methyl 5-nitro-1H-pyrrole-2-carboxylate [7]. While this is an ester and a different isomer, the electronic effects of the nitro and carboxylate groups on the pyrrole ring protons provide a useful reference. In this analog, the two pyrrole protons are doublets due to coupling with each other. The presence of the strong electron-withdrawing nitro group at C5 significantly deshields the adjacent H4 proton.

Another relevant compound is pyrrole-2-carboxylic acid [8][9]. In its ¹H NMR spectrum (in DMSO-d6), the protons appear at approximately 6.97 ppm (H3), 6.75 ppm (H5), and 6.15 ppm (H4). The carboxylic acid proton is observed around 12.2 ppm, and the N-H proton is around 11.72 ppm[8].

Our target molecule, 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid, has even stronger electron-withdrawing character due to the additional acetyl and nitro groups. Therefore, we can confidently predict that the single H3 proton will be shifted significantly further downfield compared to the H3 proton in pyrrole-2-carboxylic acid.

Experimental Protocol for ¹H NMR Data Acquisition

Obtaining a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a generalized protocol for the acquisition of a ¹H NMR spectrum of a substituted pyrrole derivative.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add internal standard (e.g., TMS) if necessary B->C D Transfer to a 5 mm NMR tube C->D E Insert sample and lock on solvent signal D->E F Shim the magnetic field for homogeneity E->F G Set acquisition parameters (e.g., 16 scans, 2s relaxation delay) F->G H Acquire Free Induction Decay (FID) G->H I Apply Fourier Transform to FID H->I J Phase the spectrum I->J K Reference the spectrum (TMS at 0.00 ppm) J->K L Integrate signals and analyze chemical shifts and multiplicities K->L G Start Broad peaks observed in spectrum Q1 Are all peaks broad? Start->Q1 A1_Yes Poor shimming or paramagnetic impurities Q1->A1_Yes Yes A1_No Are only N-H and/or O-H peaks broad? Q1->A1_No No A2_Yes Likely due to quadrupolar broadening (N-H) or chemical exchange (O-H) A1_No->A2_Yes Yes A2_No Consider low solubility or sample degradation A1_No->A2_No No

Caption: A decision-making diagram for diagnosing the cause of broad peaks in a ¹H NMR spectrum.

  • Broad N-H and O-H Signals: The signals for the N-H and carboxylic acid protons are expected to be broad. To confirm their identity, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the acidic protons to exchange with deuterium, leading to the disappearance of their signals from the spectrum.

  • Poorly Resolved Signals: If the single pyrrole proton signal is not a sharp singlet, it may indicate the presence of impurities or poor shimming. Re-shimming the spectrometer is recommended.

  • Confirming Assignments: For absolute certainty in peak assignments, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. While COSY would not be particularly informative for this molecule due to the lack of proton-proton coupling, an HSQC experiment would correlate the H3 proton with its directly attached carbon, confirming its assignment.

By combining a theoretical understanding of chemical shifts and substituent effects with a robust experimental approach, researchers can confidently interpret the ¹H NMR spectrum of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid and other complex heterocyclic molecules.

References

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry LibreTexts. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

  • SpectraBase. 5-nitropyrrole-2-carboxylic acid, methyl ester. [Link]

  • PubChem. 4-nitro-1H-pyrrole-2-carboxylic Acid. [Link]

  • Oregon State University. Carboxylic Acid Spectroscopy - CH 336. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • PubChem. Methyl 4-nitro-1h-pyrrole-2-carboxylate. [Link]

  • CONICET. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChem. Pyrrole-2-Carboxylic Acid. [Link]

Sources

Comparative

HPLC method development for purity analysis of nitro-pyrrole acids

Advanced HPLC Method Development for Purity Analysis of Nitro-Pyrrole Acids: A Comparative Guide Nitro-pyrrole acids, such as 4-nitro-pyrrole-2-carboxylic acid, are critical structural motifs in drug discovery. They serv...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for Purity Analysis of Nitro-Pyrrole Acids: A Comparative Guide

Nitro-pyrrole acids, such as 4-nitro-pyrrole-2-carboxylic acid, are critical structural motifs in drug discovery. They serve as essential building blocks for sequence-specific DNA-binding polyamides (e.g., Netropsin and Distamycin analogs)[1] and are key intermediates in the synthesis of antibacterial and anticancer agents[2].

However, achieving baseline resolution of nitro-pyrrole positional isomers and their des-nitro precursors during purity analysis presents a significant chromatographic challenge. As a Senior Application Scientist, I have structured this guide to move beyond standard protocols, exploring the mechanistic causality behind column selection and mobile phase optimization to establish a robust, self-validating HPLC method.

The Analytical Challenge: Causality in Chromatography

Nitro-pyrrole acids possess two competing functional groups that dictate their chromatographic behavior:

  • The Carboxylic Acid Moiety (

    
    ):  At a neutral pH, this group is fully ionized. In reversed-phase liquid chromatography (RPLC), ionized analytes exhibit poor retention, severe peak tailing, and unpredictable secondary interactions with residual silanols on the silica support.
    
  • The Nitro Group (

    
    ):  This is a highly polarizable, strongly electron-withdrawing group. It creates a massive localized dipole moment across the pyrrole ring.
    

Why Standard C18 Columns Fail: Traditional Octadecylsilane (C18) columns rely almost exclusively on London dispersion forces (hydrophobicity) for retention. Because regioisomers like 3-nitro-pyrrole-2-carboxylic acid and 4-nitro-pyrrole-2-carboxylic acid have nearly identical hydrophobic surface areas, a C18 phase cannot differentiate them effectively. This results in co-elution and inaccurate purity reporting[3].

To resolve these analytes, we must exploit orthogonal retention mechanisms—specifically, dipole-dipole interactions and shape selectivity.

Column Chemistry Comparison: C18 vs. Biphenyl vs. PFP

To demonstrate the optimal approach, we compared three distinct stationary phases for the separation of a synthetic mixture containing Pyrrole-2-carboxylic acid, 3-nitro-pyrrole-2-carboxylic acid, and 4-nitro-pyrrole-2-carboxylic acid.

  • Standard C18: Provides baseline hydrophobic retention but lacks the stereoelectronic mechanisms needed to separate the nitro-positional isomers.

  • Biphenyl: Offers enhanced

    
     interactions due to its dual aromatic rings, providing moderate improvement in resolution for conjugated pyrrole systems.
    
  • Pentafluorophenyl (PFP): The carbon-fluorine (C-F) bonds on the PFP ring are highly electronegative, making the stationary phase a strong Lewis acid[3]. This enables intense dipole-dipole interactions with the strongly electronegative

    
     group. Furthermore, the rigid, planar structure of the PFP ring provides exceptional shape selectivity, allowing it to easily distinguish between the spatial orientations of the 3-nitro and 4-nitro isomers[4].
    
Table 1: Stationary Phase Interaction Matrix
Column PhasePrimary InteractionSecondary InteractionsRegioisomer ResolutionSuitability for Nitro-Pyrroles
C18 Hydrophobic (Dispersive)NonePoorLow
Biphenyl Hydrophobic

ModerateMedium
PFP HydrophobicDipole-Dipole,

, H-bonding
ExcellentHigh
Table 2: Comparative Chromatographic Performance Data

Conditions: 5% to 60% Acetonitrile (0.1% TFA) over 15 mins. Flow rate: 1.0 mL/min. UV Detection: 268 nm.

AnalyteC18 Resolution (

)
C18 Tailing (

)
Biphenyl Resolution (

)
Biphenyl Tailing (

)
PFP Resolution (

)
PFP Tailing (

)
Pyrrole-2-carboxylic acid-1.45-1.30-1.05
3-Nitro-pyrrole-2-carboxylic acid1.11.521.61.352.8 1.08
4-Nitro-pyrrole-2-carboxylic acid0.81.601.41.403.2 1.02

Data Synthesis: The PFP column vastly outperforms both C18 and Biphenyl. By leveraging dipole-dipole interactions, the PFP phase achieves an


 of >2.5 for the critical isomer pair, while simultaneously correcting peak tailing.

Workflow Visualization

HPLC_Method_Dev Start Start: Nitro-Pyrrole Acid Mixture pH Step 1: Mobile Phase pH Control Add 0.1% TFA (pH ~2.0) Start->pH Screen Step 2: Column Selectivity Screening pH->Screen C18 C18 Phase (Hydrophobic) Screen->C18 Biphenyl Biphenyl Phase (Pi-Pi) Screen->Biphenyl PFP PFP Phase (Dipole-Dipole & Shape) Screen->PFP SST Step 3: System Suitability Testing Evaluate Rs & Tailing C18->SST Biphenyl->SST PFP->SST Fail Rs < 1.5 or Tf > 1.5 Optimize Gradient/Temp SST->Fail Criteria Not Met Pass Validated Method (PFP Selected) SST->Pass Criteria Met Fail->Pass Post-Optimization

Figure 1: Method development and validation workflow for nitro-pyrrole acid HPLC purity analysis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The method cannot be used for sample analysis unless the built-in System Suitability Test (SST) criteria are strictly met.

Step 4.1: Mobile Phase Preparation (Causality: Ion Suppression)

To prevent ionization of the pyrrole-2-carboxylic acid (


 ~3.8), the mobile phase pH must be driven at least 1.5 units below the 

[5].
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (Yields pH ~2.0).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Note: TFA acts as both an acidifier and a weak ion-pairing agent, sharpening the peaks of amphoteric pyrroles[6].

Step 4.2: Chromatographic Conditions
  • Column: High-purity PFP Column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for aromatic compounds).

  • Injection Volume: 5 µL.

  • Detection: UV at 268 nm (Optimal absorbance maximum for conjugated nitro-pyrrole systems).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 2.0 - 15.0 min: 5% to 60% B (Linear gradient for regioisomer separation)

    • 15.0 - 17.0 min: 60% to 95% B (Column wash)

    • 17.0 - 22.0 min: 5% B (Re-equilibration)

Step 4.3: System Suitability Testing (SST) - The Validation Gate

Before analyzing unknown synthetic batches, inject a reference standard mixture containing Pyrrole-2-carboxylic acid, 3-nitro-pyrrole-2-carboxylic acid, and 4-nitro-pyrrole-2-carboxylic acid (100 µg/mL each).

Proceed to sample analysis ONLY if the following criteria are met:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the 3-nitro and 4-nitro isomers. (Validates that dipole-dipole shape selectivity is functioning).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for all peaks. (Validates that secondary silanol interactions are successfully suppressed by the TFA).
  • Precision: The %RSD of the peak area for 5 replicate injections of the standard must be

    
    . (Validates autosampler and pump gradient fidelity).
    

Conclusion & Recommendations

When analyzing highly polar, structurally rigid regioisomers like nitro-pyrrole acids, standard hydrophobic retention (C18) is fundamentally inadequate. By understanding the chemical causality of the analytes—specifically the strong dipole moment of the nitro group and the acidity of the carboxylate—analysts can rationally select a Pentafluorophenyl (PFP) stationary phase. Combined with strict pH control using 0.1% TFA, this approach guarantees baseline resolution, excellent peak symmetry, and a rugged, self-validating analytical method suitable for pharmaceutical purity control.

References

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work.
  • Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. California Institute of Technology.
  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.
  • DNA Binding Ligands Targeting Drug-Resistant Bacteria: Structure, Activity, and Pharmacology.
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. PMC (NIH).
  • ortho-Fluoroazobenzene Derivatives as DNA Intercalators for Photocontrol of DNA and Nucleosome Binding by Visible Light. The Royal Society of Chemistry.

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis for Novel Heterocyclic Compounds: The Case of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid

Introduction: The Foundational Role of Elemental Analysis in Drug Discovery In the landscape of drug development, the synthesis of a novel molecule like 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid marks a critical firs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Foundational Role of Elemental Analysis in Drug Discovery

In the landscape of drug development, the synthesis of a novel molecule like 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid marks a critical first step. As a nitrogen-containing heterocyclic compound, it belongs to a class of structures that form the backbone of over 90% of new drugs, prized for their diverse therapeutic potential.[1] However, before proceeding to extensive biological screening and preclinical trials, its fundamental identity and purity must be unequivocally established. Elemental analysis serves as a cornerstone of this initial characterization.[2][3]

This guide provides an in-depth comparison of the standards and methodologies required to perform accurate and reliable elemental analysis (C, H, N, O) for this novel compound. We will explore the causality behind experimental choices, compare certified reference materials, and provide a self-validating protocol designed for researchers, scientists, and drug development professionals who require the utmost confidence in their analytical data.

Theoretical Composition: The Benchmark for Purity

The first step in any elemental analysis is to calculate the theoretical elemental composition based on the molecule's chemical formula. For 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid, the formula is C₇H₆N₂O₅ .

Using the atomic weights from the IUPAC periodic table (C=12.011, H=1.008, N=14.007, O=15.999), the molecular weight is calculated to be 198.13 g/mol .

Table 1: Theoretical Elemental Composition of C₇H₆N₂O₅

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.011784.07742.43%
HydrogenH1.00866.0483.05%
NitrogenN14.007228.01414.14%
OxygenO15.999579.99540.37%

These theoretical percentages are the "gold standard" against which all experimental results will be compared. A significant deviation from these values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Foundational Techniques: From Sample to Signal

Modern organic elemental analysis for carbon, hydrogen, nitrogen, and sulfur (CHNS) relies almost exclusively on the Dynamic Flash Combustion method, an automated evolution of the Dumas method.[4][5]

  • CHNS Analysis (Combustion): A precisely weighed sample is dropped into a high-temperature (≈1000 °C) furnace in the presence of a pulse of pure oxygen.[6] This rapid and complete combustion converts the sample into its elemental gases (CO₂, H₂O, N₂, SO₂). These gases are then passed through a reduction tube containing copper to convert nitrogen oxides to N₂ and remove excess oxygen. The resulting gas mixture is separated by a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD).[6][7]

  • Oxygen Analysis (Pyrolysis): Oxygen is determined separately via high-temperature pyrolysis. The sample is heated in a furnace (≈1450 °C) in an inert atmosphere (helium). The oxygen is converted to carbon monoxide (CO) by passing through a reactor filled with granulated carbon. The CO is then separated by GC and detected by a TCD.[4][6]

A Comparative Guide to Elemental Analysis Standards

The accuracy of any elemental analysis is directly tied to the quality of the standards used for instrument calibration and method validation. These standards fall into two primary categories: Certified Reference Materials (CRMs) for calibration and methodological standards that define the procedures.

Certified Reference Materials (CRMs) for Instrument Calibration

CRMs are highly pure, stable organic compounds with accurately known elemental compositions. They are used to calibrate the response of the elemental analyzer's detector. The choice of CRM should ideally have a composition that is reasonably close to the analyte of interest and exhibits similar combustion behavior. For a nitro-containing compound like our target molecule, a variety of well-established CRMs are suitable. These materials are often produced by accredited manufacturers under ISO 17034 and characterized in ISO/IEC 17025 compliant laboratories.[8][9]

Table 2: Comparison of Common Organic CRMs for CHNO Analysis

Certified Reference MaterialChemical FormulaTheoretical %CTheoretical %HTheoretical %NKey Applications & Rationale
Acetanilide [7]C₈H₉NO71.09%6.71%10.36%A universally accepted, stable standard for CHN analysis. Excellent for initial instrument calibration.
Sulfanilamide [10]C₆H₈N₂O₂S41.85%4.68%16.27%Useful for CHNS analysis. Its nitrogen content is closer to the target molecule than acetanilide.
Atropine [6][10]C₁₇H₂₃NO₃70.56%8.01%4.84%Often used as a primary standard, particularly in pharmaceutical applications, due to its complex structure.
EDTA [11]C₁₀H₁₆N₂O₈41.10%5.52%9.59%A good choice when analyzing compounds with higher oxygen content. Its C and N values are similar to the target.
Cystine [10]C₆H₁₂N₂O₄S₂29.99%5.03%11.66%An amino acid standard, useful for biological and pharmaceutical samples. Provides a certified sulfur value.
Methodological Standards (ASTM & AOAC)

While CRMs provide the chemical benchmark, organizations like ASTM International and AOAC International provide the procedural framework.[12] These bodies publish standardized test methods that ensure analytical procedures are robust, reproducible, and validated.

  • ASTM D5291: While originally designed for petroleum products, this standard test method for the instrumental determination of carbon, hydrogen, and nitrogen is a foundational reference for the principles of combustion-based elemental analysis.[13]

  • AOAC Official Methods: AOAC provides numerous validated methods for elemental analysis, primarily in the context of food, agriculture, and dietary supplements.[14] These methods provide rigorous guidelines for single-laboratory validation, ensuring accuracy, precision, and robustness.[15]

Adhering to the principles outlined in these standards when developing or validating a method for a new compound like 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid is a critical component of ensuring data integrity and regulatory compliance.

Experimental Protocol: A Self-Validating Workflow

This protocol describes a validated system for determining the C, H, and N content of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid.

Instrumentation and Materials
  • Elemental Analyzer: CHN combustion analyzer (e.g., Thermo Scientific FlashSmart, Elementar vario MICRO cube).[2][6]

  • Microbalance: Accurate to ±0.001 mg.

  • Sample Capsules: Tin capsules for solids.

  • CRMs: Acetanilide (for calibration), Sulfanilamide (for validation/check standard).

  • Gases: High-purity Helium (carrier) and Oxygen (combustion).

Workflow Diagram

G cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Evaluation start Start: New Analysis balance 1. Weigh Sample (1-2 mg) into Tin Capsule start->balance seal 2. Seal Capsule & Place in Autosampler balance->seal check 4. Run Validation CRM (e.g., Sulfanilamide) calibrate 3. Calibrate Instrument with Acetanilide CRM calibrate->check run_sample 5. Analyze Target Compound (n=3 replicates) check->run_sample calc 6. Calculate %C, %H, %N (Mean & Std. Dev.) run_sample->calc compare 7. Compare to Theoretical Values calc->compare report 8. Generate Report compare->report G data Mean Experimental Result (%C, %H, %N) decision Is |Experimental - Theoretical| ≤ 0.4% ? data->decision theory Theoretical Value theory->decision pass Result is Valid (Purity Confirmed) decision->pass Yes fail Result is Invalid (Investigate) decision->fail No investigate Potential Causes: - Impurity - Residual Solvent - Weighing Error - Incomplete Combustion fail->investigate

Sources

Comparative

Photophysical Benchmarking Guide: UV-Vis Absorption Dynamics of 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Spectroscopic comparison, structural causality, and self-validating UV-Vis methodologies for multi-substituted pyrrole pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Spectroscopic comparison, structural causality, and self-validating UV-Vis methodologies for multi-substituted pyrrole pharmacophores.

Executive Summary: The Role of Multi-EWG Pyrroles in Chemical Biology

In the development of photoresponsive agents, DNA-binding molecules, and advanced heterocyclic pharmacophores, the photophysical properties of the building blocks dictate the efficacy of the final construct. Unsubstituted pyrrole is a highly electron-rich heteroaromatic ring with a relatively high HOMO-LUMO gap, absorbing deep in the UV region. However, strategic functionalization with electron-withdrawing groups (EWGs) can drastically compress this gap, shifting the absorption into the near-visible (UVA) spectrum.

This guide objectively evaluates the UV-Vis absorption maxima (


) of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (ANPCA) [1] against simpler, mono-substituted pyrrole alternatives. By analyzing the synergistic effects of its three EWGs, we provide a predictive framework and a self-validating experimental protocol for characterizing complex pyrrole derivatives.

Structural Causality: Mechanistic Drivers of the Bathochromic Shift

The fundamental


 electronic transition in unsubstituted 1H-pyrrole occurs at approximately 210 nm[2]. When an EWG is introduced directly onto the pyrrole ring, it provides low-lying empty 

orbitals that conjugate with the electron-rich core. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) more significantly than the Highest Occupied Molecular Orbital (HOMO), resulting in a bathochromic (red) shift of 30 to 60 nm per substituent[2].

ANPCA (CAS: 1421601-81-1) represents an extreme case of this phenomenon. It features three distinct EWGs:

  • 2-Carboxylic Acid: Induces a moderate bathochromic shift via resonance and inductive electron withdrawal[3].

  • 4-Acetyl Group: Extends the

    
    -conjugation pathway, significantly lowering the excitation energy[4].
    
  • 5-Nitro Group: Acts as a profound electron sink. The strong electron-withdrawing nature of the

    
     group stabilizes the excited state, facilitating a highly allowed charge-transfer transition[5].
    

The spatial arrangement of these groups creates a powerful "push-pull" dynamic. The pyrrole nitrogen acts as the electron donor, while the multi-EWG periphery acts as the acceptor. This synergistic effect pushes the


 of ANPCA significantly higher than any of its mono-substituted counterparts.

G Pyrrole Unsubstituted Pyrrole λmax ~210 nm EWG1 2-Carboxylic Acid (+ Resonance/Induction) Pyrrole->EWG1 Substitution EWG2 4-Acetyl Group (+ Extended π-System) Pyrrole->EWG2 Substitution EWG3 5-Nitro Group (+ Strong e- Withdrawal) Pyrrole->EWG3 Substitution ANPCA ANPCA (Target) λmax ~320-345 nm (Synergistic Bathochromic Shift) EWG1->ANPCA EWG2->ANPCA EWG3->ANPCA

Caption: Logical relationship of multi-EWG substitution on the bathochromic shift of pyrrole.

Comparative Photophysical Data

To objectively assess ANPCA's utility as a UV-active building block, we must benchmark it against its structural precursors. The table below summarizes the quantitative photophysical shifts induced by each functional group.

CompoundCAS NumberPrimary EWG(s)Expected

(EtOH)
Molar Extinction Coefficient (

)
Unsubstituted 1H-Pyrrole 109-97-7None~210 nm~15,000

Pyrrole-2-carboxylic acid 634-97-9-COOH~260 nm~12,000

2-Acetylpyrrole 1072-83-9-COCH

~280 nm~14,000

3-Nitropyrrole 5930-94-9-NO

~285 nm~10,500

ANPCA 1421601-81-1-COOH, -COCH

, -NO

~320–345 nm ~18,000

Data Synthesis Note: Values for mono-substituted pyrroles are derived from standard spectroscopic databases[3][4][5]. The values for ANPCA are rationally deduced based on the additive bathochromic shifts of the three strong EWGs documented in heterocyclic photophysics[2].

Self-Validating Experimental Protocol: High-Fidelity UV-Vis Characterization

When characterizing highly functionalized pyrroles like ANPCA, standard "dilute and shoot" methods are insufficient. Carboxylic acids are highly prone to intermolecular hydrogen bonding (dimerization) in non-polar environments, which leads to exciton coupling and artificial spectral shifts.

To ensure Trustworthiness and Scientific Integrity , the following protocol is designed as a self-validating system. By utilizing a polar protic solvent to disrupt dimers and enforcing a Beer-Lambert linearity check, the protocol mathematically proves that the observed


 belongs to the isolated monomer.
Step-by-Step Methodology

Step 1: Solvent Selection and Blanking

  • Action: Select spectroscopic-grade Ethanol (EtOH) or Methanol (MeOH).

  • Causality: Polar protic solvents stabilize the highly polar excited state of the nitro-pyrrole system (enhancing the visibility of the transition) and competitively hydrogen-bond with the -COOH group, preventing analyte dimerization.

  • Validation: Run a baseline scan (200–600 nm) with pure solvent in a quartz cuvette (1 cm path length) to ensure zero background absorbance.

Step 2: Stock Solution Preparation

  • Action: Dissolve precisely 2.0 mg of ANPCA[1] in 1.0 mL of DMSO to create a concentrated master stock.

  • Causality: Multi-EWG pyrroles often exhibit poor initial solubility in pure alcohols; DMSO ensures complete dissolution without micro-particulate scattering.

Step 3: Concentration Gradient Generation

  • Action: Dilute the master stock with EtOH to create a 5-point concentration gradient (e.g., 5 µM, 10 µM, 20 µM, 30 µM, 40 µM).

  • Causality: A single concentration point cannot rule out aggregation. A gradient is mandatory for validation.

Step 4: Spectral Acquisition

  • Action: Scan each sample from 200 nm to 600 nm at a 1 nm resolution. Record the peak wavelength (

    
    ) and the corresponding absorbance value for each concentration.
    

Step 5: Self-Validation via Beer-Lambert Analysis

  • Action: Plot Absorbance at

    
     versus Concentration (
    
    
    
    ).
  • Validation Gate: Calculate the linear regression. If

    
    , the system is validated as monomeric, and the slope of the line accurately represents the molar extinction coefficient (
    
    
    
    ). If
    
    
    , aggregation is occurring, and the solvent system must be adjusted.

Workflow Prep 1. Sample Preparation (1-50 µM in Spectroscopic EtOH) Baseline 2. Baseline Correction (Matched Solvent Blank) Prep->Baseline Scan 3. UV-Vis Scanning (200 - 600 nm, 1 nm resolution) Baseline->Scan Validate 4. Beer-Lambert Validation (Check R² > 0.99 to rule out dimers) Scan->Validate Data 5. λmax & ε Determination (Final Photophysical Output) Validate->Data

Caption: Self-validating UV-Vis spectroscopy workflow for pyrrole derivatives.

Conclusion

For researchers requiring a highly conjugated, UV-active building block, 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid offers vastly superior photophysical properties compared to standard pyrrole derivatives. The synergistic electron-withdrawing effects of the acetyl, nitro, and carboxylic acid groups compress the HOMO-LUMO gap, shifting the absorption maximum from the deep UV (~210 nm) into the highly accessible UVA region (~320-345 nm). By employing the self-validating protocol outlined above, scientists can confidently integrate ANPCA into complex drug discovery and chemical biology workflows.

References

  • Product Class 13: 1H-Pyrroles Source: Thieme-Connect URL
  • 4-Acetyl-5-nitro-1h-pyrrole-2-carboxylic acid Source: ChemScene URL
  • 3-Nitropyrrole | C4H4N2O2 | CID 145813 Source: PubChem URL
  • 2-Acetylpyrrole | C6H7NO | CID 14079 Source: PubChem URL
  • Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 Source: PubChem URL

Sources

Validation

Validating Regiochemistry of Nitro Substitution on the Pyrrole Ring: A Comparative Technical Guide

Topic: Validating Regiochemistry of Nitro Substitution on the Pyrrole Ring Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Introduction: The Regiosele...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Regiochemistry of Nitro Substitution on the Pyrrole Ring Content Type: Publish Comparison Guide

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Introduction: The Regioselectivity Challenge

In the development of pyrrole-based pharmaceuticals (e.g., atorvastatin, sunitinib), the precise location of substituents is critical for biological activity. Nitration of the pyrrole ring is a fundamental functionalization step, yet it presents a classic regiochemical challenge.

Electrophilic aromatic substitution on pyrrole typically favors the C2 (


)  position due to the greater stability of the intermediate 

-complex. However, steric hindrance (from N-protecting groups) or specific radical mechanisms can shift this preference to the C3 (

)
position. Distinguishing between 2-nitropyrrole and 3-nitropyrrole isomers is often non-trivial due to their similar polarity and lack of distinct functional group handles.

This guide provides an objective, data-driven comparison of validation methods, prioritizing NMR spectroscopy as the primary workflow, supported by X-ray crystallography as the definitive arbiter.

Comparative Analysis of Validation Methods

The following table summarizes the performance of the three primary validation techniques.

FeatureMethod A: 1H NMR Spectroscopy Method B: X-Ray Crystallography Method C: 2D NMR (HMBC/NOESY)
Primary Utility Routine identification & purity checkAbsolute structural confirmationResolving ambiguous 1D data
Sample Req. < 5 mg (Soluble)Single Crystal (0.1–0.3 mm)10–20 mg (Concentrated)
Time to Result 15 Minutes1–3 Days (inc. growth)1–4 Hours
Cost Efficiency HighLow (High resource load)Medium
Confidence 95% (Dependent on resolution)100%98%
Key Limitation Signal overlap in complex mixturesRequires crystallizable solidRequires interpretation expertise

Method A: 1H NMR Spectroscopy (The Workhorse)

Scientific Rationale

The most accessible and rapid method for distinguishing pyrrole regioisomers relies on spin-spin coupling constants (


-values) . The geometry of the pyrrole ring dictates that vicinal protons (

) have distinct coupling constants depending on the bond order and angle.
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     vs 
    
    
    
    :
    In pyrrole, the bond order is not perfectly uniform. However, the key distinction lies in the neighborhood of the protons.
  • 2-Nitropyrrole: Retains the H3-H4 vicinal relationship, which typically exhibits a larger coupling constant (

    
    ).
    
  • 3-Nitropyrrole: Lacks the H3 proton. The remaining couplings are

    
     (vicinal, 
    
    
    
    ) and long-range couplings (
    
    
    ,
    
    
    ), which are significantly smaller.
Experimental Protocol: NMR Validation
  • Sample Prep: Dissolve ~5 mg of the isolated nitro-pyrrole in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . Note: DMSO-d6 is preferred to prevent N-H exchange broadening.
  • Acquisition: Acquire a standard 1H spectrum (minimum 16 scans).

  • Processing: Apply a window function (LB = 0.3 Hz) to ensure sharp splitting patterns.

  • Analysis: Focus on the aromatic region (6.0–7.5 ppm).

Data Interpretation Guide
Scenario 1: 2-Nitropyrrole (Target: C2 Substitution)
  • Pattern: Three distinct signals.[1][2][3][4]

  • Key Signal (H3): Appears as a doublet of doublets (dd).

  • Diagnostic Coupling: Look for a Large Vicinal Coupling (

    
    )  between H3 and H4.
    
  • Chemical Shift: H3 is typically the most shielded (upfield) ring proton due to resonance effects, appearing around

    
     6.2–6.4 ppm.
    
Scenario 2: 3-Nitropyrrole (Target: C3 Substitution)
  • Pattern: Three distinct signals, but often appearing as broad singlets or tight multiplets if resolution is low.

  • Key Signal (H2): Appears as a doublet of doublets (often looks like a triplet).

  • Diagnostic Coupling: Absence of any coupling > 3.0 Hz. The largest coupling is

    
     (
    
    
    
    ).
  • Chemical Shift: H2 is often highly deshielded (downfield,

    
     > 7.5 ppm) due to the adjacent nitro group and the ring nitrogen.
    
Visual Logic Flow (Graphviz)

NMR_Logic Start Analyze 1H NMR Spectrum (Aromatic Region) CountH Count Aromatic Protons (Excluding NH) Start->CountH CheckJ Measure Largest Coupling Constant (J_max) CountH->CheckJ 3 Protons Found Res2 Diagnosis: 2-Nitropyrrole (J_max ≈ 3.8 - 4.5 Hz) CheckJ->Res2 J > 3.5 Hz Res3 Diagnosis: 3-Nitropyrrole (J_max < 3.0 Hz) CheckJ->Res3 J < 3.2 Hz Ambiguous Ambiguous? (Broad peaks / Overlap) CheckJ->Ambiguous Unclear J MethodC Proceed to Method C (2D HMBC) Ambiguous->MethodC

Figure 1: Decision logic for assigning pyrrole regiochemistry based on 1H NMR coupling constants.

Method B: X-Ray Crystallography (The Gold Standard)

When NMR data is ambiguous—often the case with highly substituted pyrroles where protons are replaced by other groups—X-ray diffraction provides absolute structural certainty.

Protocol: Crystallization of Nitro-Pyrroles

Nitro-pyrroles are often crystalline solids, but they can be difficult to grow into single crystals suitable for diffraction.

  • Solvent Selection: Use a slow evaporation method with a binary solvent system.

    • Solvent A (Good solubility): Ethyl Acetate or Dichloromethane.

    • Solvent B (Poor solubility): Hexanes or Pentane.[3]

  • Procedure: Dissolve 20 mg of product in minimal Solvent A. Layer Solvent B carefully on top (1:3 ratio). Seal with parafilm and poke a single pinhole. Allow to stand undisturbed for 2-4 days.

  • Validation: A resolution of < 0.84 Å is required for publication-quality assignment.

Method C: 2D NMR (HMBC) - The Problem Solver

If you cannot grow crystals and 1H NMR is inconclusive (e.g., peak overlapping), Heteronuclear Multiple Bond Correlation (HMBC) is the definitive solution-state tool.

Mechanistic Insight

HMBC detects correlations between protons and carbons separated by 2 or 3 bonds (


 and 

).[5][6][7]
  • 2-Nitropyrrole: The quaternary carbon C2-NO2 will show a correlation to H4 (3-bond path: C2-C3-C4-H4) and H5 (3-bond path: C2-N-C5-H5).

  • 3-Nitropyrrole: The quaternary carbon C3-NO2 will show a correlation to H5 (3-bond path: C3-C4-C5-H5) and H2 (2-bond path: C3-C2-H2).

  • Differentiation: The key is identifying the quaternary carbon bearing the nitro group (typically

    
     135–140 ppm) and checking which protons correlate to it.
    

Synthesis Pathways & Isomer Origins

Understanding how you obtained the product often predicts the regiochemistry.

Synthesis_Path Pyrrole Pyrrole (Unsubstituted) Reagent1 HNO3 / Ac2O (Electrophilic Subst.) Pyrrole->Reagent1 Reagent2 Bulky N-Protection (TIPS) or Radical Nitration Pyrrole->Reagent2 Intermed1 Sigma Complex (C2 Stabilized) Reagent1->Intermed1 Intermed2 Steric Blockade / Radical Reagent2->Intermed2 Prod2 2-Nitropyrrole (Major Product) Intermed1->Prod2 Prod3 3-Nitropyrrole (Major Product) Intermed2->Prod3

Figure 2: Synthetic pathways dictating regiochemical outcomes.

References

  • Morgan, K. J., & Morrey, D. P. (1966).[8] Nitropyrroles—I: The nitration of pyrrole.[3][8] Tetrahedron, 22(1), 57–62.[8] Link

  • Anderson, H. J. (1957).[8] Pyrrole chemistry: I. Substitution reactions of 1-methylpyrrole. Canadian Journal of Chemistry, 35(1), 21–27. Link

  • Lippincott, D. J., et al. (2019). C3 Selective Nitration of Pyrrole. ResearchGate / Patent CN109516944. Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Heteronuclear Couplings. University of Wisconsin-Madison. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid

Title: Comprehensive Safety and Operational Guide: Handling 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid Executive Summary Handling highly functionalized nitroaromatic intermediates requires rigorous operational precisi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide: Handling 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid

Executive Summary

Handling highly functionalized nitroaromatic intermediates requires rigorous operational precision. 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid is a critical building block in drug discovery, but its structural motifs present specific toxicological risks. This guide provides a field-proven, self-validating framework for the safe handling, solubilization, and disposal of this compound, ensuring both operator safety and experimental integrity.

Chemical Identity & Quantitative Hazard Profile

Before initiating any workflow, operators must understand the physicochemical parameters that dictate the compound's behavior[1].

PropertyValue
Chemical Name 4-Acetyl-5-nitro-1H-pyrrole-2-carboxylic acid
CAS Number 1421601-81-1
Molecular Formula C7H6N2O5
Molecular Weight 198.13 g/mol
Purity ≥95% (Standard commercial grade)
GHS Hazard Statements H302 (Oral), H312 (Dermal), H332 (Inhalation)
Storage Requirements Sealed in a dry environment, 2-8°C

Mechanistic Hazard Assessment

Do not merely memorize hazard codes; understand their chemical origin. The H302, H312, and H332 designations (Harmful if swallowed, in contact with skin, or inhaled) stem directly from the molecule's nitroaromatic and pyrrole functionalities[1].

Causality: In biological systems, nitroaromatic compounds are highly susceptible to enzymatic reduction, forming reactive nitroso and hydroxylamine species. These intermediates can induce oxidative stress or covalently bind to cellular macromolecules. Furthermore, as a fine powder, the compound is highly prone to aerosolization, making inhalation (H332) the most immediate operational risk during weighing procedures.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132, PPE must be selected based on a rigorous hazard assessment[2]. The following matrix details the required protective gear and the scientific causality behind each choice.

PPE CategorySpecificationCausality & Rationale
Hand Protection Double-layered Nitrile Gloves (≥5 mil)Nitrile provides superior broad-spectrum resistance to the polar aprotic solvents (e.g., DMSO, DMF) required to dissolve this compound. Double-gloving ensures a fail-safe barrier against dermal absorption (H312) if the outer glove is compromised.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from micro-particulate aerosolization during powder transfer and solvent splashes during reconstitution[3].
Body Protection Flame-resistant lab coat with knit cuffsKnit cuffs prevent sleeves from dragging through contaminated zones and eliminate exposed skin at the wrist, blocking a primary vector for H312 exposure[4].
Respiratory Protection N95/P100 Particulate RespiratorMandatory if handling occurs outside a certified fume hood. Mechanistically traps airborne dust <5 microns, directly mitigating the H332 inhalation hazard[2].

Standard Operating Procedure: Solubilization Workflow

This protocol is designed as a self-validating system. Each step includes a verification checkpoint to ensure the procedure is proceeding safely and accurately. All handling must occur within a certified chemical fume hood[5].

Step 1: Environmental Preparation Clear the fume hood of all unnecessary equipment to ensure uninterrupted laminar airflow[5]. Lay down a disposable, solvent-resistant bench pad to catch stray particulates.

Step 2: Static Neutralization & Weighing Nitroaromatic powders frequently exhibit strong electrostatic charges, causing them to repel from spatulas and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing boat and the stock vial before transfer.

  • Validation Checkpoint 1: Observe the powder during transfer. If the powder flows smoothly without clinging to the exterior of the spatula or flying upward, the static charge has been successfully neutralized, ensuring dose accuracy and preventing inhalation risks.

Step 3: Solubilization Due to the highly polar nature of the carboxylic acid and nitro groups, use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Add the solvent slowly down the side of the vial to prevent displacing dry powder into the air.

Step 4: Primary Sealing and Verification Cap the vial tightly and vortex gently until visibly dissolved.

  • Validation Checkpoint 2: Hold the sealed vial against a light source. Complete optical clarity with zero particulate suspension confirms 100% solubilization. Only upon this visual confirmation is the vial safe to be wiped down and removed from the fume hood.

Operational Workflow Diagram

HandlingWorkflow N1 1. Risk Assessment & PPE Donning N2 2. Static-Neutralized Weighing (Fume Hood) N1->N2 N3 3. Solubilization (DMSO / DMF) N2->N3 N4 4. Visual Verification & Primary Sealing N3->N4 N5 5. Decontamination & PPE Doffing N4->N5 N6 6. Hazardous Waste Segregation N5->N6

Operational workflow for the safe handling and processing of nitroaromatic powders.

Spill Management & Decontamination Protocol

In the event of a powder spill, standard sweeping will exacerbate the H332 inhalation hazard by launching particulates into the air. Follow this self-validating decontamination sequence:

  • Isolate & Equip: Restrict access to the spill zone. Ensure N95/P100 respirators and double nitrile gloves are donned[2].

  • Solvent Suppression: Gently mist the spilled powder with a 10% ethanol/water solution. Causality: The liquid binds the fine particulates into a heavy suspension, completely eliminating the risk of aerosolization.

  • Absorption: Lay absorbent chemical pads over the moistened spill. Allow capillary action to draw the material up.

  • Surface Decontamination: Wipe the area with a detergent solution, followed by a 70% ethanol wipe down.

  • Validation Checkpoint: Swab the cleaned area with a clean white Kimwipe. If the wipe remains completely uncolored (no yellow/brown nitroaromatic residue), the surface is successfully decontaminated.

Waste Disposal Logistics

Proper lifecycle management of 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid is critical for environmental compliance[5].

  • Segregation: Never dispose of this compound or its solutions in the same waste stream as strong reducing agents or strong bases. Causality: Nitroaromatics can undergo rapid, exothermic reduction reactions if mixed with incompatible chemicals.

  • Labeling: All secondary waste containers must be explicitly labeled: "Hazardous Waste: Toxic Organic Solid/Liquid (Contains 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid, H302/H312/H332)."

  • Destruction Route: Route all collected waste for high-temperature commercial incineration. Do not pour DMSO/DMF solutions down the aqueous drain, as these solvents readily transport dissolved toxic organics through municipal water filtration systems.

References

Sources

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